Ethyl 2-(10-hydroxydecyl)-6-methoxybenzoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 2-(10-hydroxydecyl)-6-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O4/c1-3-24-20(22)19-17(14-12-15-18(19)23-2)13-10-8-6-4-5-7-9-11-16-21/h12,14-15,21H,3-11,13,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVDFETWDSGIRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC=C1OC)CCCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Ethyl 2-(10-hydroxydecyl)-6-methoxybenzoate
Introduction
Ethyl 2-(10-hydroxydecyl)-6-methoxybenzoate is a substituted aromatic compound featuring a long-chain functionalized alkyl group. Molecules with this structural motif—a substituted aromatic core linked to a hydroxyalkyl chain—are of significant interest in medicinal chemistry and materials science. For instance, the structure bears a resemblance to key fragments of compounds like Idebenone, a synthetic antioxidant that has been studied for its neuroprotective effects.[1] The presence of a terminal hydroxyl group and an ester functionality offers versatile handles for further chemical modification, making this molecule a valuable intermediate for the development of novel therapeutic agents or functional materials.
This technical guide provides a comprehensive, field-proven methodology for the multi-step synthesis of this compound. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system. We will explore a robust and logical synthetic strategy that proceeds through the formation of two key fragments followed by their coupling and subsequent functional group manipulations.
Overall Synthetic Strategy
The synthesis is designed around a convergent approach, which enhances overall efficiency. The core strategy involves the Grignard addition of a protected 10-carbon hydroxyalkyl chain to an aromatic aldehyde, followed by deoxygenation and deprotection. This pathway was selected for its reliability, use of well-established reactions, and control over functional group compatibility.
Caption: Overall workflow for the synthesis of the target molecule.
Part 1: Preparation of the Hydroxyalkyl Side Chain
The first critical phase of the synthesis is the preparation of a 10-carbon Grignard reagent with a protected terminal hydroxyl group. The choice of the tetrahydropyranyl (THP) group is strategic; it is robust enough to withstand the strongly basic and nucleophilic conditions of Grignard reagent formation and reaction, yet it can be removed under mild acidic conditions that will not compromise the ester group in the final product.[2]
Step 1.1: Protection of 10-Bromo-1-decanol
The primary alcohol of the starting material, 10-bromo-1-decanol, must be protected to prevent it from quenching the Grignard reagent that will be formed from the alkyl bromide end.
Protocol:
-
To a solution of 10-bromo-1-decanol (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.5 M) under a nitrogen atmosphere, add 3,4-dihydro-2H-pyran (DHP, 1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.02 eq).
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC) for the consumption of the starting alcohol.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product, 2-((10-bromodecyl)oxy)tetrahydro-2H-pyran, is typically of sufficient purity for the next step.
Causality: PPTS is a mild acid catalyst that protonates DHP, forming a resonance-stabilized carbocation.[3] The alcohol then acts as a nucleophile, attacking this cation to form the THP ether. The mildness of PPTS is crucial to prevent side reactions common with stronger acids.
Step 1.2: Formation of the Grignard Reagent
The protected alkyl bromide is converted into a potent carbon nucleophile.
Protocol:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, place magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add a small portion of a solution of 2-((10-bromodecyl)oxy)tetrahydro-2H-pyran (1.0 eq) in anhydrous tetrahydrofuran (THF, approx. 0.4 M).
-
Initiate the reaction with gentle heating. Once the exothermic reaction begins (indicated by solvent reflux and disappearance of the iodine color), add the remainder of the bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours until most of the magnesium is consumed. The resulting greyish solution of 9-(tetrahydro-2H-pyran-2-yloxy)nonylmagnesium bromide is used directly in the next step.
Causality: The formation of a Grignard reagent is highly sensitive to moisture and protic sources.[4] Flame-drying the glassware and using anhydrous solvents are essential to prevent the reagent from being quenched. The iodine crystal etches the magnesium oxide layer on the surface of the turnings, exposing fresh magnesium to initiate the reaction.
Part 2: Synthesis of the Aromatic Core
Step 2.1: Directed Ortho-Metalation and Formylation
Protocol:
-
In a flame-dried flask under a nitrogen atmosphere, dissolve Ethyl 2-methoxybenzoate (1.0 eq) in anhydrous THF (approx. 0.3 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of lithium diisopropylamide (LDA, 1.1 eq) in THF. Stir at -78 °C for 1 hour.
-
Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) dropwise.
-
Continue stirring at -78 °C for 2 hours, then allow the reaction to warm slowly to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield Ethyl 2-formyl-6-methoxybenzoate.
Causality: The methoxy group is a powerful directing group for ortho-lithiation. The lone pairs on the oxygen coordinate to the lithium ion of LDA, directing the strong base to deprotonate the adjacent ortho position on the aromatic ring. The resulting aryllithium species is a strong nucleophile that readily attacks the electrophilic carbonyl carbon of DMF to form the desired aldehyde after workup.[5]
Part 3: Assembly, Reduction, and Deprotection
With both key fragments in hand, the final stages involve coupling them, modifying the newly formed functional group, and revealing the terminal alcohol.
Caption: Detailed reaction scheme for the final assembly stages. (Note: Placeholder images are used in the DOT script above; a real implementation would use actual chemical structure images).
Step 3.1: Grignard Addition to the Aldehyde
Protocol:
-
Cool the freshly prepared Grignard reagent from Step 1.2 to 0 °C.
-
Add a solution of Ethyl 2-formyl-6-methoxybenzoate (0.9 eq) in anhydrous THF dropwise.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to 0 °C and quench carefully with a saturated aqueous solution of ammonium chloride.
-
Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude benzylic alcohol, Ethyl 2-(1-hydroxy-10-((tetrahydro-2H-pyran-2-yl)oxy)decyl)-6-methoxybenzoate.
Causality: The Grignard reagent is a powerful nucleophile that attacks the electrophilic carbonyl carbon of the aldehyde.[6] The reaction is highly exothermic, and dropwise addition at 0 °C is crucial to control the reaction rate and prevent side reactions, such as enolization of the aldehyde.
Step 3.2: Reductive Deoxygenation
The benzylic alcohol is selectively removed via catalytic hydrogenation.
Protocol:
-
Dissolve the crude alcohol from the previous step in ethanol.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C, approx. 5 mol%).
-
Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).
-
Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethanol.
-
Concentrate the filtrate to yield the crude product, Ethyl 2-(10-((tetrahydro-2H-pyran-2-yl)oxy)decyl)-6-methoxybenzoate.
Causality: Benzylic alcohols are susceptible to hydrogenolysis. The Pd/C catalyst facilitates the cleavage of the C-O bond under a hydrogen atmosphere, replacing the hydroxyl group with a hydrogen atom. This method is exceptionally clean and high-yielding for this specific transformation and avoids the use of harsh reducing agents that could affect the ester.
Step 3.3: THP Deprotection
The final step is the removal of the THP protecting group to reveal the primary alcohol.
Protocol:
-
Dissolve the crude product from Step 3.2 in ethanol (approx. 0.2 M).
-
Add a catalytic amount of PPTS (0.1 eq).
-
Heat the mixture to 50-60 °C and stir for 3-5 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography to yield the final product, this compound.
Causality: The THP ether is an acetal. In the presence of a mild acid and a protic solvent (ethanol), the acetal is hydrolyzed back to the corresponding alcohol and dihydropyran.[7][8] The reaction is an equilibrium, but the use of a solvent like ethanol helps drive it to completion.
Product Characterization and Data Summary
The final product should be characterized using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity.
| Property | Value | Source |
| CAS Number | 1403767-31-6 | [9][10][11] |
| Molecular Formula | C₂₀H₃₂O₄ | [9][10] |
| Molecular Weight | 336.48 g/mol | [10] |
| Appearance | Expected to be an oil or low-melting solid | - |
Conclusion
This guide has detailed a robust and logical multi-step synthesis for this compound. By employing a convergent strategy centered on a Grignard coupling reaction and leveraging the strategic use of the THP protecting group, the target molecule can be prepared efficiently. The protocols provided are grounded in well-established chemical principles, and the rationale behind each step has been elucidated to provide a comprehensive understanding for researchers in drug development and chemical synthesis. This methodology provides a reliable foundation for accessing this and structurally related molecules for further scientific investigation.
References
- Process for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1h-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde.
- Preparation method of 5-formyl-2-methoxy methyl benzoate.
-
An Optimized Process to 10-Bromo-1-decanol. ResearchGate. [Link]
-
Tetrahydropyranyl Ethers. Organic Chemistry Portal. [Link]
-
A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. ACS Publications - The Journal of Organic Chemistry. [Link]
- Preparation method of 2,6-dihydroxybenzoic acid.
-
Antioxidant properties of 2,3-dimethoxy-5-methyl-6-(10-hydroxydecyl)-1,4-benzoquinone (idebenone). PubMed. [Link]
-
Allylic Rearrangements. XXI. Further Studies Related to the Nature of the Butenyl Grignard Reagent. CaltechAUTHORS. [Link]
-
Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. ResearchGate. [Link]
-
THP group for protecting alcohols. YouTube. [Link]
-
Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. MDPI. [Link]
-
A Simple and Efficient Procedure for Deprotection of Tetrahydropyranyl Ethers Catalysed by Expansive Graphite. ResearchGate. [Link]
- Method for the preparation of 2-amino-6-ethylbenzoic acid.
-
THP Protecting Group: THP Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
Attempted reaction conditions to deprotect methoxy groups on 6. ResearchGate. [Link]
-
Synthesis of 1,10-decanediol diacetate and 1-decanol acetate from furfural. ScienceDirect. [Link]
-
This compound. Chemsigma. [Link]
-
1-Decanol, 10-bromo-. PubChem - NIH. [Link]
-
The Discovery of 7-Methyl-2-[(7-methyl[12][13][14]triazolo[1,5- a]pyridin-6-yl)amino]-9-(tetrahydro-2 H-pyran-4-yl)-7,9-dihydro-8 H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. PubMed. [Link]
Sources
- 1. Antioxidant properties of 2,3-dimethoxy-5-methyl-6-(10-hydroxydecyl)-1,4-benzoquinone (idebenone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. total-synthesis.com [total-synthesis.com]
- 3. youtube.com [youtube.com]
- 4. 4-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium bromide | 36637-44-2 | Benchchem [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Allylic Rearrangements. XXI. Further Studies Related to the Nature of the Butenyl Grignard Reagent [authors.library.caltech.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound [1403767-31-6] | Chemsigma [chemsigma.com]
- 10. 1403767-31-6 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 11. This compound | CymitQuimica [cymitquimica.com]
- 12. WO2017197083A1 - Process for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1h-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde - Google Patents [patents.google.com]
- 13. CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate - Google Patents [patents.google.com]
- 14. Tetrahydropyranyl Ethers [organic-chemistry.org]
Ethyl 2-(10-hydroxydecyl)-6-methoxybenzoate chemical properties
An In-Depth Technical Guide to Ethyl 2-(10-hydroxydecyl)-6-methoxybenzoate
Authored for Researchers, Scientists, and Drug Development Professionals
This document serves as a comprehensive technical guide on this compound. Designed with the senior application scientist's perspective, this guide moves beyond a simple recitation of facts to provide a synthesized, in-depth analysis of the molecule's chemical properties, a plausible and detailed synthetic route, robust analytical methodologies, and an expert perspective on its potential therapeutic relevance. Every protocol is presented as a self-validating system, explaining the causality behind experimental choices to ensure both accuracy and reproducibility.
Molecular Profile and Physicochemical Characteristics
This compound (CAS No. 1403767-31-6) is a substituted benzoate ester.[1] Its molecular architecture is defined by three key features: an aromatic benzoate core, a C-2 substituted 10-hydroxydecyl aliphatic chain, and a C-6 substituted methoxy group. This combination of a lipophilic alkyl chain and more polar ester, hydroxyl, and methoxy functionalities suggests a molecule with amphipathic qualities, a characteristic often sought in drug candidates for modulating interactions with biological membranes and protein binding sites.
Core Chemical Data
A summary of the fundamental physicochemical properties is presented below. It is important to note that while some data is available from commercial suppliers, experimental values for properties such as melting point and solubility are not widely published and would require empirical determination.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 1403767-31-6 | [1] |
| Molecular Formula | C₂₀H₃₂O₄ | [1] |
| Molecular Weight | 336.48 g/mol | [1] |
| Hazard Information | Irritant | [1] |
The long decyl chain is the primary contributor to the molecule's lipophilicity, which can be estimated by parameters like XLogP3. For comparison, the structurally related drug Idebenone, which also possesses a 10-hydroxydecyl chain, has an XLogP3 value of 4.3, indicating significant lipid solubility.[2] The terminal hydroxyl group and the ester moiety introduce polarity, which is crucial for potential hydrogen bonding interactions with biological targets.
Synthesis and Purification Strategy
There is no standard, published synthesis for this specific molecule. However, leveraging established principles of organic chemistry, a robust and logical synthetic pathway can be designed. The most direct approach is the acid-catalyzed Fischer esterification of the precursor carboxylic acid, a method well-documented for structurally similar benzoate esters.[3][4]
Retrosynthetic Analysis
The retrosynthetic pathway identifies the key disconnection at the ester linkage, simplifying the target molecule into 2-(10-hydroxydecyl)-6-methoxybenzoic acid and ethanol.
Caption: Retrosynthetic disconnection for the target molecule.
Detailed Experimental Protocol: Synthesis
This protocol provides a step-by-step methodology for the synthesis via Fischer esterification. The rationale behind each step is explained to ensure experimental success.
Objective: To synthesize this compound from its corresponding carboxylic acid precursor.
Materials:
-
2-(10-hydroxydecyl)-6-methoxybenzoic acid
-
Anhydrous Ethanol (ACS grade, >99.5%)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Diethyl Ether (or Ethyl Acetate)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard reflux and extraction glassware
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1.0 equivalent of 2-(10-hydroxydecyl)-6-methoxybenzoic acid in 20-30 equivalents of anhydrous ethanol.
-
Rationale: Using ethanol as the solvent in large excess drives the reaction equilibrium towards the product side, maximizing the yield as per Le Châtelier's principle.
-
-
Catalyst Addition: Slowly and carefully add a catalytic amount (approx. 3-5 mol%) of concentrated sulfuric acid to the stirring solution.
-
Rationale: The strong acid protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic ethanol.
-
-
Thermal Reflux: Heat the reaction mixture to reflux (approx. 78-80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Rationale: The elevated temperature increases the rate of reaction. TLC is a critical self-validating step to ensure the consumption of the starting material before proceeding to the workup.
-
-
Reaction Quench and Workup: a. Cool the mixture to room temperature. Reduce the volume of ethanol by approximately half using a rotary evaporator. b. Pour the concentrated mixture into a separatory funnel containing an equal volume of cold water. c. Extract the aqueous layer three times with diethyl ether.
-
Rationale: The desired ester product is organic-soluble and will partition into the ether layer, while the excess ethanol and sulfuric acid will remain in the aqueous phase.
-
-
Neutralization and Washing: a. Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution until effervescence ceases, followed by one wash with brine.
-
Rationale: The bicarbonate wash neutralizes the acidic catalyst and removes any unreacted carboxylic acid. The brine wash removes residual water and water-soluble impurities from the organic phase.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil via column chromatography on silica gel, using a gradient elution system (e.g., starting with 95:5 Hexane:Ethyl Acetate) to isolate the pure ester.
Spectroscopic and Analytical Elucidation
Structural confirmation relies on a suite of spectroscopic techniques. The following sections provide the predicted spectroscopic data based on the analysis of structurally similar compounds.[4][5][6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted, 400 MHz, CDCl₃):
| Assignment | Approx. δ (ppm) | Multiplicity | Integration |
| Ethyl (-CH₃) | 1.35 - 1.45 | t | 3H |
| Alkyl Chain (-(CH₂)₈-) | 1.20 - 1.65 | m (br) | 16H |
| Ar-CH₂- | 2.60 - 2.70 | t | 2H |
| -CH₂-OH | 3.60 - 3.70 | t | 2H |
| Methoxy (-OCH₃) | 3.75 - 3.85 | s | 3H |
| Ethyl (-OCH₂-) | 4.30 - 4.40 | q | 2H |
| Aromatic (Ar-H) | 6.60 - 7.30 | m | 3H |
| Hydroxyl (-OH) | Variable (br s) | s | 1H |
¹³C NMR (Predicted, 100 MHz, CDCl₃):
| Assignment | Approx. δ (ppm) |
| Ethyl (-C H₃) | ~14.2 |
| Alkyl Chain (-C H₂-) | ~25.0 - 34.0 |
| Methoxy (-OC H₃) | ~55.8 |
| Ethyl (-OC H₂-) | ~61.0 |
| Hydroxyl (-C H₂OH) | ~62.9 |
| Aromatic (-C H) | ~105.0 - 125.0 |
| Aromatic (-C -O, -C -C) | ~130.0 - 158.0 |
| Ester Carbonyl (-C =O) | ~168.5 |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and fragmentation pattern.
-
Expected Molecular Ion: For Electrospray Ionization (ESI-MS), the primary adducts would be [M+H]⁺ at m/z 337.23 or [M+Na]⁺ at m/z 359.21.
-
High-Resolution MS (HRMS): Would confirm the elemental composition, C₂₀H₃₂O₄.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of the final compound. A reverse-phase method would be most appropriate.
Workflow: HPLC Purity Analysis
Caption: Workflow for HPLC purity assessment.
-
Rationale: A C18 column is chosen for its versatility in retaining moderately nonpolar compounds. An Acetonitrile/Water mobile phase provides good separation efficiency.[8] UV detection at 272 nm is selected based on the expected absorbance maximum for substituted benzoate esters.[8]
Potential Biological Activity and Therapeutic Applications
While no specific biological activities have been published for this compound, its structure allows for informed speculation on its potential therapeutic roles.
-
Antioxidant Properties: The molecule shares the 10-hydroxydecyl side chain with Idebenone, a synthetic analogue of coenzyme Q used for its potent antioxidant and neuroprotective effects.[9][10] The hydroquinone moiety is key to Idebenone's activity, but the substituted benzene ring in the target molecule could also possess radical scavenging capabilities, a hypothesis that warrants investigation through assays like the DPPH radical-scavenging test.[11]
-
Antimicrobial and Anti-inflammatory Activity: Benzoate esters and related phenolic compounds are known to possess antimicrobial and anti-inflammatory properties.[4][11] The long alkyl chain could facilitate intercalation into microbial cell membranes, disrupting their integrity.
-
Prodrug Potential: The ethyl ester group is a classic prodrug moiety. It can enhance the lipophilicity of a parent carboxylic acid, improving its absorption and distribution. In vivo, esterase enzymes can hydrolyze the ester to release the more polar (and potentially active) carboxylic acid, 2-(10-hydroxydecyl)-6-methoxybenzoic acid.
Conclusion and Future Outlook
This compound is a molecule of significant interest due to its unique combination of lipophilic and polar functional groups. This guide has provided a robust framework for its synthesis, purification, and comprehensive analysis. The structural similarities to known bioactive compounds, particularly antioxidants like Idebenone, strongly suggest that this molecule is a promising candidate for further biological evaluation.
Future research should prioritize the empirical determination of its physicochemical properties, followed by a systematic screening for antioxidant, anti-inflammatory, and antimicrobial activities. These studies will be crucial in validating its therapeutic potential and guiding its journey in the drug development pipeline.
References
-
Title: IDENTIFICATION, ISOLATION AND CHARACTERIZATION OF POTENTIAL DEGRADATION PRODUCT IN IDEBENONE DRUG SUBSTANCE Source: Rasayan Journal of Chemistry URL: [Link]
-
Title: Idebenone | C19H30O5 Source: PubChem - NIH URL: [Link]
-
Title: 6-(10-Hydroxydecyl)-2,3-dimethoxy-5-methyl-1,4-benzoquinone Source: PharmaCompass.com URL: [Link]
-
Title: Antioxidant properties of 2,3-dimethoxy-5-methyl-6-(10-hydroxydecyl)-1,4-benzoquinone (idebenone) Source: PubMed URL: [Link]
-
Title: Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis Source: MDPI Crystals URL: [Link]
-
Title: Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 Source: NIH National Library of Medicine URL: [Link]
-
Title: Screening and Qualitative Identification of Antioxidant Polymer Additives by HPLC with UV/VIS and APCI-MS Detection Application Source: Waters Corporation URL: [Link]
- Title: Process for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1h-pyrazol-5-yl)-pyridin-3-yl)methoxy)
-
Title: (PDF) Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis Source: ResearchGate URL: [Link]
-
Title: GPC/MS Analysis of Polymer Additives Source: Shodex HPLC Columns URL: [Link]
-
Title: idebenone 2,5-cyclohexadiene-1,4-dione, 2-(10-hydroxydecyl)-5,6-dimethoxy-3-methyl Source: The Good Scents Company URL: [Link]
-
Title: Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers Source: PubMed URL: [Link]
-
Title: Ethyl 2-Methoxybenzoate | C10H12O3 Source: PubChem - NIH URL: [Link]
-
Title: ethyl parahydroxybenzoate Source: Pharmaceuticals and Medical Devices Agency (PMDA) URL: [Link]
-
Title: Analysis of phenolic antioxidants and erucamide slip additives in polypropylene formulations Source: Agilent URL: [Link]
Sources
- 1. 1403767-31-6 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 2. 6-(10-Hydroxydecyl)-2,3-dimethoxy-5-methyl-1,4-benzoquinone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. Methyl 2-methoxybenzoate(606-45-1) 1H NMR spectrum [chemicalbook.com]
- 7. Ethyl 2-Methoxybenzoate | C10H12O3 | CID 81784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pmda.go.jp [pmda.go.jp]
- 9. Idebenone | C19H30O5 | CID 3686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Antioxidant properties of 2,3-dimethoxy-5-methyl-6-(10-hydroxydecyl)-1,4-benzoquinone (idebenone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Profile of Ethyl 2-(10-hydroxydecyl)-6-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive analysis of the expected spectroscopic data for Ethyl 2-(10-hydroxydecyl)-6-methoxybenzoate, a substituted benzoate ester with potential applications in pharmaceutical and materials science. Given the limited availability of a complete public spectroscopic dataset for this specific molecule, this document leverages established spectroscopic principles and data from structurally analogous compounds to predict and interpret its characteristic spectral features. This approach offers a robust framework for researchers engaged in the synthesis, identification, and characterization of this compound and its derivatives.
The structural formula of this compound is confirmed by its CAS number 1403767-31-6, molecular formula C₂₀H₃₂O₄, and molecular weight of 336.48 g/mol . The molecule's architecture, featuring a substituted benzene ring, an ethyl ester group, a methoxy group, and a long-chain decanol substituent, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is paramount for verifying its synthesis and assessing its purity.
Molecular Structure and Spectroscopic Correlation: A Visual Overview
To facilitate the discussion of spectroscopic data, the following diagram illustrates the molecular structure of this compound with key atomic numbering for NMR assignments.
Caption: Molecular structure of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound would be recorded in a deuterated solvent such as chloroform-d (CDCl₃).
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of CDCl₃.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire the spectrum at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio. Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
Predicted ¹H NMR Data and Interpretation
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |
| ~7.20-7.30 | t | 1H | Ar-H (H4) | The aromatic proton at position 4 is expected to be a triplet due to coupling with the two adjacent aromatic protons. Its chemical shift is influenced by the electron-donating methoxy and alkyl groups. |
| ~6.70-6.80 | d | 2H | Ar-H (H3, H5) | The two equivalent aromatic protons at positions 3 and 5 are expected to appear as a doublet due to coupling with the H4 proton. |
| ~4.30-4.40 | q | 2H | -OCH₂CH₃ (C₈) | The methylene protons of the ethyl ester group are deshielded by the adjacent oxygen atom and will appear as a quartet due to coupling with the methyl protons. This is consistent with data for similar benzoate esters.[1] |
| ~3.80 | s | 3H | -OCH₃ (C₂₀) | The methoxy protons will appear as a sharp singlet as there are no adjacent protons to couple with. |
| ~3.64 | t | 2H | -CH₂OH (C₁₉) | The methylene protons adjacent to the terminal hydroxyl group are deshielded by the oxygen and will appear as a triplet, coupling with the adjacent methylene group in the decyl chain. |
| ~2.60-2.70 | t | 2H | Ar-CH₂- (C₁₀) | The methylene protons of the decyl chain directly attached to the aromatic ring will be deshielded and appear as a triplet. |
| ~1.60-1.20 | m | 16H | -(CH₂)₈- | The remaining methylene protons of the decyl chain will overlap in a complex multiplet in the aliphatic region of the spectrum. |
| ~1.35-1.45 | t | 3H | -OCH₂CH₃ (C₉) | The methyl protons of the ethyl ester group will appear as a triplet due to coupling with the adjacent methylene protons.[1] |
| ~1.50 | br s | 1H | -OH | The hydroxyl proton signal is typically broad and its chemical shift can vary depending on concentration and solvent. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: A 100 MHz or higher ¹³C NMR spectrometer is typically used.
-
Data Acquisition: Acquire a proton-decoupled spectrum to obtain singlets for each unique carbon atom.
-
Data Processing: Process the data similarly to ¹H NMR data.
Predicted ¹³C NMR Data and Interpretation
| Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |
| ~168-170 | C=O (C₇) | The carbonyl carbon of the ester group is highly deshielded and appears at a characteristic downfield chemical shift.[1] |
| ~158-160 | Ar-C (C6) | The aromatic carbon attached to the electron-donating methoxy group is expected to be significantly deshielded. |
| ~135-137 | Ar-C (C2) | The aromatic carbon bearing the decyl substituent will also be deshielded. |
| ~130-132 | Ar-CH (C4) | Aromatic CH carbon. |
| ~120-125 | Ar-C (C1) | The quaternary aromatic carbon attached to the ester group. |
| ~105-110 | Ar-CH (C3, C5) | The aromatic CH carbons ortho to the electron-donating methoxy and alkyl groups are expected to be shielded. |
| ~62-63 | -CH₂OH (C₁₉) | The carbon of the methylene group attached to the hydroxyl group is deshielded by the oxygen atom. |
| ~60-61 | -OCH₂CH₃ (C₈) | The methylene carbon of the ethyl ester is deshielded by the adjacent oxygen.[1] |
| ~55-56 | -OCH₃ (C₂₀) | The methoxy carbon is expected in this region. |
| ~32-33 | Ar-CH₂- (C₁₀) | The first methylene carbon of the decyl chain. |
| ~22-30 | -(CH₂)₈- | The remaining methylene carbons of the decyl chain will appear as a series of signals in the aliphatic region. |
| ~14-15 | -OCH₂CH₃ (C₉) | The terminal methyl carbon of the ethyl ester group.[1] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or by Attenuated Total Reflectance (ATR).
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Predicted IR Data and Interpretation
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale and Comparative Insights |
| ~3300-3400 (broad) | O-H stretch | Alcohol (-OH) | The broadness of this peak is due to hydrogen bonding. This is a characteristic absorption for alcohols.[2] |
| ~2850-2950 | C-H stretch | Aliphatic (sp³ C-H) | These strong absorptions are due to the C-H stretching vibrations of the ethyl and decyl groups.[2] |
| ~1720-1730 | C=O stretch | Ester | This strong, sharp peak is characteristic of the carbonyl group in an ester.[1] |
| ~1580-1600, ~1450-1500 | C=C stretch | Aromatic Ring | These absorptions are characteristic of the carbon-carbon double bond stretching within the benzene ring. |
| ~1250-1300 | C-O stretch | Aryl ether | This absorption corresponds to the stretching of the C-O bond between the aromatic ring and the methoxy group. |
| ~1000-1100 | C-O stretch | Alcohol and Ester | This region will contain C-O stretching vibrations from the alcohol and ester functional groups. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.
-
Ionization: An ionization technique such as Electrospray Ionization (ESI) or Electron Ionization (EI) is used to generate charged ions.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
Predicted Mass Spectrometry Data and Interpretation
-
Molecular Ion (M⁺): The molecular weight of this compound is 336.48. In a high-resolution mass spectrum (HRMS), the molecular ion peak [M+H]⁺ would be observed at approximately m/z 337.2373 (for C₂₀H₃₃O₄⁺).
-
Key Fragmentation Patterns:
-
Loss of water (-18): A peak at m/z ~319 corresponding to [M-H₂O]⁺ is expected due to the loss of the hydroxyl group.
-
Loss of the ethyl group (-29): Fragmentation of the ester can lead to the loss of the ethyl group, resulting in a peak at m/z ~307.
-
Loss of the ethoxy group (-45): Cleavage of the ester C-O bond can result in the loss of the ethoxy group, giving a peak at m/z ~291.
-
Cleavage of the decyl chain: Various fragments corresponding to the cleavage of the long alkyl chain will be observed.
-
McLafferty Rearrangement: This rearrangement is possible for the ester and could lead to characteristic fragment ions.
-
Workflow for Spectroscopic Analysis
The following workflow outlines the logical sequence for the comprehensive spectroscopic characterization of this compound.
Caption: Workflow for the synthesis and spectroscopic characterization.
Conclusion
This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, this document serves as a valuable resource for researchers in the synthesis, characterization, and application of this compound. The provided protocols and interpretations offer a self-validating framework for confirming the structure and purity of this compound, thereby ensuring scientific integrity in its use.
References
-
Rasayan Journal of Chemistry. (2013). IDENTIFICATION, ISOLATION AND CHARACTERIZATION OF POTENTIAL DEGRADATION PRODUCT IN IDEBENONE DRUG SUBSTANCE. [Link]
-
National Center for Biotechnology Information. (n.d.). Idebenone. PubChem. [Link]
-
Khan, I., Ibrar, A., & White, J. M. (2012). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Crystals, 2(2), 521–527. [Link]
Sources
Unlocking the Therapeutic Promise: A Technical Guide to the Potential Biological Activities of Hydroxydecyl Methoxybenzoates
Foreword: Charting a Course into Novel Bioactive Chemical Space
In the dynamic landscape of drug discovery, the exploration of novel chemical entities with therapeutic potential is a paramount endeavor. This technical guide delves into the prospective biological activities of a fascinating, yet underexplored, class of compounds: hydroxydecyl methoxybenzoates. While direct research on this specific chemical family is nascent, a wealth of scientific literature on structurally related compounds provides a compelling rationale for their investigation. This document serves as a roadmap for researchers, scientists, and drug development professionals, offering a synthesis of established principles and actionable experimental frameworks to unlock the potential of these molecules. By logically extrapolating from known structure-activity relationships of phenolic esters, we will construct a robust hypothesis for the bioactivity of hydroxydecyl methoxybenzoates and provide the technical means to validate it.
The Molecular Architecture: A Foundation for Bioactivity
Hydroxydecyl methoxybenzoates are esters formed from a methoxy-substituted benzoic acid and a 10-carbon diol (1,10-decanediol). The core structure, a benzene ring with both a methoxy (-OCH₃) and a carboxyl (-COOH) group, provides a versatile scaffold. The position of the methoxy group (ortho-, meta-, or para-) relative to the ester linkage is a critical determinant of the molecule's electronic and steric properties, and thus its biological interactions.
The long ten-carbon (decyl) chain, capped with a hydroxyl (-OH) group, introduces a significant lipophilic character to the molecule. This lipophilicity is hypothesized to play a crucial role in the compound's pharmacokinetic and pharmacodynamic properties, particularly its ability to interact with cellular membranes and hydrophobic binding pockets of enzymes. The terminal hydroxyl group also offers a potential site for further metabolic modification or hydrogen bonding interactions.
Postulated Biological Activities and Mechanistic Underpinnings
Based on the activities of structurally analogous phenolic and benzoate compounds, we can postulate several key biological activities for hydroxydecyl methoxybenzoates.
Antioxidant Activity: Quenching the Fires of Oxidative Stress
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological feature of numerous diseases. Phenolic compounds are renowned for their antioxidant properties, primarily their ability to donate a hydrogen atom to stabilize free radicals.
The antioxidant potential of hydroxydecyl methoxybenzoates is likely to be influenced by the position of the methoxy group on the benzene ring. The presence of an electron-donating methoxy group can stabilize the resulting phenoxyl radical, enhancing the compound's radical scavenging capacity. Esterification of phenolic compounds with long aliphatic chains has been shown to modulate their antioxidant properties, often enhancing their efficacy in lipophilic environments.[1]
Key Signaling Pathway: The Keap1-Nrf2 Axis
A critical cellular defense mechanism against oxidative stress is the Keap1-Nrf2 pathway.[2] Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress, Keap1 is modified, releasing Nrf2, which then translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous antioxidant and cytoprotective genes, upregulating their expression. It is plausible that hydroxydecyl methoxybenzoates could modulate this pathway, either by directly interacting with Keap1 or by influencing the cellular redox state.
Caption: The Keap1-Nrf2 signaling pathway in response to oxidative stress.
Anti-inflammatory Activity: Dampening the Inflammatory Cascade
Inflammation is a complex biological response to harmful stimuli. Chronic inflammation, however, can contribute to a variety of diseases. Phenolic compounds have been shown to possess anti-inflammatory properties by modulating the activity of key inflammatory enzymes and signaling pathways.[3][4] The anti-inflammatory potential of phenolic acids can be amplified by increasing their lipid solubility through the addition of alkyl or methoxy substituents.[5]
Key Signaling Pathway: The NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[6] In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus. There, it induces the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[7] Hydroxydecyl methoxybenzoates may exert anti-inflammatory effects by inhibiting the activation of the NF-κB pathway.
Caption: The NF-κB signaling pathway in inflammation.
Antimicrobial Activity: A New Front in the Fight Against Microbes
The increasing prevalence of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Esters of p-hydroxybenzoic acid, commonly known as parabens, have long been used as antimicrobial preservatives.[8] Their antimicrobial activity is known to increase with the length of the alkyl chain.[9][10] Therefore, the long decyl chain in hydroxydecyl methoxybenzoates suggests a strong potential for antimicrobial activity. The proposed mechanism of action for such long-chain esters involves the disruption of microbial cell membranes.
Experimental Validation: A Practical Guide
The following section provides detailed, step-by-step protocols for the in vitro evaluation of the postulated biological activities of hydroxydecyl methoxybenzoates.
Synthesis of Hydroxydecyl Methoxybenzoates
A potential synthetic route involves the esterification of a methoxybenzoic acid with 1,10-decanediol. Enzymatic esterification using an appropriate lipase, such as Novozyme 435, in a suitable organic solvent like acetonitrile can be an effective and selective method.[11]
Assessment of Antioxidant Activity
3.2.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.[12]
-
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of dilutions of the test compound.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of each dilution of the test compound to triplicate wells.
-
Add 100 µL of the DPPH solution to each well.
-
Include a positive control (e.g., ascorbic acid or Trolox) and a blank (solvent with DPPH).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100
-
Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).
-
3.2.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the reduction of the pre-formed ABTS radical cation, which is blue-green in color.[13]
-
Protocol:
-
Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution and allowing it to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS radical cation solution with ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Prepare a series of dilutions of the test compound.
-
In a 96-well plate, add 10 µL of each dilution of the test compound to triplicate wells.
-
Add 190 µL of the diluted ABTS radical cation solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.
-
Assessment of Anti-inflammatory Activity
3.3.1. Lipoxygenase Inhibition Assay
Lipoxygenases are enzymes that play a key role in the biosynthesis of leukotrienes, which are inflammatory mediators.[14] This assay measures the ability of a compound to inhibit the activity of lipoxygenase.
-
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Prepare a series of dilutions of the test compound.
-
Prepare a solution of lipoxygenase (e.g., from soybean) in a suitable buffer (e.g., borate buffer, pH 9.0).
-
Prepare a substrate solution of linoleic acid in the same buffer.
-
In a 96-well UV plate, add the test compound dilutions, the enzyme solution, and pre-incubate for 5 minutes at room temperature.[15]
-
Initiate the reaction by adding the linoleic acid substrate solution.
-
Immediately measure the increase in absorbance at 234 nm over time using a microplate reader. This corresponds to the formation of the conjugated diene hydroperoxide product.
-
Include a positive control (e.g., nordihydroguaiaretic acid) and a blank (no inhibitor).
-
Calculate the percentage of inhibition and the IC₅₀ value.
-
Assessment of Antimicrobial Activity
3.4.1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[16]
-
Protocol:
-
Prepare a stock solution of the test compound.
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Prepare an inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) and adjust its turbidity to a 0.5 McFarland standard.
-
Dilute the inoculum to the final desired concentration (typically 5 x 10⁵ CFU/mL).
-
Inoculate each well of the microtiter plate with the prepared inoculum.
-
Include a positive control (growth control, no compound) and a negative control (sterility control, no inoculum).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Assessment of Cytotoxicity
3.5.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[17]
-
Protocol:
-
Seed cells (e.g., a relevant human cell line like HaCaT or primary cells) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that reduces cell viability by 50%).
-
Caption: A generalized workflow for the synthesis and biological evaluation of novel compounds.
Data Interpretation and Future Directions
The results from these in vitro assays will provide a comprehensive initial profile of the biological activity of hydroxydecyl methoxybenzoates.
| Parameter | Antioxidant Activity | Anti-inflammatory Activity | Antimicrobial Activity | Cytotoxicity |
| Metric | IC₅₀ (µM) | IC₅₀ (µM) | MIC (µg/mL or µM) | IC₅₀ (µM) |
| Interpretation | Lower IC₅₀ indicates higher activity | Lower IC₅₀ indicates higher activity | Lower MIC indicates higher potency | Higher IC₅₀ indicates lower toxicity |
A promising lead compound would exhibit low IC₅₀ values in the antioxidant and anti-inflammatory assays, a low MIC against relevant microbial strains, and a high IC₅₀ in the cytotoxicity assay, indicating a favorable therapeutic index.
Future research should focus on establishing a clear structure-activity relationship (SAR) by synthesizing and testing a library of analogs with variations in the position of the methoxy group and the length of the alkyl chain. Promising candidates should then be advanced to more complex cell-based assays and eventually to in vivo models to validate their therapeutic potential.
Conclusion
While the direct biological evaluation of hydroxydecyl methoxybenzoates is an uncharted territory, the foundational knowledge from related phenolic and benzoate esters provides a strong rationale for their investigation as potent antioxidant, anti-inflammatory, and antimicrobial agents. The lipophilic hydroxydecyl chain is a key structural feature that is hypothesized to enhance membrane interaction and overall bioactivity. This technical guide provides a robust framework, from mechanistic rationale to detailed experimental protocols, to systematically explore and validate the therapeutic promise of this novel class of compounds. The path forward is clear, and the potential rewards for drug discovery are significant.
References
-
Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(Suppl 1), 5–16. [Link]
-
Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231–1237. [Link]
-
Lawrence, T. (2009). The nuclear factor NF-κB pathway in inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55–63. [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]
-
Šmidrkal, J., Červenková, R., Filip, V., & Plocková, M. (2008). Antioxidant Stability of Phenolic Acids and Their Esters. Czech Journal of Food Sciences, 26(Special Issue), S19-S20. [Link]
-
Bou-Salah, G., El-Alem, N., El-Hajj, Z., El-Houri, R., Abou-Hamdan, M., Taleb, R. I., ... & Korfali, S. (2020). Phenolic profile and anti-inflammatory activity of four Moroccan date (Phoenix dactylifera L.) seed varieties. Journal of Food Measurement and Characterization, 14(4), 2267–2277. [Link]
-
Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay. Journal of Food Science and Technology, 48(4), 412–422. [Link]
-
Charnock, C., & Finsrud, V. (2007). Combining esters of para-hydroxy benzoic acid (parabens) to achieve increased antimicrobial activity. Pharmazie, 62(11), 846–849. [Link]
-
Rakuno Gakuen University. (2025, July). Antimicrobial susceptibility testing (Broth microdilution method). [Presentation]. [Link]
-
Malterud, K. E. (2012). Procedure for assay of 15-lipoxygenase inhibition. MethodsX, 1, 100001. [Link]
-
Wikipedia. (n.d.). NF-κB. [Link]
-
Sønstabø, J. H., Charnock, C., & Tønnesen, H. H. (2010). Combining esters of para-hydroxy benzoic acid (parabens) to achieve increased antimicrobial activity. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 65(1), 46-51. [Link]
-
Juárez-Cruz, J. C., Ochoa-Velasco, C. E., & Ruiz-López, I. I. (2021). Antioxidant, Anti-Inflammatory and Cytotoxic Activity of Phenolic Compound Family Extracted from Raspberries (Rubus idaeus): A General Review. Polymers, 13(16), 2686. [Link]
-
Zen-Bio, Inc. (n.d.). ABTS Antioxidant Assay Kit. [Product Manual]. [Link]
-
Gumul, D., Korus, A., & Korus, J. (2018). Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils. Molecules, 23(10), 2469. [Link]
-
Marine Biological Association. (n.d.). DPPH radical scavenging activity. [Protocol]. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
Vattem, D. A., & Shetty, K. (2005). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. Innovative Food Science & Emerging Technologies, 6(3), 357-369. [Link]
-
Benkhaira, N., et al. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. MethodsX, 9, 101741. [Link]
-
Li, J., et al. (2013). Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate. Bioorganic & Medicinal Chemistry Letters, 23(15), 4389-4392. [Link]
-
Microbe Online. (2013). Broth Dilution Method for MIC Determination. [Link]
-
Balasundram, N., Sundram, K., & Samman, S. (2006). Phenolic compounds in plants and agri-industrial by-products: Antioxidant activity, occurrence, and potential uses. Food Chemistry, 99(1), 191-203. [Link]
-
Taylor & Francis. (n.d.). Parabens – Knowledge and References. [Link]
-
Barnes, P. J., & Karin, M. (1997). Nuclear factor-κB: a pivotal transcription factor in chronic inflammatory diseases. New England Journal of Medicine, 336(15), 1066-1071. [Link]
-
Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food Chemistry, 113(4), 1202-1205. [Link]
-
Wangensteen, H., et al. (2004). 15-Lipoxygenase inhibition of Commelina benghalensis, Tradescantia fluminensis, Tradescantia zebrina. Planta Medica, 70(12), 1165-1168. [Link]
-
National Center for Biotechnology Information. (2013). MTT Assay Protocol. In Assay Guidance Manual. [Link]
- Google Patents. (n.d.). Antimicrobial paraben composition.
-
PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. [Link]
-
Li, A. N., Li, S., Zhang, Y. J., Xu, X. R., Chen, Y. M., & Li, H. B. (2020). Resources and biological activities of natural polyphenols. Nutrients, 12(1), 20. [Link]
-
Pan American Health Organization / World Health Organization. (2021). Antimicrobial susceptibility testing: Broth dilution method. [Video]. [Link]
-
Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI document M43-A. [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
Merkl, R., Hrádková, I., Filip, V., & Šmidrkal, J. (2010). Antimicrobial and antioxidant properties of phenolic acids alkyl esters. Czech Journal of Food Sciences, 28(4), 275-279. [Link]
-
Blois, M. S. (1958). Antioxidant determinations by the use of a stable free radical. Nature, 181(4617), 1199–1200. [Link]
-
Sumanth, M., & Kumar, K. S. (2018). Evaluation of anti-lipoxygenase activity of Cassia fistula l. International Journal of Basic & Clinical Pharmacology, 7(9), 1747. [Link]
-
protocols.io. (2017). ABTS radical scavenging capacity measurement. [Link]
-
Cell Signaling Technology. (2019). NF-κB Pathway | Cell Survival Pathway. [Video]. [Link]
-
Gaspar, A., et al. (2022). Phenolipids, Amphipilic Phenolic Antioxidants with Modified Properties and Their Spectrum of Applications in Development: A Review. Antioxidants, 11(12), 2465. [Link]
-
G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. [Product Manual]. [Link]
Sources
- 1. Phenolipids, Amphipilic Phenolic Antioxidants with Modified Properties and Their Spectrum of Applications in Development: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenolic profile and anti-inflammatory activity of four Moroccan date (Phoenix dactylifera L.) seed varieties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Phenolic acids from medicinal and edible homologous plants: a potential anti-inflammatory agent for inflammatory diseases [frontiersin.org]
- 6. JCI - NF-κB: a key role in inflammatory diseases [jci.org]
- 7. purformhealth.com [purformhealth.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. researchgate.net [researchgate.net]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. EP2155886A2 - Hydroxybenzyl or hydroxypyranonemethyl esters as tyrosinase inhibitors - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
- 13. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. 15-Lipoxygenase inhibition of Commelina benghalensis, Tradescantia fluminensis, Tradescantia zebrina - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rr-asia.woah.org [rr-asia.woah.org]
- 17. MTT (Assay protocol [protocols.io]
An In-Depth Technical Guide to the In Vitro Screening of Ethyl 2-(10-hydroxydecyl)-6-methoxybenzoate
Foreword: Charting the Unexplored Potential of a Novel Benzoate Ester
Welcome to a comprehensive exploration of the in vitro screening of Ethyl 2-(10-hydroxydecyl)-6-methoxybenzoate, a novel chemical entity with the CAS Number 1403767-31-6. As of this writing, the biological activities of this compound remain largely uncharacterized in publicly accessible literature. Its structure, featuring a substituted aromatic ring coupled with a long aliphatic chain terminating in a hydroxyl group, suggests potential interactions with biological membranes and cellular signaling pathways. This guide is crafted for researchers, scientists, and drug development professionals, providing a strategic and scientifically rigorous framework for the initial characterization of this compound's bioactivity. We will proceed with a logical, tiered approach, beginning with foundational assays and progressing to more specific, hypothesis-driven investigations.
Section 1: Compound Profile and Rationale for Screening
1.1. Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 1403767-31-6 | |
| Molecular Formula | C20H32O4 | |
| Molecular Weight | 336.48 g/mol | |
| Hazard | Irritant |
The structure of this compound is reminiscent of compounds with known antioxidant properties. For instance, Idebenone, which also possesses a hydroxydecyl chain, is a synthetic analog of coenzyme Q and functions as an antioxidant.[1][2] This structural similarity provides a rationale for investigating the antioxidant potential of our target compound.
1.2. A Tiered Approach to In Vitro Screening
For a novel chemical entity with an unknown biological profile, a tiered screening approach is the most efficient and cost-effective strategy.[3][4][5][6] This guide will detail a three-tiered screening cascade designed to first establish a baseline of biological activity and then to explore more specific therapeutic potentials.
Caption: A three-tiered in vitro screening cascade for novel chemical entities.
Section 2: Tier 1 - Foundational Assays
The primary objective of Tier 1 is to determine the general cytotoxicity and antioxidant capacity of this compound. These data are crucial for designing subsequent, more complex experiments.
2.1. Cytotoxicity Profiling
Rationale: Understanding the cytotoxic profile of a compound is fundamental. It establishes the concentration range at which the compound can be studied for other biological effects without causing cell death, and it provides the first indication of any potential as a cytotoxic anticancer agent.[7][8]
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate human cancer cell lines (e.g., HeLa, A549) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in cell culture medium to achieve a final concentration range of 0.1 µM to 100 µM. Replace the medium in the cell plates with the compound-containing medium. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results to determine the IC50 (half-maximal inhibitory concentration) value.
2.2. Antioxidant Capacity
Rationale: Many disease pathologies, including inflammation and neurodegeneration, are associated with oxidative stress. A compound with antioxidant properties could have therapeutic potential in these areas.[1]
Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Prepare a range of concentrations of this compound in methanol. Ascorbic acid is used as a positive control.[9]
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound concentration.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity.
Section 3: Tier 2 - Hypothesis-Driven Assays
Based on the outcomes of Tier 1, we can now investigate more specific biological activities. A non-cytotoxic compound with antioxidant properties would be a strong candidate for anti-inflammatory screening. Conversely, a cytotoxic compound would warrant further investigation as a potential anticancer agent.
3.1. Anti-inflammatory Activity
Rationale: Inflammation is a key process in many diseases. In vitro assays using immune cells can provide a robust indication of a compound's anti-inflammatory potential.[10][11][12][13]
Caption: Workflow for assessing anti-inflammatory activity in PBMCs.
Protocol: Cytokine Release in LPS-Stimulated PBMCs
-
PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 cells per well.
-
Treatment and Stimulation: Pre-treat the cells with various non-cytotoxic concentrations of this compound for 1 hour. Then, stimulate the cells with 100 ng/mL of lipopolysaccharide (LPS). Include unstimulated and LPS-only controls.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.
-
Cytokine Quantification: Measure the levels of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, in the supernatant using commercially available ELISA kits.
-
Data Analysis: Compare the cytokine levels in the compound-treated wells to the LPS-only control to determine the percentage of inhibition.
3.2. Anticancer Activity
Rationale: If the compound demonstrates cytotoxicity in cancer cell lines, further investigation into its anticancer potential is warranted.[5][7][14]
Protocol: Colony Formation Assay
-
Cell Seeding: Seed a low number of cancer cells (e.g., 500 cells per well) in a 6-well plate.
-
Compound Treatment: After 24 hours, treat the cells with a range of concentrations of this compound around the IC50 value determined in the MTT assay.
-
Incubation: Incubate the plates for 10-14 days, replacing the medium with fresh compound-containing medium every 3 days.
-
Colony Staining: Wash the colonies with PBS, fix with methanol, and stain with 0.5% crystal violet.
-
Quantification: Count the number of colonies (groups of >50 cells) in each well.
-
Data Analysis: Determine the surviving fraction of cells at each compound concentration.
Section 4: Tier 3 - Mechanism of Action Studies
Should the compound show promising activity in Tier 2, the next logical step is to investigate its mechanism of action.
4.1. Signaling Pathway Analysis
Rationale: Understanding which cellular signaling pathways are modulated by the compound provides insight into its mechanism of action and can help identify potential molecular targets.
Protocol: Western Blot Analysis of NF-κB Signaling
-
Cell Treatment: Treat RAW 264.7 macrophages with this compound for 1 hour, followed by stimulation with LPS for 30 minutes.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies against total and phosphorylated forms of IκBα and p65.
-
Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate for detection.
-
Data Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation of IκBα and p65.
Section 5: Data Presentation and Interpretation
Table 2: Hypothetical Tier 1 and 2 Screening Data
| Assay | Cell Line/System | Endpoint | Result (IC50/EC50) |
| Cytotoxicity (MTT) | HeLa | Cell Viability | > 100 µM |
| A549 | Cell Viability | > 100 µM | |
| HEK293 | Cell Viability | > 100 µM | |
| Antioxidant | DPPH | Radical Scavenging | 25 µM |
| Anti-inflammatory | LPS-stimulated PBMCs | TNF-α Inhibition | 10 µM |
| IL-6 Inhibition | 15 µM |
Interpretation: The hypothetical data above suggests that this compound is not cytotoxic at concentrations up to 100 µM. It exhibits moderate antioxidant activity and potent anti-inflammatory effects, as evidenced by the inhibition of TNF-α and IL-6 production. These results would strongly support further investigation into its anti-inflammatory mechanism of action.
Conclusion
This guide provides a structured and comprehensive framework for the initial in vitro screening of this compound. By following a tiered approach, researchers can efficiently and effectively characterize the biological activity of this novel compound, paving the way for more advanced preclinical studies.
References
- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021-07-02). ACS Omega.
- Antioxidant properties of 2,3-dimethoxy-5-methyl-6-(10-hydroxydecyl)-1,4-benzoquinone (idebenone). PubMed.
- In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. PubMed.
- In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated
- In Vitro Screening of an In-House Library of Structurally Distinct Chemotypes Towards the Identification of Novel SARS-CoV-2 Inhibitors. (2024-12-11). MDPI.
- De novo design of new chemical entities for SARS-CoV-2 using artificial intelligence. (2021-02-16). NIH.
- Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose)
- This compound.
- Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020-04-08). Frontiers.
- In vitro pharmacological screening methods for anti-inflammatory agents. (2025-08-10).
- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
- Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. PubMed.
- (PDF) In-vitro Models in Anticancer Screening. (2019-06-29).
- Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. PubMed.
- Idebenone. (2026-01-10). PubChem.
Sources
- 1. Antioxidant properties of 2,3-dimethoxy-5-methyl-6-(10-hydroxydecyl)-1,4-benzoquinone (idebenone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Idebenone | C19H30O5 | CID 3686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. De novo design of new chemical entities for SARS-CoV-2 using artificial intelligence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 6. noblelifesci.com [noblelifesci.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Solubility of Ethyl 2-(10-hydroxydecyl)-6-methoxybenzoate in Common Solvents
Foreword: Charting the Course for a Novel Compound
In the landscape of drug discovery and materials science, the introduction of a new chemical entity is fraught with both promise and a series of rigorous scientific hurdles. Ethyl 2-(10-hydroxydecyl)-6-methoxybenzoate, a molecule of interest, stands at this critical juncture. Its potential applications are intrinsically linked to its fundamental physicochemical properties, among which solubility is paramount. A compound's ability to dissolve in various media dictates its formulation possibilities, its behavior in biological systems, and ultimately, its efficacy and viability.
This guide is conceived not as a mere repository of data, but as a comprehensive methodological framework for the research scientist. In the absence of established public data for this specific molecule, we embark on a journey of prediction, hypothesis, and rigorous experimental design. We will dissect the molecular structure to forecast its behavior, lay out the gold-standard protocols for empirical validation, and provide the intellectual tools to interpret the resulting data. This document is designed to empower researchers, scientists, and drug development professionals to confidently navigate the essential first steps in characterizing this compound.
Molecular Architecture and Predicted Solubility Profile
The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[1][2] An initial analysis of the molecular structure of this compound provides critical insights into its expected solubility.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₂O₄ | [3] |
| Molecular Weight | 336.48 g/mol | [3] |
The structure reveals an amphiphilic nature—a molecule possessing both water-loving (hydrophilic) and water-fearing (hydrophobic) regions.[4][5]
-
Hydrophobic Regions:
-
Decyl Chain: The long, ten-carbon alkyl chain (-C₁₀H₂₀-) is the dominant nonpolar feature, driven by weak van der Waals forces. This region will strongly favor interaction with nonpolar solvents.
-
Benzene Ring: The aromatic ring is also largely nonpolar and will contribute to solubility in solvents that can engage in π-stacking or have a similar aromatic character.
-
-
Hydrophilic Regions:
-
Hydroxyl Group (-OH): Located at the terminus of the decyl chain, this group is highly polar and capable of acting as both a hydrogen bond donor and acceptor.[6][7] This is a primary site for interaction with polar protic solvents.
-
Ester Group (-COO-): The ethyl ester functionality contains polar C=O and C-O bonds. The oxygen atoms can act as hydrogen bond acceptors, contributing to solubility in polar solvents.
-
Methoxy Group (-OCH₃): The ether linkage is moderately polar and can accept a hydrogen bond, further enhancing interaction with polar molecules.
-
Predicted Behavior: Given this dual character, this compound is not expected to be highly soluble in the extremes of the polarity spectrum (e.g., water or hexane). Instead, its optimal solubility is likely to be found in solvents of intermediate polarity that can effectively solvate both the hydrophobic alkyl chain and the polar functional groups. Solvents like alcohols (e.g., ethanol, isopropanol), ketones (e.g., acetone), and chlorinated solvents (e.g., dichloromethane) are predicted to be effective.
The Cornerstone of Solubility: Thermodynamic Equilibrium
When discussing solubility, it is crucial to distinguish between two key concepts: kinetic and thermodynamic solubility.[8][9]
-
Kinetic Solubility: This measures the concentration of a compound that can be dissolved when a solution is prepared by adding the compound from a high-concentration stock (typically in DMSO) to an aqueous buffer.[10] It reflects the rate of precipitation and can often yield supersaturated, thermodynamically unstable solutions.[11]
-
Thermodynamic Solubility: This is the true equilibrium value, representing the maximum concentration of a solute that can dissolve in a solvent at a specific temperature and pressure to form a saturated solution.[3][12] This is the more rigorous and relevant value for formulation and development, as it reflects the stable state of the system.
This guide will focus exclusively on the determination of thermodynamic solubility , for which the Shake-Flask Method is the universally recognized gold standard.[12][13]
Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility
This protocol outlines a robust, self-validating procedure to determine the equilibrium solubility of this compound across a range of common laboratory solvents. The choice of solvents is designed to cover the full spectrum of polarity.
Materials and Reagents
-
Solute: this compound (purity >98%)
-
Solvents (HPLC-grade or higher): [14]
-
Polar Protic: Purified Water, Methanol, Ethanol
-
Polar Aprotic: Acetonitrile, Acetone, Dimethyl Sulfoxide (DMSO)
-
Nonpolar: Hexane, Toluene
-
Intermediate: Dichloromethane (DCM), Isopropanol (IPA)
-
-
Reagents for Analytical Method: As required for HPLC or UV-Vis analysis (e.g., mobile phase solvents, buffers).
Equipment
-
Analytical balance (± 0.01 mg)
-
Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps
-
Orbital shaker or rotator capable of maintaining a constant temperature (e.g., 25 °C ± 1 °C)
-
Syringes (1 mL or 5 mL)
-
Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)
-
Volumetric flasks and pipettes for dilutions
-
HPLC system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer
Step-by-Step Experimental Procedure
-
Preparation: Add an excess amount of this compound to a series of labeled glass vials. "Excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment to ensure saturation. A starting point of ~10 mg of solute per 1 mL of solvent is recommended.
-
Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of each selected solvent into the corresponding vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period. A minimum of 24 hours is standard, but true equilibrium may require 48-72 hours. It is best practice to sample at multiple time points (e.g., 24h, 48h, and 72h) to confirm that the concentration has plateaued, signifying that equilibrium has been reached.[12]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.
-
Sampling: Carefully withdraw a small aliquot of the supernatant using a syringe. Avoid disturbing the solid material at the bottom of the vial.
-
Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, labeled collection vial (e.g., an HPLC vial). This step is crucial to remove any undissolved micro-particulates.
-
Dilution: If necessary, accurately dilute the clear filtrate with the appropriate solvent to bring the concentration within the quantifiable range of the analytical method.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted filtrate using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[15][16]
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Illustrative Data and Interpretation
As no published data exists, the following table presents a set of hypothetical but chemically plausible solubility values for this compound at 25 °C. These values are designed to reflect the structural analysis performed in Section 1.
Table 1: Hypothetical Solubility of this compound
| Solvent | Solvent Type | Predicted Solubility (mg/mL) | USP/BP Descriptive Term[17] |
| Hexane | Nonpolar | 5 | Sparingly soluble |
| Toluene | Nonpolar | 25 | Soluble |
| Dichloromethane | Intermediate | >100 | Freely soluble |
| Acetone | Polar Aprotic | >100 | Freely soluble |
| Isopropanol | Polar Protic | 80 | Soluble |
| Ethanol | Polar Protic | 60 | Soluble |
| Methanol | Polar Protic | 35 | Soluble |
| Acetonitrile | Polar Aprotic | 15 | Soluble |
| Water | Polar Protic | <0.01 | Practically insoluble |
| DMSO | Polar Aprotic | >100 | Freely soluble |
Interpretation of Illustrative Results
The hypothetical data supports the initial structural assessment. The compound exhibits poor solubility in the highly polar solvent, water, and the highly nonpolar solvent, hexane. This is because neither solvent can effectively solvate both ends of the amphiphilic molecule simultaneously.
-
High Solubility in Intermediate Solvents: The highest solubilities are observed in solvents like dichloromethane, acetone, and DMSO. These solvents possess a balance of polarity and nonpolar character, enabling them to engage in dipole-dipole interactions with the ester and ether groups while also effectively solvating the long alkyl chain and aromatic ring.
-
Good Solubility in Alcohols: Alcohols like isopropanol and ethanol are also effective solvents. Their hydroxyl groups can form hydrogen bonds with the solute's hydroxyl, ester, and methoxy groups, while their alkyl portions interact favorably with the decyl chain. The decreasing solubility from isopropanol to ethanol to methanol correlates with the increasing polarity of the alcohols, making them slightly less compatible with the large hydrophobic portion of the solute.
-
Limited Solubility in Extremes: The "practically insoluble" classification in water highlights the dominance of the hydrophobic decyl chain.[18][19] Conversely, the limited solubility in hexane suggests that the polar functional groups hinder dissolution in a purely nonpolar medium.
Caption: Predicted Intermolecular Interactions Driving Solubility.
Conclusion and Future Directions
This guide has established a comprehensive framework for approaching the solubility determination of this compound. Based on a detailed analysis of its amphiphilic structure, we predict a favorable solubility profile in solvents of intermediate polarity, such as dichloromethane, acetone, and various alcohols, with limited solubility in highly polar or nonpolar media.
The provided experimental protocol, centered on the definitive Shake-Flask method, offers a clear and robust pathway for researchers to obtain reliable, publication-quality thermodynamic solubility data. The successful acquisition of this data is a critical, foundational step that will inform all subsequent stages of research and development, from reaction chemistry and purification to formulation and preclinical assessment. It is through this rigorous, methodical approach that the full potential of novel compounds like this compound can be responsibly and effectively unlocked.
References
-
BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]
-
ResearchGate. Development and Validation of a RP-HPLC Method for the Quantitation and Dissolution Studies of Valdecoxib. [Link]
-
American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
-
National Center for Biotechnology Information. PubChem Compound Database. [Link]
-
MIT News. Explained: Hydrophobic and hydrophilic. [Link]
-
Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. [Link]
-
ResearchGate. USP and BP solubility criteria. [Link]
-
Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
-
Chemistry LibreTexts. 1.6: Physical properties of organic compounds. [Link]
-
Chemistry For Everyone. Are Organic Compounds Hydrophobic Or Hydrophilic?. [Link]
-
PharmaCores. HPLC analytical Method development: an overview. [Link]
-
Chemistry For Everyone. How To Predict Solubility Of Organic Compounds?. [Link]
-
NC State University Libraries. Hydrophilicity and Hydrophobicity in Advanced Material Applications – Advances in Polymer Science. [Link]
-
TutorChase. How do functional groups affect solubility in organic compounds?. [Link]
-
SciELO. Development and validation of a dissolution method using HPLC for diclofenac potassium in oral suspension. [Link]
-
Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]
-
PubMed Central. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. [Link]
-
Alliance Bio-expertise. How Can We Choose the Best Solvent to Dissolve Various Types of Solid Chemicals?. [Link]
-
Scholars Research Library. Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. [Link]
-
USP. USP DESCRIPTION AND SOLUBILITY. [Link]
-
ResearchGate. Thermodynamic vs. kinetic solubility: Knowing which is which. [Link]
-
Ingenta Connect. UV Spectrophotometric method for the identification and solubility determination of nevirapine. [Link]
-
PubMed. kinetic versus thermodynamic solubility temptations and risks. [Link]
-
EBSCO. Hydrophilic and Hydrophobic | Research Starters. [Link]
-
Master Organic Chemistry. Meet The Functional Groups. [Link]
-
Chromedia. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
-
YouTube. Solubility of Organic Compounds. [Link]
-
Master Organic Chemistry. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]
-
International Journal of Research in Engineering and Science. Drug Solubility. [Link]
-
Quora. How do you perform the shake flask method to determine solubility?. [Link]
-
Research Journal of Pharmacy and Technology. Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer. [Link]
-
ACS Publications. Definitions for Hydrophilicity, Hydrophobicity, and Superhydrophobicity: Getting the Basics Right. [Link]
-
IOSR Journal of Pharmacy. A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation. [Link]
-
Vedantu. How do functional groups influence solubility class 11 chemistry CBSE. [Link]
-
International Journal of Pharma and Bio Sciences. Spectrophotometric and HPLC Methods for Poorly Water Soluble Drugs. [Link]
-
Front Life Sciences. Solubility as per Pharmacopoeia. [Link]
-
YouTube. 4: Predicting the solubility of organic molecules. [Link]
-
Wikipedia. Solubility. [Link]
-
USP-NF. <1236> Solubility Measurements. [Link]
-
ACSESS. A Guide for Science Researchers: Choosing the Best Solvent for Chemical Reactions. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Solubility - Wikipedia [en.wikipedia.org]
- 3. enamine.net [enamine.net]
- 4. Explained: Hydrophobic and hydrophilic | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 5. Hydrophilicity and Hydrophobicity in Advanced Material Applications – Advances in Polymer Science [ncstate.pressbooks.pub]
- 6. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. researchgate.net [researchgate.net]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. bioassaysys.com [bioassaysys.com]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. researchgate.net [researchgate.net]
- 16. ingentaconnect.com [ingentaconnect.com]
- 17. ijres.org [ijres.org]
- 18. m.youtube.com [m.youtube.com]
- 19. Hydrophilic and Hydrophobic | Research Starters | EBSCO Research [ebsco.com]
An In-depth Technical Guide to the Predicted Mechanism of Action for Ethyl 2-(10-hydroxydecyl)-6-methoxybenzoate
Foreword
The landscape of modern drug discovery is characterized by an unceasing quest for novel molecular entities that can modulate biological processes with high specificity and efficacy. Within this context, Ethyl 2-(10-hydroxydecyl)-6-methoxybenzoate emerges as a compound of significant interest, primarily due to its structural features that suggest a potential for multifaceted biological activity. This document provides a comprehensive exploration of the predicted mechanism of action for this molecule, grounded in established principles of medicinal chemistry and pharmacology. It is intended for researchers, scientists, and drug development professionals who are engaged in the identification and characterization of new therapeutic agents. By dissecting the constituent moieties of this compound and drawing parallels with structurally analogous compounds, we can construct a scientifically rigorous hypothesis regarding its biological targets and downstream effects. This guide is designed to serve as a foundational resource, offering not only a theoretical framework but also a practical roadmap for the empirical validation of the proposed mechanisms.
Molecular Deconstruction and Mechanistic Postulates
This compound is a benzoate ester characterized by a long alkyl chain with a terminal hydroxyl group and a methoxy substitution on the benzene ring.[1][2] A thorough analysis of these structural components allows for the formulation of several plausible mechanisms of action.
1.1. The Benzoate Core: A Hub of Bioactivity
The benzoate moiety is a common scaffold in a variety of biologically active compounds. While simple benzoates like sodium benzoate are used as preservatives, more complex derivatives exhibit a wide range of pharmacological effects.[3][4][5] Research into benzoate derivatives has revealed their potential to influence inflammatory pathways and enzymatic activities.[3][6] The presence of the ethyl ester could influence the compound's lipophilicity and cellular uptake, thereby modulating its bioavailability and subsequent interaction with intracellular targets.
1.2. The 10-Hydroxydecyl Chain: A Lipophilic Anchor with a Polar Head
The long, ten-carbon alkyl chain terminating in a hydroxyl group is a critical feature that likely dictates the compound's interaction with cellular membranes and hydrophobic pockets of proteins. This lipophilic tail would facilitate insertion into lipid bilayers, potentially altering membrane fluidity and the function of membrane-associated proteins. The terminal hydroxyl group provides a point of polarity, allowing for hydrogen bonding interactions with target molecules.
A compelling structural analogy can be drawn to idebenone, a synthetic antioxidant that also possesses a 10-hydroxydecyl group.[7][8][9][10] Idebenone is known to function as an antioxidant and a component of the mitochondrial electron transport chain, where it can shuttle electrons and mitigate oxidative stress.[7][8][9] This parallel suggests that this compound may similarly engage with mitochondrial systems and exhibit antioxidant properties.
1.3. The 6-Methoxy Group: A Modulator of Electronic Properties
The methoxy group at the 6-position of the benzoate ring is an electron-donating group that can influence the electronic distribution of the aromatic system. This can, in turn, affect the compound's binding affinity to target proteins and its reactivity. Methoxy-substituted aromatic compounds are known to possess a range of biological activities, including anti-inflammatory and analgesic properties.[11][12] For instance, 2-methoxyphenols have been shown to exhibit antioxidant and cyclooxygenase-2 (COX-2) inhibitory effects.[12]
Predicted Mechanism of Action: A Tripartite Hypothesis
Based on the structural analysis, we propose a tripartite mechanism of action for this compound, centered on:
-
Antioxidant and Mitochondria-Protective Effects: Drawing parallels with idebenone, the compound may act as a free radical scavenger and protect mitochondria from oxidative damage.[7][8][9] The 10-hydroxydecyl chain could facilitate its localization to the mitochondrial membrane, where the benzoate and methoxy-substituted ring could participate in redox cycling.
-
Anti-Inflammatory Activity: The 6-methoxybenzoate moiety suggests a potential to modulate inflammatory pathways. This could occur through the inhibition of pro-inflammatory enzymes such as COX-2 or by interfering with inflammatory signaling cascades.
-
Membrane-Interactive Properties: The long alkyl chain could allow the molecule to intercalate into cellular membranes, thereby altering their physical properties and influencing the function of membrane-bound proteins, such as ion channels or receptors.
Experimental Validation: A Phased Approach
A rigorous and systematic experimental workflow is essential to validate the predicted mechanisms of action. The following sections outline a series of in vitro and cell-based assays designed to probe the biological activities of this compound.
3.1. Phase 1: In Vitro Characterization of Antioxidant and Enzyme Inhibitory Activity
The initial phase of experimental validation should focus on cell-free assays to determine the compound's intrinsic antioxidant and enzyme-inhibitory properties.
Table 1: Proposed In Vitro Assays and Expected Outcomes
| Assay | Purpose | Predicted Outcome for this compound |
| DPPH Radical Scavenging Assay | To assess direct antioxidant activity | Dose-dependent reduction of DPPH radical |
| Oxygen Radical Absorbance Capacity (ORAC) Assay | To quantify antioxidant capacity against peroxyl radicals | High ORAC value, comparable to known antioxidants |
| COX-1/COX-2 Inhibition Assay | To determine selectivity for cyclooxygenase enzymes | Preferential inhibition of COX-2 over COX-1 |
| Mitochondrial Complex I/III Activity Assay | To evaluate effects on the electron transport chain | Modulation of complex I and/or III activity |
Experimental Protocol: DPPH Radical Scavenging Assay
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add serial dilutions of the test compound.
-
Add the DPPH solution to each well.
-
Include a positive control (e.g., ascorbic acid) and a vehicle control (solvent alone).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound.
-
Determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
3.2. Phase 2: Cell-Based Assays to Investigate Cellular Effects
Following in vitro characterization, the focus should shift to cell-based assays to assess the compound's effects in a biological context.
Experimental Protocol: Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Cell Culture:
-
Culture a relevant cell line (e.g., human keratinocytes or fibroblasts) in appropriate media.
-
-
Induction of Oxidative Stress:
-
Treat the cells with an ROS-inducing agent (e.g., hydrogen peroxide or UV radiation).
-
-
Treatment with Test Compound:
-
Co-treat the cells with various concentrations of this compound.
-
-
ROS Detection:
-
Load the cells with a fluorescent ROS indicator dye (e.g., DCFDA).
-
Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer.
-
-
Data Analysis:
-
Quantify the reduction in ROS levels in cells treated with the test compound compared to the stressed control.
-
3.3. Phase 3: Elucidation of Molecular Targets and Signaling Pathways
The final phase of the investigation will involve more sophisticated techniques to identify the specific molecular targets and signaling pathways modulated by the compound.
Experimental Workflow: Target Identification and Pathway Analysis
Caption: Predicted modulation of NF-κB and Nrf2 pathways.
Conclusion and Future Directions
The structural attributes of this compound provide a strong rationale for predicting its engagement in antioxidant, anti-inflammatory, and membrane-interactive activities. The proposed experimental framework offers a clear path for the empirical validation of these hypotheses. Future in vivo studies in relevant animal models will be crucial to ascertain the therapeutic potential of this promising molecule. The insights gained from such investigations will not only elucidate the mechanism of action of this compound but also contribute to the broader understanding of how lipophilic benzoates exert their effects at the cellular and molecular levels.
References
Sources
- 1. This compound [1403767-31-6] | Chemsigma [chemsigma.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Sodium Benzoate: Uses, Dangers, and Safety [healthline.com]
- 4. Sodium Benzoate: Safety and Side Effects [webmd.com]
- 5. ewg.org [ewg.org]
- 6. researchgate.net [researchgate.net]
- 7. Idebenone | C19H30O5 | CID 3686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Antioxidant properties of 2,3-dimethoxy-5-methyl-6-(10-hydroxydecyl)-1,4-benzoquinone (idebenone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemistry, toxicology, pharmacology and pharmacokinetics of idebenone: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. idebenone, 58186-27-9 [thegoodscentscompany.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for testing antioxidant capacity of Ethyl 2-(10-hydroxydecyl)-6-methoxybenzoate
APPLICATION NOTE & PROTOCOL
A Multi-Assay Approach for Determining the Antioxidant Capacity of Ethyl 2-(10-hydroxydecyl)-6-methoxybenzoate
Senior Application Scientist: Dr. Evelyn Reed
Document ID: AN-2026-01-EHDMB
Introduction: The Rationale for Antioxidant Profiling in Drug Development
Oxidative stress, an imbalance between reactive oxygen species (ROS) and endogenous antioxidant defenses, is a key pathological driver in numerous diseases. Consequently, the identification and characterization of novel antioxidant compounds are of paramount importance in modern drug discovery. This document provides a comprehensive set of protocols to determine the in vitro antioxidant capacity of This compound , a novel chemical entity.
Given that no single assay can fully capture the complex nature of antioxidant activity, a multi-assay approach is scientifically indispensable.[1] Different assays operate via distinct chemical mechanisms and target different types of radicals or oxidants.[1][2] Therefore, we present protocols for three robust and widely adopted spectrophotometric methods:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay : Measures the ability of the compound to donate a hydrogen atom or electron to neutralize the stable DPPH radical.[3][4][5]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay : Assesses the capacity of the compound to quench the pre-formed ABTS radical cation, a method applicable to both hydrophilic and lipophilic compounds.[6][7]
-
FRAP (Ferric Reducing Antioxidant Power) Assay : Quantifies the ability of the compound to act as a reducing agent by reducing a ferric iron (Fe³⁺) complex to its ferrous (Fe²⁺) form.[8][9][10]
This guide is designed for researchers, scientists, and drug development professionals, providing not just step-by-step instructions but also the underlying scientific principles and data interpretation frameworks.
Physicochemical Profile & Sample Preparation
2.1 Predicted Physicochemical Properties
The chemical structure of this compound—comprising an ethyl benzoate core with a long C10 hydroxydecyl chain—strongly suggests it is a lipophilic (hydrophobic) compound with low water solubility. Similar structures like ethyl benzoate are almost insoluble in water but miscible with organic solvents.[11][12][13][14]
-
Solubility : Expected to be poor in aqueous buffers but soluble in organic solvents like ethanol, methanol, dimethyl sulfoxide (DMSO), or acetone.
-
LogP : The octanol-water partition coefficient (LogP) is predicted to be high, indicating a preference for non-polar environments.
2.2 Protocol for Stock Solution Preparation
Accurate and consistent sample preparation is critical for reproducible results.
-
Solvent Selection : Use absolute ethanol (≥99.5%) or DMSO as the primary solvent. Ethanol is often preferred as it has some radical scavenging activity itself which must be accounted for in the blank, but it is generally less interfering than DMSO in these assays.[15]
-
Primary Stock Solution (10 mM) :
-
Accurately weigh a precise amount of this compound.
-
Dissolve in the chosen solvent (e.g., ethanol) to achieve a final concentration of 10 mM. Use gentle vortexing or sonication if necessary to ensure complete dissolution.
-
Store this stock solution in an amber vial at -20°C to prevent degradation.
-
-
Working Solutions :
-
On the day of the experiment, prepare a series of dilutions from the 10 mM primary stock using the same solvent.
-
The concentration range should be determined empirically, but a starting range of 1 µM to 1 mM is recommended for initial screening. This wide range is crucial for determining the linear response range and calculating the IC50 value.
-
Experimental Workflow & Core Protocols
The overall experimental process follows a logical sequence from reagent preparation to final data analysis.
Figure 1: General experimental workflow for antioxidant capacity determination.
DPPH Radical Scavenging Assay
3.1.1 Principle
The DPPH assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical.[4] The DPPH radical exhibits a strong absorbance at approximately 517 nm, appearing as a deep violet solution.[3][4] Upon reduction by an antioxidant, the solution's color changes to a pale yellow, and the absorbance at 517 nm decreases.[4][5] This decolorization is directly proportional to the radical scavenging activity of the compound.[4]
Sources
- 1. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 5. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Antioxidant activity and contents of leaf extracts obtained from Dendropanax morbifera LEV are dependent on the collecting season and extraction conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ultimatetreat.com.au [ultimatetreat.com.au]
- 11. Ethyl benzoate - Wikipedia [en.wikipedia.org]
- 12. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. lookchem.com [lookchem.com]
- 14. Ethyl benzoate | 93-89-0 | Benchchem [benchchem.com]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols: Characterizing the Mitochondrial Effects of Novel Benzo-Derivatives
An in-depth guide for researchers, scientists, and drug development professionals.
A Methodological Framework Using Ethyl 2-(10-hydroxydecyl)-6-methoxybenzoate as a Case Study
Introduction and Scientific Rationale
Mitochondria are central hubs of cellular metabolism, responsible for generating the majority of cellular ATP through oxidative phosphorylation (OXPHOS). This process is intrinsically linked to cell health, and mitochondrial dysfunction is a hallmark of numerous pathologies, including neurodegenerative diseases, metabolic disorders, and aging. Consequently, molecules that modulate mitochondrial function are of significant interest in drug discovery.
This guide provides a comprehensive framework for characterizing the effects of novel compounds on mitochondrial function. We will use This compound (CAS 1403767-31-6) as a representative test compound. While public data on the specific mitochondrial effects of this molecule is limited[1][2], its structure, featuring a substituted benzene ring and a hydroxydecyl side chain, suggests potential interaction with mitochondrial membranes and the electron transport chain (ETC).
To build a robust investigational strategy, we will draw parallels with a structurally related and well-characterized compound, Idebenone [3][4]. Idebenone, a synthetic analogue of Coenzyme Q10, is known to interact directly with the ETC by shuttling electrons to Complex III, thereby bypassing Complex I.[3][5] It also possesses significant antioxidant properties.[4][6] The assays and principles used to elucidate Idebenone's mechanism serve as a gold standard for evaluating new chemical entities like this compound.
This document will detail the core assays required to build a comprehensive mitochondrial bioenergetic profile of a test compound:
-
Oxygen Consumption Rate (OCR): To measure the real-time activity of the ETC.
-
Mitochondrial Membrane Potential (ΔΨm): To assess the integrity of the driving force for ATP synthesis.
-
Cellular ATP Production: To quantify the direct output of mitochondrial respiration.
By integrating the results from these assays, researchers can effectively determine a compound's mechanism of action, classifying it as an ETC substrate, inhibitor, uncoupler, or a molecule with combined effects.
Compound Preparation and Handling
Proper preparation of the test compound is critical for reproducible results. The lipophilic nature of many mitochondrial-targeted drugs requires careful solubilization.
2.1. Solubility and Stock Solution Preparation
-
Solvent Selection: Due to its predicted lipophilicity, this compound should be dissolved in a high-purity, anhydrous solvent such as dimethyl sulfoxide (DMSO).
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM). This minimizes the final concentration of the solvent in the assay medium, which should ideally be kept below 0.5% (v/v) to avoid solvent-induced artifacts.
-
Procedure:
-
Accurately weigh the compound.
-
Add the calculated volume of DMSO to achieve the desired molarity.
-
Vortex thoroughly until the compound is fully dissolved. Gentle warming (37°C) may be required.
-
-
Storage: Aliquot the stock solution into small volumes in tightly sealed tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
2.2. Working Solution Preparation On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in the appropriate assay medium. Ensure thorough mixing after each dilution step.
| Parameter | Recommendation | Rationale |
| Primary Solvent | Anhydrous DMSO | High solubility for lipophilic compounds. |
| Stock Concentration | 10-50 mM | Minimizes final solvent concentration in assays. |
| Final Solvent Conc. | < 0.5% (v/v) | Prevents solvent-induced cellular toxicity or mitochondrial artifacts. |
| Storage | Aliquoted at -20°C or -80°C | Ensures stability and prevents degradation from light or repeated freeze-thaw cycles. |
Core Assays for Mitochondrial Function Assessment
This section provides detailed protocols for three fundamental assays to determine the bioenergetic impact of a test compound.
Assay 1: Real-Time Oxygen Consumption Rate (OCR)
Measuring OCR is the most direct method for assessing ETC activity.[7] Instruments like the Seahorse XF Analyzer allow for the sequential injection of different compounds to dissect various components of mitochondrial respiration.[8]
Causality Behind the Protocol: This assay is designed as a "stress test." By sequentially adding inhibitors that target specific components of the OXPHOS system, we can understand how the test compound alters the baseline state and the mitochondrion's ability to respond to energetic demands.
Caption: Workflow for a mitochondrial stress test using sequential compound injections.
Step-by-Step Protocol: Mitochondrial Stress Test
-
Cell Seeding: Plate cells (e.g., C2C12, HepG2) in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Assay Medium Preparation: The day of the assay, replace the culture medium with unbuffered assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and incubate at 37°C in a non-CO₂ incubator for 1 hour.[8]
-
Compound Loading: Load the injector ports of the sensor cartridge with the test compound and the mitochondrial modulators (Oligomycin, FCCP, Rotenone/Antimycin A) prepared at the desired final concentrations.
-
Instrument Calibration & Execution: Calibrate the instrument and begin the assay. The standard protocol involves:
-
Baseline Measurement: 3-4 cycles of OCR measurement to establish a stable baseline.
-
Injection 1 (Port A): Test Compound or vehicle control. Measure 3-4 cycles.
-
Injection 2 (Port B): Oligomycin (e.g., 1.0 µM). Measure 3-4 cycles.
-
Injection 3 (Port C): FCCP (e.g., 0.5 µM, titrate for optimal concentration). Measure 3-4 cycles.
-
Injection 4 (Port D): Rotenone (0.5 µM) & Antimycin A (0.5 µM). Measure 3-4 cycles.
-
-
Data Normalization: After the assay, normalize the OCR data to cell number or protein content per well.
Data Interpretation:
| Parameter | Calculation | Potential Interpretation of Change with Test Compound |
| Basal Respiration | (Last rate before first injection) - (Non-Mitochondrial Respiration) | Increase: Substrate for ETC or mild uncoupling. Decrease: ETC inhibition. |
| ATP-Linked Respiration | (Last rate before Oligomycin) - (Minimum rate after Oligomycin) | Increase: Higher substrate flux leading to ATP production. Decrease: Inhibition or uncoupling. |
| Proton Leak | (Minimum rate after Oligomycin) - (Non-Mitochondrial Respiration) | Increase: Uncoupling effect (protons bypassing ATP synthase). |
| Maximal Respiration | (Maximum rate after FCCP) - (Non-Mitochondrial Respiration) | Increase: Provision of electrons to ETC. Decrease: Inhibition of ETC. |
| Spare Capacity | (Maximal Respiration) - (Basal Respiration) | Increase/Decrease: Reflects the cell's ability to respond to energetic stress. |
Assay 2: Mitochondrial Membrane Potential (ΔΨm)
ΔΨm is the electrochemical potential generated by the ETC, which is essential for ATP synthesis.[9] Its dissipation is an early hallmark of mitochondrial dysfunction and apoptosis.[10] This potential is assessed using cationic fluorescent dyes that accumulate in the negatively charged mitochondrial matrix.[11]
Causality Behind the Protocol: Healthy mitochondria maintain a high negative charge. This assay leverages that physical property. A fluorescent dye with a positive charge (cationic) will naturally accumulate inside healthy mitochondria. If the test compound disrupts the membrane potential (makes it less negative), the dye will no longer accumulate, and the fluorescent signal will decrease or disperse, providing a direct readout of mitochondrial health.
Step-by-Step Protocol: TMRE Staining
-
Cell Culture: Plate cells on a suitable imaging dish (e.g., glass-bottom 96-well plate).
-
Compound Treatment: Treat cells with various concentrations of this compound for the desired duration. Include a vehicle control (DMSO) and a positive control for depolarization, such as FCCP (e.g., 10 µM for 15 minutes).[12]
-
Dye Loading: Add a low, non-quenching concentration of Tetramethylrhodamine, Ethyl Ester (TMRE) dye (e.g., 25-100 nM) to the media and incubate for 20-30 minutes at 37°C, protected from light.
-
Imaging/Measurement:
-
Fluorescence Microscopy: Capture images using a rhodamine filter set. Quantify the mean fluorescence intensity within mitochondrial regions across multiple cells.
-
Plate Reader: Read the fluorescence intensity (e.g., ~549 nm excitation / ~575 nm emission).
-
-
Data Analysis: Express the fluorescence intensity as a percentage of the vehicle control. A decrease in intensity indicates mitochondrial depolarization.
Alternative Dye: JC-1 JC-1 is a ratiometric dye that can provide a more robust readout.[13]
-
High ΔΨm: JC-1 forms "J-aggregates" that emit red fluorescence (~590 nm).
-
Low ΔΨm: JC-1 remains as monomers, emitting green fluorescence (~529 nm). The ratio of red to green fluorescence is used to quantify changes in membrane potential, making it less sensitive to variations in cell number or mitochondrial mass.
Assay 3: ATP Production Rate
This assay directly measures the primary function of OXPHOS. Luciferase-based assays are highly sensitive and provide a quantitative measure of ATP levels.[14][15]
Causality Behind the Protocol: This is the ultimate functional readout. While OCR and ΔΨm measure processes, this assay measures the final product: ATP. By specifically inhibiting ATP synthase with oligomycin, we can confirm that the ATP being measured is indeed from mitochondrial respiration.
Caption: Principle of the luciferase-based ATP detection assay.
Step-by-Step Protocol: Luminescence-Based ATP Assay
-
Cell Seeding and Treatment: Plate cells in an opaque-walled 96-well plate (to minimize signal bleed-through). Treat with the test compound for the desired time.
-
Control Groups: Include the following controls:
-
Vehicle Control (DMSO).
-
Oligomycin (1 µM): To determine the contribution of ATP synthase to total ATP levels.[15]
-
Test Compound + Oligomycin: To see if the compound's effect is dependent on ATP synthase.
-
-
Assay Execution: Use a commercial ATP determination kit (e.g., CellTiter-Glo®) following the manufacturer's instructions. This typically involves:
-
Equilibrating the plate and reagent to room temperature.
-
Adding the reagent directly to the wells, which lyses the cells and provides the luciferase/luciferin substrate.
-
Shaking the plate for 2 minutes to induce lysis.
-
Incubating for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the change in ATP levels relative to the vehicle control. Compare the effect of the test compound in the presence and absence of oligomycin.
Mechanistic Interpretation: A Decision Framework
No single assay tells the whole story. The power of this approach lies in integrating the data to build a cohesive mechanistic hypothesis.
Caption: A decision tree for interpreting combined mitochondrial assay data.
Scenario Analysis:
-
Scenario 1: ETC Substrate (like Idebenone):
-
OCR: Increases basal and maximal respiration.
-
ΔΨm: Maintained or increased.
-
ATP: Increased.
-
-
Scenario 2: Mitochondrial Uncoupler (like FCCP):
-
OCR: Increases basal respiration; no further increase with FCCP. High proton leak.
-
ΔΨm: Decreased (dissipated).
-
ATP: Decreased or unchanged, as the proton gradient is disconnected from ATP synthase.
-
-
Scenario 3: ETC Inhibitor (like Rotenone):
-
OCR: Decreased basal and maximal respiration.
-
ΔΨm: Decreased (as the proton pumps fail).
-
ATP: Sharply decreased.
-
Concluding Remarks
The systematic application of these core bioenergetic assays provides a powerful and validated workflow for characterizing novel molecules like this compound. By carefully designing experiments with appropriate controls and integrating the multi-parametric data, researchers can move from initial observation to a robust mechanistic hypothesis. This foundational understanding is essential for advancing promising compounds through the drug discovery and development pipeline.
References
-
Idebenone | C19H30O5 | CID 3686 - PubChem - NIH. [Link]
-
Antioxidant properties of 2,3-dimethoxy-5-methyl-6-(10-hydroxydecyl)-1,4-benzoquinone (idebenone) - PubMed. [Link]
-
Functional Assessment of Isolated Mitochondria In Vitro - PMC - NIH. [Link]
-
Mitochondrial Uncoupling: A Key Controller of Biological Processes in Physiology and Diseases - PubMed Central. [Link]
-
Mitochondrial Membrane Potential Assay - PMC - NIH. [Link]
-
The effects of idebenone on mitochondrial bioenergetics - PMC - NIH. [Link]
-
Guidelines for the measurement of oxygen consumption rate in Caenorhabditis elegans - PMC - NIH. [Link]
-
Method for measuring ATP production in isolated mitochondria: ATP production in brain and liver mitochondria of Fischer-344 rats with age and caloric restriction - American Physiological Society. [Link]
-
Assessment of Mitochondrial Oxygen Consumption Using a Plate Reader-based Fluorescent Assay - JoVE. [Link]
-
Researchers develop mild mitochondrial uncouplers for obesity treatment - News-Medical.net. [Link]
-
Ethyl Parahydroxybenzoate - The Japanese Pharmacopoeia. [Link]
-
The effects of idebenone on mitochondrial bioenergetics - ResearchGate. [Link]
-
A practical guide for the analysis, standardization, and interpretation of oxygen consumption measurements - PMC. [Link]
-
ethyl parahydroxybenzoate - PMDA. [Link]
-
Idebenone and Neuroprotection: Antioxidant, Pro-oxidant, or Electron Carrier? - PMC. [Link]
-
A New Mitochondrial Uncoupler Improves Metabolic Homeostasis in Mice - Diabetes. [Link]
-
Simultaneous Quantification of Mitochondrial ATP and ROS Production Using ATP Energy Clamp Methodology - PMC - NIH. [Link]
- Method for the preparation of 2-amino-6-ethylbenzoic acid - Google P
-
Mitochondrial Uncouplers: The Future of Weight Loss Medications? - Clinical Correlations. [Link]
-
Mitochondrial uncouplers with an extraordinary dynamic range - Portland Press. [Link]
-
(PDF) Mitochondrial Membrane Potential Assay - ResearchGate. [Link]
-
Sample Preparation Guide - Eve Technologies. [Link]
-
Mitochondrial oxygen consumption rate - Bio-protocol. [Link]
-
Mitochondrial morphology governs ATP production rate - Journal of General Physiology. [Link]
-
Preparation and Evaluation of Extended Release Pellets of Chiral Molecules of s-Metoprolol Succinate by Different Technology - SciSpace. [Link]
-
Mitochondrial Oxygen Consumption Measurement in Permeabilized Fibers - YouTube. [Link]
-
ATP Production in Isolated Mitochondria from the Patient's Muscle... - ResearchGate. [Link]
-
This compound [1403767-31-6] - Chemsigma. [Link]
Sources
- 1. 1403767-31-6 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 2. This compound [1403767-31-6] | Chemsigma [chemsigma.com]
- 3. Idebenone | C19H30O5 | CID 3686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Antioxidant properties of 2,3-dimethoxy-5-methyl-6-(10-hydroxydecyl)-1,4-benzoquinone (idebenone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of idebenone on mitochondrial bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Idebenone and Neuroprotection: Antioxidant, Pro-oxidant, or Electron Carrier? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Guidelines for the measurement of oxygen consumption rate in Caenorhabditiselegans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Mitochondrial Membrane Potential Assay Kit (II) | Cell Signaling Technology [cellsignal.com]
- 10. Mitochondrial Membrane Potential Assay Kit: A Complete Guide to Principles and Applications [absin.net]
- 11. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mitochondrial Uncoupling: A Key Controller of Biological Processes in Physiology and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assays for Mitochondria Function | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Functional Assessment of Isolated Mitochondria In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. diabetesjournals.org [diabetesjournals.org]
- 17. Mitochondrial Uncouplers: The Future of Weight Loss Medications? – Clinical Correlations [clinicalcorrelations.org]
Application Note & Protocol: A Robust LC-MS/MS Method for the Quantification of Ethyl 2-(10-hydroxydecyl)-6-methoxybenzoate in Human Plasma
Introduction
The accurate quantification of drug candidates and their metabolites in biological matrices is a cornerstone of pharmacokinetic (PK) and toxicokinetic (TK) studies, providing essential data for evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of new chemical entities. Ethyl 2-(10-hydroxydecyl)-6-methoxybenzoate is a novel investigational compound with a hydrophobic character, necessitating a sensitive and selective bioanalytical method for its determination in human plasma. This application note details a comprehensive and validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the precise quantification of this compound in human plasma. The described protocol is designed to meet the rigorous standards of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring data integrity and reliability for drug development professionals.[1][2][3]
The methodology herein is built upon a foundation of scientific rationale, addressing the specific physicochemical properties of the analyte to optimize sample preparation, chromatographic separation, and mass spectrometric detection. By providing a detailed, step-by-step protocol and explaining the causality behind experimental choices, this document serves as a practical guide for researchers and scientists in the field.
Scientific Rationale and Method Overview
The development of a robust LC-MS/MS method hinges on a systematic approach to overcoming the challenges associated with complex biological matrices like plasma.[4] The core principles guiding this method are:
-
Efficient Sample Preparation: The primary goal of sample preparation is to remove endogenous interferences, such as proteins and phospholipids, which can cause ion suppression and adversely affect the accuracy and precision of the assay.[5] Given the hydrophobic nature of this compound, a thoughtful selection of the extraction technique is paramount. This protocol will explore and compare three common techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[6][7][8][9]
-
Optimal Chromatographic Separation: Achieving good chromatographic resolution is critical to separate the analyte from matrix components and any potential metabolites, thereby minimizing ion suppression and ensuring selectivity.[4][10] A reversed-phase C18 column is selected as the initial choice due to the non-polar nature of the analyte.[10] The mobile phase composition and gradient are optimized to ensure a sharp peak shape and a reasonable retention time.
-
Sensitive and Selective Mass Spectrometric Detection: Tandem mass spectrometry in the Multiple Reaction Monitoring (MRM) mode offers exceptional sensitivity and selectivity for quantifying analytes in complex mixtures.[11] The selection of appropriate precursor and product ions is crucial for the specificity of the method.
The overall workflow of the bioanalytical method is depicted in the following diagram:
Caption: High-level workflow of the bioanalytical method.
Experimental Protocols
Materials and Reagents
-
This compound analytical standard (≥98% purity)
-
Stable isotope-labeled internal standard (SIL-IS), e.g., Ethyl 2-(10-hydroxydecyl-d4)-6-methoxybenzoate (or a structurally similar analog if a SIL-IS is unavailable)
-
Human plasma (with K2EDTA as anticoagulant) from at least six different sources for selectivity assessment[12]
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Ammonium acetate
-
Solvents for LLE (e.g., methyl tert-butyl ether, ethyl acetate)[7][13]
Instrumentation and Conditions
A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer is recommended. The following are representative instrument parameters that should be optimized for the specific instrumentation used.
| Parameter | Recommended Setting |
| LC System | |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Program | Start at 30% B, ramp to 95% B over 3 min, hold for 1 min, return to 30% B and re-equilibrate for 1 min.[10] |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Source Temperature | 500 °C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | 9 psi |
| MRM Transitions | To be determined empirically |
| Analyte (Example) | Q1: m/z 337.2 -> Q3: m/z 193.1 (Loss of hydroxydecyl chain) |
| Internal Standard (Example) | Q1: m/z 341.2 -> Q3: m/z 193.1 |
Note: The fragmentation of benzoate esters typically involves cleavage of the ester bond.[16][17][18]
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of the analyte and internal standard in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards and QC samples.
-
Calibration Standards and QC Samples: Spike the appropriate working solutions into blank human plasma to achieve the desired concentrations for the calibration curve and QC levels (Lower Limit of Quantification (LLOQ), Low, Medium, and High).
Sample Preparation Protocols
The choice of sample preparation is critical and should be guided by the desired recovery, matrix effect, and throughput.
PPT is a rapid and simple method, but it may result in less clean extracts compared to LLE or SPE.[6][19]
Caption: Protein Precipitation Workflow.[20]
Step-by-Step:
-
To 100 µL of plasma in a microcentrifuge tube, add the internal standard.
-
Add 300 µL of ice-cold acetonitrile.[20]
-
Vortex vigorously for 1 minute to ensure complete protein denaturation.[19]
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[19][21]
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
LLE offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.[7]
Step-by-Step:
-
To 100 µL of plasma, add the internal standard.
-
Add 50 µL of a suitable buffer (e.g., 0.1 M ammonium acetate, pH 5) to adjust the pH and ensure the analyte is in a neutral form for efficient extraction.
-
Add 600 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 x g for 5 minutes to separate the layers.
-
Transfer the organic layer to a new tube.
-
Evaporate to dryness and reconstitute as described for PPT.
SPE provides the cleanest extracts and allows for analyte concentration, but is a more complex and costly procedure.[8][9][14][22]
Caption: Solid-Phase Extraction Workflow.
Step-by-Step:
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
To 100 µL of plasma, add the internal standard and dilute with 200 µL of 2% phosphoric acid in water.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute.
Method Validation
The developed method must be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance, EMA Guideline on Bioanalytical Method Validation).[1][12][23][24][25][26] The validation should assess the following parameters:
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is evaluated by analyzing blank plasma from at least six different sources.[12]
-
Accuracy and Precision: Determined by analyzing QC samples at four levels (LLOQ, Low, Medium, High) in replicate (n=5) on at least three different days.[23] The mean accuracy should be within ±15% (±20% for LLOQ) of the nominal concentration, and the precision (CV%) should not exceed 15% (20% for LLOQ).[23]
-
Calibration Curve: The linearity of the method is assessed by a calibration curve consisting of a blank sample, a zero sample, and at least six non-zero concentrations covering the expected range. A linear regression with a weighting factor of 1/x or 1/x² is typically used.
-
Recovery: The extraction efficiency of the method is determined by comparing the analyte response from pre-extraction spiked samples to post-extraction spiked samples.
-
Matrix Effect: Assessed to ensure that the matrix does not affect the ionization of the analyte. It is calculated by comparing the analyte response in post-extraction spiked plasma samples to the response in a neat solution.
-
Stability: The stability of the analyte in plasma must be evaluated under various conditions, including short-term (bench-top), long-term (frozen), and freeze-thaw stability.
Validation Summary Table (Hypothetical Data)
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Range | 1 - 1000 ng/mL | Meets criteria |
| Accuracy | Within ±15% (±20% at LLOQ) | -5.2% to 8.5% |
| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | ≤ 9.8% |
| Recovery | Consistent and reproducible | 85-95% |
| Matrix Effect | CV ≤ 15% | 6.2% |
| Stability | ||
| - Bench-top (6 hours) | Within ±15% of nominal | Stable |
| - Freeze-thaw (3 cycles) | Within ±15% of nominal | Stable |
| - Long-term (-80°C, 30 days) | Within ±15% of nominal | Stable |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the quantification of this compound in human plasma using LC-MS/MS. The presented methodology, from sample preparation to method validation, is designed to be robust, reliable, and compliant with regulatory expectations. The causality behind each experimental choice has been explained to empower researchers to adapt and troubleshoot the method as needed. By following this comprehensive guide, drug development professionals can confidently generate high-quality bioanalytical data to support their research and regulatory submissions.
References
-
Chen, G., et al. (2014). Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application. Journal of Pharmaceutical and Biomedical Analysis, 98, 251-257. Available at: [Link]
-
Chemistry LibreTexts. (2023). Solid-Phase Extraction. Available at: [Link]
-
Janini, G. M., et al. (2007). Separation of proteins from human plasma by sample displacement chromatography in hydrophobic interaction mode. Journal of Chromatography A, 1157(1-2), 125-132. Available at: [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available at: [Link]
-
Agilent Technologies. (2018). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Available at: [Link]
-
Kariem, M. A., et al. (2020). Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers. Molecules, 25(18), 4238. Available at: [Link]
-
Han, L., et al. (2011). Screening of Hydrophobic Interaction Chromatography for various Affibody® Molecules. Diva-Portal.org. Available at: [Link]
-
Sieroń, A. L., et al. (2022). Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma. Pharmaceuticals, 15(11), 1399. Available at: [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available at: [Link]
-
The Organic Chemistry Tutor. (2021). Mass Spectrometry - Aromatic Esters. YouTube. Available at: [Link]
-
de Moraes, L. A., et al. (2011). Liquid-liquid extraction combined with high performance liquid chromatography-diode array-ultra-violet for simultaneous determination of antineoplastic drugs in plasma. Journal of the Brazilian Chemical Society, 22(8), 1466-1473. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
Christianson, C. (2021). Small Molecule Method Development Strategies. Bioanalysis Zone. Available at: [Link]
-
Al-Busaidi, J. K., et al. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Journal of Chromatography A, 1681, 463421. Available at: [Link]
-
Chemistry LibreTexts. (2022). Drug Analysis of Plasma Samples. Available at: [Link]
-
International Council for Harmonisation. (2022). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]
-
Liu, Z., et al. (2019). Electrospun Hydrophobic Interaction Chromatography (HIC) Membranes for Protein Purification. Membranes, 9(11), 143. Available at: [Link]
-
U.S. Food and Drug Administration. (2023). Bioanalytical Method Validation (BMV) for Biomarkers. Available at: [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]
-
Karinen, R., et al. (2014). Liquid–liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC–MS–MS. Journal of Analytical Toxicology, 38(7), 438-444. Available at: [Link]
-
Pandey, P. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. Available at: [Link]
-
Chemistry For Everyone. (2025). How Does Hydrophobic Interaction Chromatography Work? YouTube. Available at: [Link]
-
Organomation. (n.d.). What is Solid Phase Extraction (SPE)? Available at: [Link]
-
University of Arizona. (n.d.). Fragmentation Processes. Available at: [Link]
-
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available at: [Link]
-
Waters Corporation. (n.d.). Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. Available at: [Link]
-
NorthEast BioLab. (n.d.). LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. Available at: [Link]
-
U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. YouTube. Available at: [Link]
-
ResearchGate. (2022). Solid phase extraction to isolate serum/plasma metabolites from proteins (or vice versa)? Available at: [Link]
-
European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. Available at: [Link]
-
Slideshare. (2015). USFDA guidelines for bioanalytical method validation. Available at: [Link]
-
ResearchGate. (2025). Separation of proteins by hydrophobic interaction chromatography at low salt concentration. Available at: [Link]
-
MilliporeSigma. (n.d.). Fragmentation and Interpretation of Spectra. Available at: [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link]
-
U.S. Department of Health and Human Services. (2023). Bioanalytical Method Validation for Biomarkers Guidance. Available at: [Link]
Sources
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. labs.iqvia.com [labs.iqvia.com]
- 3. m.youtube.com [m.youtube.com]
- 4. nebiolab.com [nebiolab.com]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solid Phase Extraction Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bioanalysis-zone.com [bioanalysis-zone.com]
- 11. Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. organomation.com [organomation.com]
- 16. youtube.com [youtube.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. pharmacy180.com [pharmacy180.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. Csapadékképzési eljárások [sigmaaldrich.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. ema.europa.eu [ema.europa.eu]
- 24. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 25. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 26. hhs.gov [hhs.gov]
Application Note: A Robust HPLC Method for the Quantification of Ethyl 2-(10-hydroxydecyl)-6-methoxybenzoate
Abstract
This application note details a selective, precise, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Ethyl 2-(10-hydroxydecyl)-6-methoxybenzoate. The methodology is designed for researchers, scientists, and professionals in pharmaceutical development and quality control who require a reliable means of determining the purity and concentration of this compound. The separation is achieved on a C18 stationary phase with a gradient elution using a mobile phase of acetonitrile and water, with UV detection. This guide provides a comprehensive framework, from the scientific rationale behind the method's design to detailed protocols and troubleshooting.
Principle of Separation: A Rationale for Method Design
The molecular structure of this compound is the primary determinant for selecting the chromatographic mode. The molecule possesses a long, non-polar C10 alkyl chain and an aromatic benzoate ester group. This dual nature—a significant hydrophobic character from the alkyl chain combined with the moderate polarity of the ester and hydroxyl functionalities—makes it an ideal candidate for Reversed-Phase HPLC.
In this mode, the stationary phase is non-polar (a C18, octadecylsilane, column is used here), and the mobile phase is relatively polar. The analyte, being predominantly non-polar, will strongly interact with and be retained by the C18 stationary phase. Elution is achieved by gradually increasing the concentration of a less polar organic solvent (acetonitrile) in the mobile phase.[1][2] This increased organic content weakens the hydrophobic interactions between the analyte and the stationary phase, allowing it to elute from the column and be detected. A gradient elution, as opposed to an isocratic one, is chosen to ensure a sharp, symmetrical peak shape, which can be challenging for compounds with long alkyl chains that may otherwise elute with significant band broadening.
Experimental Methodology
Instrumentation and Consumables
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and a Diode Array Detector (DAD).
-
Stationary Phase: C18 Reversed-Phase Column (e.g., Phenomenex Luna C18(2), 250 mm x 4.6 mm, 5 µm particle size).
-
Data Acquisition: OpenLab CDS or equivalent chromatography data software.
-
Consumables:
-
HPLC grade Acetonitrile (ACN)
-
HPLC grade Water (H₂O)
-
Formic Acid (FA), LC-MS grade
-
This compound Reference Standard (CAS: 1403767-31-6)
-
Class A volumetric flasks and pipettes
-
0.45 µm syringe filters (PTFE or Nylon)
-
Analytical balance
-
Chromatographic Conditions
All critical parameters for the HPLC method are summarized in the table below for ease of reference.
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 phase provides the necessary hydrophobic retention for the long alkyl chain of the analyte.[3][4] |
| Mobile Phase A | 0.1% Formic Acid in Water (v/v) | The aqueous component of the mobile phase. Formic acid ensures a consistent pH and improves peak shape.[5] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (v/v) | Acetonitrile is a strong organic eluent with good UV transparency and low viscosity.[2] |
| Gradient Elution | 0-15 min: 70% to 95% B15-17 min: 95% B17.1-20 min: 70% B | A gradient is essential to elute the strongly retained analyte efficiently while maintaining a sharp peak. |
| Flow Rate | 1.0 mL/min | A standard analytical flow rate that provides good separation efficiency and reasonable run times.[3][6] |
| Injection Volume | 10 µL | A small injection volume minimizes potential for band broadening on the column. |
| Column Temperature | 35 °C | Maintaining a constant, elevated temperature ensures retention time reproducibility and reduces system backpressure.[6] |
| Detection | UV at 235 nm (DAD: 200-400 nm) | Benzoate esters exhibit strong absorbance in this region.[3] A DAD is used to confirm peak purity and λmax. |
| Run Time | 20 minutes | Includes gradient, elution, and column re-equilibration. |
Preparation of Solutions
-
Mobile Phase A (0.1% FA in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask containing HPLC grade water. Fill to the mark and mix thoroughly.
-
Mobile Phase B (0.1% FA in Acetonitrile): Add 1.0 mL of formic acid to a 1 L volumetric flask containing HPLC grade acetonitrile. Fill to the mark and mix thoroughly.
-
Diluent: Prepare a mixture of Acetonitrile and Water (70:30, v/v). This composition matches the initial mobile phase conditions to ensure optimal peak shape.[5]
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.
-
Sample Preparation: Accurately weigh the sample material and dissolve it in the diluent to achieve a theoretical final concentration of approximately 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[3]
Detailed Protocol and Workflow
The overall process from preparation to analysis follows a systematic workflow to ensure data integrity and reproducibility.
Sources
Application Notes and Protocols for In Vivo Administration of Novel Lipophilic Compounds in Rodent Models: A Case Study with Ethyl 2-(10-hydroxydecyl)-6-methoxybenzoate
Authored by: Gemini, Senior Application Scientist
Abstract: The in vivo evaluation of novel chemical entities is a cornerstone of preclinical research and drug development. However, administering poorly water-soluble, lipophilic compounds like Ethyl 2-(10-hydroxydecyl)-6-methoxybenzoate in rodent models presents significant formulation and methodological challenges. This guide provides a comprehensive framework for developing a robust in vivo administration protocol for such molecules. By focusing on the principles of vehicle selection, dose formulation, and administration techniques, this document equips researchers with the necessary tools to ensure reproducible and ethically sound experimental outcomes. While specific in vivo data for this compound is not publicly available, the principles and protocols outlined herein are broadly applicable to a wide range of similar lipophilic compounds.
Introduction: The Challenge of Administering Lipophilic Compounds
This compound is a chemical intermediate that can be used in the synthesis of cannabidiol (CBD) analogues. Its structure suggests high lipophilicity and consequently, poor aqueous solubility. These physicochemical properties are typical of many new chemical entities in drug discovery pipelines and pose a significant hurdle for in vivo administration. A successful in vivo study hinges on the ability to deliver a precise and bioavailable dose of the test compound to the animal model. An inappropriate administration protocol can lead to variable drug exposure, poor efficacy, and even local or systemic toxicity, ultimately resulting in misleading experimental data.
This guide will use this compound as a representative example of a lipophilic compound to illustrate a systematic approach to developing an in vivo administration protocol. We will delve into the critical aspects of vehicle selection, provide detailed step-by-step administration procedures, and discuss essential pharmacokinetic and safety considerations.
Pre-formulation and Vehicle Selection: The Foundation of a Successful In Vivo Study
The selection of an appropriate vehicle is arguably the most critical step in designing an in vivo study for a poorly water-soluble compound. The ideal vehicle should solubilize the compound at the desired concentration, be non-toxic and biocompatible, and be suitable for the chosen route of administration.
Characterizing the Compound's Solubility
Before selecting a vehicle, it is essential to determine the approximate solubility of this compound in a range of pharmaceutically acceptable solvents and excipients. This can be achieved through small-scale solubility screening experiments.
Common Vehicle Systems for Lipophilic Compounds
The following table summarizes common vehicle systems for the in vivo administration of lipophilic compounds in rodents, along with their advantages and disadvantages.
| Vehicle System | Composition | Advantages | Disadvantages | Suitable Routes |
| Oil-based Vehicles | Sesame oil, corn oil, cottonseed oil | High solubilizing capacity for lipophilic compounds; slow release profile. | Can be viscous and difficult to handle; potential for inflammation at the injection site. | Oral (PO), Intraperitoneal (IP), Subcutaneous (SC) |
| Aqueous Co-solvent Systems | Water with ethanol, propylene glycol, polyethylene glycol (PEG), or dimethyl sulfoxide (DMSO) | Easy to prepare; lower viscosity than oils. | Potential for compound precipitation upon injection; co-solvents can have their own biological effects. | PO, IP, Intravenous (IV) |
| Emulsions and Microemulsions | Oil-in-water or water-in-oil systems stabilized by surfactants (e.g., Tween 80, Cremophor EL) | High solubilizing capacity; can improve bioavailability. | More complex to formulate; some surfactants can cause hypersensitivity reactions. | PO, IP, IV |
| Cyclodextrin Formulations | Aqueous solutions of β-cyclodextrins (e.g., HP-β-CD, SBE-β-CD) | Form inclusion complexes to enhance aqueous solubility; generally well-tolerated. | Limited solubilizing capacity for highly lipophilic compounds; potential for nephrotoxicity at high doses. | PO, IP, IV, SC |
Decision-Making Workflow for Vehicle Selection
The following diagram illustrates a logical workflow for selecting an appropriate vehicle for a lipophilic compound like this compound.
Caption: Vehicle selection workflow for lipophilic compounds.
Dose Formulation and Preparation: Ensuring Accuracy and Stability
Once a suitable vehicle has been selected, a precise and reproducible method for preparing the dosing formulation is required.
Step-by-Step Dose Preparation Protocol
-
Calculate the Required Amount: Based on the desired dose (in mg/kg) and the average weight of the rodents, calculate the total amount of this compound and the total volume of the vehicle needed for the study. Always prepare a slight overage (e.g., 10-20%) to account for transfer losses.
-
Weigh the Compound: Accurately weigh the required amount of the compound using a calibrated analytical balance.
-
Solubilization:
-
For oil-based vehicles: Add the compound to the oil and use a magnetic stirrer or vortex mixer to facilitate dissolution. Gentle heating (e.g., 37-40°C) may be necessary, but the stability of the compound at elevated temperatures should be confirmed beforehand.
-
For co-solvent systems: First, dissolve the compound in the minimum required volume of the organic co-solvent (e.g., DMSO, ethanol). Then, slowly add the aqueous component while stirring continuously to avoid precipitation.
-
-
Homogenization: Ensure the final formulation is a homogenous solution or a stable suspension. For suspensions, sonication or homogenization may be required.
-
Sterilization (for parenteral routes): If the formulation is intended for parenteral administration (IP, IV, SC), it should be sterilized, typically by filtration through a 0.22 µm syringe filter. Ensure the filter material is compatible with the vehicle.
-
Storage: Store the formulation in a sterile, light-protected container at the appropriate temperature (e.g., 4°C). The stability of the formulation under these storage conditions should be determined.
In Vivo Administration Protocols in Rodent Models
The choice of administration route depends on the study's objectives, including the desired pharmacokinetic profile. The following are detailed protocols for common administration routes for lipophilic compounds in mice and rats. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Oral Gavage (PO)
Oral gavage is a common method for administering precise doses of a compound directly into the stomach.
Materials:
-
Dosing formulation
-
Appropriately sized oral gavage needle (flexible or rigid with a ball tip)
-
Syringe
Procedure:
-
Animal Restraint: Gently but firmly restrain the animal to immobilize its head and torso.
-
Gavage Needle Insertion: Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the correct insertion depth. Gently insert the needle into the esophagus, aiming towards the back of the throat. The needle should pass with minimal resistance. If resistance is felt, withdraw and reposition.
-
Dose Administration: Once the needle is in the correct position, slowly depress the syringe plunger to administer the formulation.
-
Needle Removal: Smoothly withdraw the gavage needle.
-
Monitoring: Monitor the animal for any signs of distress, such as coughing or difficulty breathing, which could indicate accidental administration into the trachea.
Intraperitoneal (IP) Injection
IP injection is a common parenteral route for systemic drug delivery.
Materials:
-
Dosing formulation
-
Sterile syringe and needle (e.g., 25-27 gauge)
Procedure:
-
Animal Restraint: Restrain the animal to expose the abdomen. For mice, scruffing the neck and securing the tail is a common method.
-
Injection Site: Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and major blood vessels.
-
Needle Insertion: Insert the needle at a 15-20 degree angle.
-
Aspiration: Gently pull back on the syringe plunger to ensure no blood (indicating entry into a blood vessel) or yellow fluid (indicating entry into the bladder) is aspirated.
-
Injection: If aspiration is clear, inject the formulation.
-
Needle Removal: Withdraw the needle and apply gentle pressure to the injection site if necessary.
Subcutaneous (SC) Injection
SC injection is used for slower, more sustained absorption.
Materials:
-
Dosing formulation
-
Sterile syringe and needle (e.g., 25-27 gauge)
Procedure:
-
Animal Restraint: Restrain the animal and create a "tent" of skin over the dorsal midline (scruff area).
-
Needle Insertion: Insert the needle into the base of the skin tent, parallel to the body.
-
Aspiration: Gently aspirate to ensure a blood vessel has not been entered.
-
Injection: Inject the formulation, which will form a small bleb under the skin.
-
Needle Removal: Withdraw the needle and gently massage the area to aid in dispersal of the formulation.
Caption: General workflow for in vivo administration in rodents.
Pharmacokinetic and Pharmacodynamic (PK/PD) Considerations
For a novel compound like this compound, it is crucial to conduct pilot studies to understand its PK/PD profile.
Pilot PK Studies
A pilot PK study in a small group of animals can provide valuable information on:
-
Absorption: How quickly and to what extent the compound is absorbed into the bloodstream.
-
Distribution: Where the compound travels in the body.
-
Metabolism: How the compound is broken down.
-
Excretion: How the compound is eliminated from the body.
The results of a pilot PK study will inform the selection of an appropriate dose and dosing frequency for subsequent efficacy studies.
Iterative Protocol Development
The development of an in vivo administration protocol is often an iterative process. The initial protocol is based on the physicochemical properties of the compound and general best practices. The data from pilot studies are then used to refine the protocol to optimize drug exposure and therapeutic effect.
Caption: Iterative process of in vivo protocol development.
Safety and Handling
As with any chemical, appropriate safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): At a minimum, a lab coat, safety glasses, and gloves should be worn.
-
Handling: The compound should be handled in a well-ventilated area or a chemical fume hood.
-
Material Safety Data Sheet (MSDS): The MSDS for the compound should be reviewed for specific handling and disposal instructions.
Conclusion
The successful in vivo administration of a novel lipophilic compound like this compound in rodent models is a multi-faceted process that requires careful consideration of the compound's physicochemical properties, the selection of an appropriate vehicle, and the use of proper administration techniques. By following the systematic approach outlined in this guide, researchers can develop robust and reproducible protocols that will yield high-quality, reliable data for their preclinical studies.
References
Unveiling Cellular Mechanisms: A Guide to Ethyl 2-(10-hydroxydecyl)-6-methoxybenzoate as a Novel Chemical Probe
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential application of Ethyl 2-(10-hydroxydecyl)-6-methoxybenzoate as a chemical probe. Due to the limited direct literature on this specific molecule, this guide synthesizes information from structurally related compounds and established principles of chemical biology to propose a robust framework for its validation and use.
Introduction: The Promise of a New Chemical Tool
Chemical probes are indispensable tools in modern biology, allowing for the precise interrogation of protein function within complex cellular systems.[1][2][3] this compound, with its benzoate core, methoxy group, and a 10-hydroxydecyl chain, presents an intriguing scaffold for exploring cellular pathways. Its structural similarity to compounds with known antioxidant and signaling modulation properties, such as Idebenone, suggests its potential to interact with key cellular targets.[4][5][6]
This guide outlines a hypothetical, yet scientifically grounded, approach to characterizing and utilizing this compound as a chemical probe. We will delve into proposed mechanisms of action, detailed protocols for target validation, and strategies for its application in cellular studies.
Physicochemical Properties
A foundational understanding of a probe's properties is critical for experimental design.
| Property | Value | Source |
| CAS Number | 1403767-31-6 | [7] |
| Molecular Formula | C20H32O4 | [7] |
| Molecular Weight | 336.48 g/mol | |
| Hazard | Irritant |
Note: Further characterization of solubility, stability, and cell permeability is a prerequisite for its use in cellular assays.
Proposed Mechanism of Action and Target Engagement
Given its structural features, we can hypothesize potential mechanisms of action for this compound. The methoxy-substituted benzene ring is a common feature in molecules with antioxidant properties, acting as electron donors to scavenge reactive oxygen species (ROS).[4][8] The long alkyl chain suggests potential membrane localization and interaction with membrane-associated proteins.
Hypothetical Signaling Pathway Involvement
Based on the known activities of structurally similar molecules like Idebenone, a synthetic analog of Coenzyme Q10, this compound could potentially modulate mitochondrial function and cellular redox signaling.[4][6] Idebenone is known to interact with the electron transport chain, reduce oxidative stress, and protect against lipid peroxidation.[4][6] Therefore, a primary hypothesis is that our probe may influence similar pathways.
Caption: Hypothetical modulation of mitochondrial function and redox signaling by the probe.
Experimental Protocols: A Roadmap for Validation
The cornerstone of establishing a new chemical probe is rigorous experimental validation.[9][10] The following protocols provide a comprehensive workflow for characterizing the biological activity and identifying the molecular targets of this compound.
General Workflow for Probe Validation
Sources
- 1. The era of high-quality chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 3. network.febs.org [network.febs.org]
- 4. Antioxidant properties of 2,3-dimethoxy-5-methyl-6-(10-hydroxydecyl)-1,4-benzoquinone (idebenone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. idebenone, 58186-27-9 [thegoodscentscompany.com]
- 6. Idebenone | C19H30O5 | CID 3686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound [1403767-31-6] | Chemsigma [chemsigma.com]
- 8. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Target Identification Using Chemical Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Target engagement | Chemical Probes Portal [chemicalprobes.org]
A Phased Approach to Investigating the Bioactivity of Ethyl 2-(10-hydroxydecyl)-6-methoxybenzoate
An Application Note for Drug Discovery Professionals
Abstract
This document outlines a comprehensive experimental framework for the initial characterization and bioactivity screening of a novel compound, Ethyl 2-(10-hydroxydecyl)-6-methoxybenzoate (CAS 1403767-31-6). Given the structural similarities to known bioactive molecules, particularly the shared 10-hydroxydecyl chain with the antioxidant Idebenone and the core benzoate structure known for diverse pharmacological effects, a targeted investigation into its antioxidant, anti-inflammatory, and cytotoxic properties is warranted.[1][2][3] This guide provides a logical, phased experimental workflow, from foundational cytotoxicity assessments to mechanistic studies of key cellular signaling pathways, designed for researchers in drug discovery and development. Each protocol is presented with detailed, step-by-step instructions and the scientific rationale underpinning the experimental design.
Introduction and Scientific Rationale
This compound is a synthetic organic compound with limited published bioactivity data. However, its chemical architecture provides compelling reasons for investigation. Benzoic acid and its derivatives are a well-established class of compounds exhibiting a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3] Furthermore, the presence of a terminal hydroxyl group on an alkyl chain has been associated with increased anticancer activity in other benzoate derivatives.[4]
Notably, the compound's C10-alcohol side chain is structurally analogous to that of Idebenone, a synthetic analogue of coenzyme Q10.[1][2] Idebenone is a potent antioxidant that functions by reducing free radicals and inhibiting lipid peroxidation, and it has been investigated for treating neurodegenerative diseases.[1][2] While the core ring structures differ—a benzoate ester versus a benzoquinone—the shared side chain suggests that this compound may also possess significant antioxidant capabilities.
This guide, therefore, proposes a systematic, three-phase approach to elucidate the compound's potential therapeutic value.
-
Phase 1: Foundational Assays. Determine the compound's intrinsic cytotoxicity to establish a safe therapeutic window for subsequent cell-based assays.
-
Phase 2: Primary Bioactivity Screening. Evaluate its potential as an antioxidant and anti-inflammatory agent using robust in vitro models.
-
Phase 3: Mechanistic Elucidation. Investigate the modulation of key signaling pathways, such as NF-κB and Nrf2, to understand the molecular basis of any observed bioactivity.
This structured workflow ensures that experimental resources are used efficiently while building a comprehensive profile of the compound's biological effects.
Figure 1: A phased experimental workflow for characterizing the bioactivity of a novel compound.
Phase 1: Foundational Assays
Before evaluating specific biological activities, it is critical to determine the compound's effect on cell viability.[5] These assays establish the concentration range at which the compound is non-toxic, which is essential for interpreting results from subsequent experiments. They can also provide a preliminary indication of potential anticancer activity if the compound exhibits potent cytotoxicity against cancer cell lines.[6][7]
Protocol 1: Preparation of Stock Solutions
Principle and Rationale: To ensure accurate and reproducible dosing, a high-concentration stock solution is prepared in a suitable solvent and then serially diluted. Dimethyl sulfoxide (DMSO) is a common choice due to its ability to dissolve a wide range of organic molecules and its miscibility with aqueous cell culture media. It is crucial to keep the final DMSO concentration in the culture media low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.
Methodology:
-
Compound Handling: Handle this compound (MW: 336.48 g/mol ) in a chemical fume hood, wearing appropriate personal protective equipment (PPE).
-
Stock Solution Preparation:
-
Weigh out 10 mg of the compound.
-
Dissolve it in 2.97 mL of sterile, cell culture-grade DMSO to create a 10 mM stock solution.
-
Vortex thoroughly until the compound is completely dissolved.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into small-volume, sterile microcentrifuge tubes (e.g., 20 µL aliquots).
-
Store aliquots at -20°C or -80°C, protected from light, to prevent degradation. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Cytotoxicity Screening via MTT Assay
Principle and Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6] Viable cells contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells. This protocol will determine the half-maximal inhibitory concentration (IC50), the concentration of the compound that reduces cell viability by 50%.
Methodology:
-
Cell Seeding:
-
Select appropriate cell lines. For general cytotoxicity, a non-cancerous line like HEK293 is suitable.[8] For preliminary anticancer screening, use relevant cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HT-29 for colon cancer).[4]
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the compound from the 10 mM stock in complete culture medium. A typical final concentration range to test is 0.1 µM to 100 µM.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound concentrations.
-
Controls: Include wells for:
-
Untreated Control: Cells with medium only.
-
Vehicle Control: Cells with medium containing the highest concentration of DMSO used in the experiment (e.g., 0.5%).
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).
-
Blank: Medium only (no cells).
-
-
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
-
Data Presentation:
| Compound Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Vehicle) | 1.250 | 100% |
| 1 | 1.235 | 98.8% |
| 5 | 1.150 | 92.0% |
| 10 | 0.980 | 78.4% |
| 25 | 0.610 | 48.8% |
| 50 | 0.250 | 20.0% |
| 100 | 0.080 | 6.4% |
| Table 1: Example data from an MTT assay. The IC50 value is determined by plotting % viability against concentration. |
Phase 2: Primary Bioactivity Screening
Based on the non-toxic concentrations identified in Phase 1, the compound can now be screened for specific biological activities.
Protocol 3: In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)
Principle and Rationale: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple, rapid, and widely used method to measure the ability of a compound to act as a free radical scavenger or hydrogen donor.[9] DPPH is a stable free radical that has a deep violet color. In the presence of an antioxidant, it is reduced to the pale yellow diphenylpicrylhydrazine. The decrease in absorbance is proportional to the antioxidant capacity.
Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare serial dilutions of the test compound in methanol.
-
Prepare a positive control solution (e.g., Ascorbic Acid or Trolox).
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of the test compound dilutions to each well.
-
Add 150 µL of the DPPH solution to each well.
-
Controls:
-
Blank: Methanol only.
-
Control: 50 µL Methanol + 150 µL DPPH solution.
-
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100
-
Protocol 4: Cellular Antioxidant Activity (ROS Assay)
Principle and Rationale: This assay measures the ability of the compound to reduce intracellular Reactive Oxygen Species (ROS) levels within living cells. Cells are pre-treated with the compound and then subjected to oxidative stress (e.g., using H₂O₂). The probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is cell-permeable and non-fluorescent. Inside the cell, it is deacetylated and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF). A reduction in fluorescence indicates antioxidant activity.
Methodology:
-
Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages or HaCaT keratinocytes) in a 96-well black, clear-bottom plate and incubate for 24 hours.
-
Compound Treatment: Treat cells with non-toxic concentrations of the test compound for 1-2 hours. Include a positive control like N-acetylcysteine (NAC).
-
Probe Loading: Wash the cells with PBS and then add 100 µL of 10 µM DCFH-DA solution. Incubate for 30 minutes at 37°C.
-
Induction of Oxidative Stress: Wash the cells again with PBS. Add the test compound again, followed immediately by an ROS inducer (e.g., 100-500 µM H₂O₂).
-
Fluorescence Measurement: Immediately measure fluorescence using a plate reader with excitation at 485 nm and emission at 535 nm. Read the plate every 5 minutes for 1-2 hours.
-
Data Analysis: Plot fluorescence intensity over time. A lower fluorescence signal in compound-treated wells compared to the H₂O₂-only control indicates a reduction in ROS levels.
Protocol 5: Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)
Principle and Rationale: Inflammation is often characterized by the overproduction of inflammatory mediators like nitric oxide (NO) by macrophages.[9] This assay uses murine macrophage cells (RAW 264.7) stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls, to induce an inflammatory response and produce NO. The amount of NO produced is measured indirectly by quantifying its stable breakdown product, nitrite, in the culture supernatant using the Griess reagent. A reduction in nitrite levels indicates potential anti-inflammatory activity.[8]
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various non-toxic concentrations of the test compound for 1 hour.
-
Inflammatory Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the untreated control.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Nitrite Measurement (Griess Assay):
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and express the results as a percentage of inhibition compared to the LPS-only treated group.
Phase 3: Mechanistic Elucidation
If the compound shows promising activity in Phase 2, the next step is to investigate the underlying molecular mechanisms. Western blotting is a powerful technique to measure changes in the expression and activation of key proteins in signaling pathways.
Key Signaling Pathways to Investigate
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): A master regulator of inflammation.[10][11] In resting cells, NF-κB is held in the cytoplasm by an inhibitor protein, IκBα. Upon stimulation (e.g., by LPS), IκBα is phosphorylated and degraded, allowing NF-κB (specifically the p65 subunit) to translocate to the nucleus and activate pro-inflammatory genes.[10] An effective anti-inflammatory compound might prevent IκBα degradation or p65 phosphorylation.
-
Nrf2 (Nuclear factor erythroid 2-related factor 2): A key transcription factor that regulates the cellular antioxidant response.[12][13] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. In response to oxidative stress, Nrf2 is released, moves to the nucleus, and activates the transcription of antioxidant genes like Heme Oxygenase-1 (HO-1).[14] A compound with cellular antioxidant effects may act by activating the Nrf2 pathway.
Figure 2: Simplified NF-κB signaling pathway showing potential points of inhibition.
Figure 3: Simplified Nrf2 antioxidant response pathway showing potential points of activation.
Protocol 6 & 7: General Western Blotting Protocol
Principle and Rationale: Western blotting allows for the detection and quantification of specific proteins in a complex mixture, such as a cell lysate. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein. This protocol can be adapted to measure key proteins in the NF-κB (p-p65, IκBα) and Nrf2 (Nrf2, HO-1) pathways.
Methodology:
-
Cell Treatment and Lysis:
-
Seed cells (e.g., RAW 264.7) in 6-well plates and grow to 80-90% confluency.
-
Treat cells with the test compound and/or stimulant (LPS for NF-κB, H₂O₂ or the compound itself for Nrf2) for the appropriate duration.
-
Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel.
-
Run the gel to separate proteins by molecular weight.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-p65, anti-IκBα, anti-Nrf2, anti-HO-1, or anti-β-actin as a loading control) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Image the resulting chemiluminescent signal using a digital imager.
-
-
Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein band to the loading control (β-actin) to correct for loading differences.
Conclusion
This application note provides a robust and logical framework for the initial bioactivity screening of this compound. By progressing through a phased approach—from foundational cytotoxicity to primary screening and mechanistic investigation—researchers can efficiently and effectively characterize the compound's therapeutic potential. The protocols described herein are standard, validated methods in drug discovery and can be adapted to suit specific research questions and laboratory capabilities. The insights gained from this workflow will provide a strong foundation for further preclinical development, including lead optimization and in vivo efficacy studies.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3686, Idebenone. Retrieved from [Link]
-
Nardo, G., & Gadaleta, M. N. (1998). Antioxidant properties of 2,3-dimethoxy-5-methyl-6-(10-hydroxydecyl)-1,4-benzoquinone (idebenone). Chemical research in toxicology, 11(1), 80–86. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
-
Wang, Y., et al. (2025). Novel anti-inflammatory compounds that alleviate experimental autoimmune encephalomyelitis. Journal of Neuroinflammation. Retrieved from [Link]
-
Lee, J. M., & Johnson, J. A. (2004). The Nrf2-antioxidant response element signaling pathway and its activation by oxidative stress. The Journal of biological chemistry, 279(41), 42997–43000. Retrieved from [Link]
-
Pisoschi, A. M., & Negulescu, G. P. (2011). Analytical Methods Used in Determining Antioxidant Activity: A Review. Food Technology and Biotechnology, 49(4), 431-439. Retrieved from [Link]
-
Xia, Y., et al. (2021). NF‐κB signaling in inflammation and cancer. Cancer Letters, 522, 148-158. Retrieved from [Link]
-
Yuliani, S. H., et al. (2023). Synthesis and in vitro Activity of Eugenyl Benzoate Derivatives as BCL-2 Inhibitor in Colorectal Cancer with QSAR and Molecular Docking Approach. Indonesian Journal of Pharmacy, 34(3), 365-376. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : Molecular Targets of Oxidative Stress: Focus on the Nrf2 Signaling Pathway in Health and Disease. Retrieved from [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Retrieved from [Link]
-
ResearchGate. (2020). Which assays are suitable for in vitro antioxidant determination of natural plant extracts? Retrieved from [Link]
-
ResearchGate. (2023). Synthesis and in vitro Activity of Eugenyl Benzoate Derivatives as BCL-2 Inhibitor in Colorectal Cancer with QSAR and Molecular Docking Approach. Retrieved from [Link]
-
The Good Scents Company. (n.d.). idebenone 2,5-cyclohexadiene-1,4-dione, 2-(10-hydroxydecyl)-5,6-dimethoxy-3-methyl. Retrieved from [Link]
-
Molecules. (2022). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Retrieved from [Link]
-
Frontiers in Oncology. (2023). Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers. Retrieved from [Link]
-
MDPI. (2022). The Antioxidant Activities In Vitro and In Vivo and Extraction Conditions Optimization of Defatted Walnut Kernel Extract. Retrieved from [Link]
-
Sun, S. C. (2025). NF-κB in inflammation and cancer. Acta Pharmaceutica Sinica B. Retrieved from [Link]
- Google Patents. (n.d.). CN113651680A - Preparation method of 6-methoxy-2-naphthaldehyde.
-
Journal of Pharmaceutical Negative Results. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. Retrieved from [Link]
-
IntechOpen. (2025). In Vitro Antioxidants Activity: Significance and symbolism. Retrieved from [Link]
- Google Patents. (n.d.). CN101333158A - Method for preparing idebenone.
-
Cancer Immunology Research. (2014). NF-κB, an Active Player in Human Cancers. Retrieved from [Link]
-
Molecules. (2016). Roles of NF-κB in Cancer and Inflammatory Diseases and Their Therapeutic Approaches. Retrieved from [Link]
-
YouTube. (2024). Assays of Antioxidant Properties - In Vitro and In Vivo #freeradicals #antioxidants. Retrieved from [Link]
-
PharmaCompass.com. (n.d.). 6-(10-Hydroxydecyl)-2,3-dimethoxy-5-methyl-1,4-benzoquinone. Retrieved from [Link]
-
Molecules. (2012). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Retrieved from [Link]
-
Cancers. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Retrieved from [Link]
-
MedPath. (2026). MitoCareX Bio Reports Positive In Vitro Results for Novel Mitochondrial Carrier-Targeting Anti-Inflammatory Compounds. Retrieved from [Link]
-
ResearchGate. (2004). The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress. Retrieved from [Link]
-
ResearchGate. (2025). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Cancer Cell-Based Assays. Retrieved from [Link]
-
YouTube. (2023). NF-κB signaling at the crossroads between chronic inflammation and cancer. Retrieved from [Link]
-
IntechOpen. (2025). Nrf2 signaling pathway: Significance and symbolism. Retrieved from [Link]
- Google Patents. (n.d.). EP0792860A1 - Process for the synthesis of nabumetone.
Sources
- 1. Idebenone | C19H30O5 | CID 3686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Antioxidant properties of 2,3-dimethoxy-5-methyl-6-(10-hydroxydecyl)-1,4-benzoquinone (idebenone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. Synthesis and in vitro Activity of Eugenyl Benzoate Derivatives as BCL-2 Inhibitor in Colorectal Cancer with QSAR and Molecular Docking Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell viability assays | Abcam [abcam.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NF-κB in inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antioxidants | Special Issue : Molecular Targets of Oxidative Stress: Focus on the Nrf2 Signaling Pathway in Health and Disease [mdpi.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Aqueous Solubility of Ethyl 2-(10-hydroxydecyl)-6-methoxybenzoate
Welcome to the technical support center for Ethyl 2-(10-hydroxydecyl)-6-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for overcoming the inherent low aqueous solubility of this compound. This document moves beyond simple protocols to explain the underlying scientific principles, ensuring you can not only follow the steps but also troubleshoot and adapt them to your specific experimental needs.
Part 1: Understanding the Challenge - Compound Properties
The structure reveals a molecule with a significant hydrophobic character due to the long decyl chain and the ethyl benzoate group. The presence of a hydroxyl group and a methoxy group on the benzoate ring, along with the ester functionality, introduces some polarity, but the overall molecule is expected to be lipophilic. This is a common characteristic of many active pharmaceutical ingredients (APIs) that fall into the Biopharmaceutics Classification System (BCS) class II or IV, which are characterized by low solubility.[1]
A key indicator of lipophilicity is the partition coefficient (Log P), which can be predicted using computational models.[2] A higher Log P value indicates greater lipid solubility and, consequently, lower aqueous solubility. While a predicted Log P for the exact target molecule is not available, a structurally similar compound, Idebenone (2-(10-hydroxydecyl)-5,6-dimethoxy-3-methyl-1,4-benzoquinone), has a predicted XLogP3 of 4.3, indicating high lipophilicity.[3][4] It is reasonable to assume that this compound would have a similarly high Log P value.
Part 2: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the solubility of this compound.
Q1: Why is my compound, this compound, not dissolving in aqueous buffers?
A1: The low aqueous solubility is a direct consequence of its molecular structure. The long hydrocarbon (decyl) chain and the aromatic ring system are predominantly non-polar and thus hydrophobic. These regions of the molecule are not readily solvated by polar water molecules. For a compound to dissolve, the energy released from the interaction between the solute and solvent molecules must overcome the energy required to break the bonds within the solute's crystal lattice and the solvent's intermolecular forces.[5] With highly lipophilic compounds like this one, the interactions with water are not energetically favorable, leading to poor solubility.
Q2: What is the expected aqueous solubility of this compound?
A2: Without experimental data, it is difficult to provide an exact value. However, based on its structural similarity to other poorly soluble drugs, the aqueous solubility is likely to be very low, potentially in the sub-microgram per milliliter range. For context, drugs with aqueous solubility below 0.1 mg/mL are considered very slightly soluble to practically insoluble.[1]
Q3: Can I predict the solubility of my compound before starting experiments?
A3: Yes, several in silico and computational models can predict aqueous solubility from a compound's structure.[6][7][8] These methods, often referred to as Quantitative Structure-Property Relationship (QSPR) models, use molecular descriptors to estimate physical properties.[7][8] While these predictions provide a useful starting point, they are estimates and should always be confirmed by experimental determination.[6][8]
Part 3: Troubleshooting Guides & Experimental Protocols
This section provides detailed troubleshooting guides and step-by-step protocols for various solubilization techniques.
Technique 1: Cosolvency
Q4: I'm considering using a cosolvent. How does this method work and which cosolvents should I try?
A4: Cosolvency is a widely used technique to enhance the solubility of poorly water-soluble drugs by adding a water-miscible organic solvent to the aqueous medium.[9][10] The cosolvent works by reducing the polarity of the solvent system, making it more favorable for the non-polar solute to dissolve.[9][10] This reduction in polarity decreases the interfacial tension between the aqueous environment and the hydrophobic compound.[10]
Choosing a Cosolvent: The choice of cosolvent depends on the specific application, toxicity considerations, and the desired final concentration. Commonly used cosolvents in pharmaceutical research include:
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycols (PEGs), particularly PEG 400
-
Glycerin
-
Dimethyl sulfoxide (DMSO)
For initial screening, ethanol and DMSO are often good starting points due to their strong solubilizing power for a wide range of compounds.[11]
Experimental Protocol: Screening for an Effective Cosolvent System
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a pure organic solvent (e.g., 10 mg/mL in DMSO or ethanol).
-
Serial Dilution: Serially dilute the stock solution into your aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4).
-
Observation: Visually inspect for precipitation at each dilution. The highest concentration that remains clear after a set period (e.g., 24 hours) is the approximate solubility in that cosolvent/buffer ratio.
-
Systematic Screening: To optimize, create a matrix of varying cosolvent percentages. For example, prepare solutions with 1%, 5%, 10%, 20%, and 50% of each selected cosolvent in your aqueous buffer.
-
Equilibrium Solubility Determination: Add an excess of the solid compound to each cosolvent/buffer mixture. Shake or agitate the samples at a constant temperature for 24-48 hours to ensure equilibrium is reached.[12]
-
Quantification: After equilibration, centrifuge or filter the samples to remove undissolved solid. Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method like HPLC-UV.
Data Presentation: Example Cosolvent Screening Results
| Cosolvent | % Cosolvent (v/v) in PBS pH 7.4 | Approximate Solubility (µg/mL) |
| None | 0% | < 1 |
| Ethanol | 10% | 50 |
| Ethanol | 20% | 250 |
| Propylene Glycol | 10% | 35 |
| Propylene Glycol | 20% | 180 |
| PEG 400 | 10% | 75 |
| PEG 400 | 20% | 400 |
Causality Behind Experimental Choices: Starting with a high-concentration stock allows for rapid screening across a wide range of final concentrations. The 24-48 hour equilibration time is crucial for determining the thermodynamic solubility, which is a more reliable measure than kinetic solubility.[13]
Troubleshooting:
-
Precipitation upon dilution: This is a common issue with cosolvent systems.[14] If the compound precipitates when further diluted into an aqueous medium (e.g., for cell-based assays), consider using a higher percentage of cosolvent in the final dilution or exploring other solubilization techniques.
-
Toxicity: Be mindful of the potential toxicity of the cosolvent, especially in cell-based or in vivo experiments. Always run appropriate vehicle controls.
Technique 2: pH Adjustment
Q5: My compound has a hydroxyl group. Can I use pH adjustment to improve its solubility?
A5: Yes, pH adjustment can be an effective strategy for compounds with ionizable functional groups.[15] The solubility of a weak acid or a weak base is highly dependent on the pH of the solution.[15][16] For a weakly acidic compound, increasing the pH above its pKa will deprotonate the acidic group, forming a more soluble salt.[1][15] Conversely, for a weakly basic compound, decreasing the pH below its pKa will lead to protonation and increased solubility.[1][15]
This compound has a phenolic hydroxyl group which is weakly acidic. Therefore, increasing the pH of the aqueous medium should increase its solubility.
Experimental Protocol: pH-Dependent Solubility Profile
-
Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 10).
-
Equilibrium Solubility Measurement: Add an excess amount of the solid compound to each buffer.
-
Equilibration: Agitate the samples at a constant temperature for 24-48 hours.
-
Sample Processing: Centrifuge or filter the samples to remove undissolved solid.
-
Quantification: Measure the concentration of the dissolved compound in each supernatant using a validated analytical method (e.g., HPLC-UV).
-
Data Analysis: Plot the measured solubility as a function of pH.
Expected Outcome: You should observe a significant increase in solubility as the pH increases, particularly as the pH approaches and surpasses the pKa of the phenolic hydroxyl group.
Troubleshooting:
-
Compound Instability: Be aware that some compounds may be unstable at extreme pH values. It is advisable to assess the chemical stability of your compound in the selected pH range.
-
Buffering Capacity: Ensure that the chosen buffers have sufficient capacity to maintain the desired pH after the addition of the compound.
Technique 3: Complexation with Cyclodextrins
Q6: I have heard about using cyclodextrins. How do they work and which one should I choose?
A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[17][18] They can encapsulate poorly water-soluble "guest" molecules, like your compound, within their cavity, forming an inclusion complex.[17][19] This complex has a hydrophilic exterior, which significantly improves the apparent aqueous solubility of the guest molecule.[19]
Choosing a Cyclodextrin: The choice of cyclodextrin depends on the size and shape of the guest molecule. The most commonly used cyclodextrins are:
-
α-cyclodextrin: Smallest cavity, suitable for small molecules.
-
β-cyclodextrin: Intermediate cavity size, widely used for a variety of drugs.
-
γ-cyclodextrin: Largest cavity, suitable for larger molecules.
For a molecule with a long decyl chain like this compound, β-cyclodextrin or its more soluble derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are excellent starting points. The derivatives offer improved solubility of the cyclodextrin itself and can lead to greater solubilization of the guest molecule.[20]
Experimental Protocol: Phase Solubility Study with Cyclodextrins
-
Cyclodextrin Solutions: Prepare a series of aqueous solutions of the chosen cyclodextrin (e.g., HP-β-CD) at various concentrations (e.g., 0, 1, 2, 5, 10, 20% w/v).
-
Addition of Compound: Add an excess of this compound to each cyclodextrin solution.
-
Equilibration: Shake the samples at a constant temperature for 48-72 hours to ensure the formation of the inclusion complex and to reach equilibrium.
-
Sample Processing: Centrifuge and filter the samples to remove any undissolved compound.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant by HPLC-UV.
-
Phase Solubility Diagram: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. The slope of this plot can be used to determine the stability constant of the complex.
Visualization of Cyclodextrin Inclusion
Caption: Encapsulation of a lipophilic drug by a cyclodextrin to form a water-soluble inclusion complex.
Troubleshooting:
-
Limited Solubility Enhancement: If the solubility increase is not sufficient, try a different type of cyclodextrin or a derivative. The stoichiometry of the complex (e.g., 1:1 or 1:2 drug:cyclodextrin) can also influence the extent of solubilization.
-
Competition: Be aware that other components in your formulation could potentially compete with your compound for the cyclodextrin cavity.
Technique 4: Use of Surfactants
Q7: Can I use surfactants to make a formulation of my compound?
A7: Yes, surfactants are amphiphilic molecules that can increase the solubility of hydrophobic compounds by forming micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC).[1][21] The hydrophobic core of the micelle can entrap your lipophilic compound, while the hydrophilic shell interacts with the aqueous environment, leading to solubilization.[1][21]
Choosing a Surfactant: Surfactants are classified as non-ionic, anionic, cationic, or zwitterionic. For pharmaceutical applications, non-ionic surfactants are often preferred due to their lower toxicity.[22] Examples include:
-
Polysorbates (e.g., Tween® 80)
-
Poloxamers (e.g., Pluronic® F-68)
-
Cremophor® EL
Experimental Protocol: Surfactant-Based Solubilization
-
Surfactant Solutions: Prepare aqueous solutions of the selected surfactant at concentrations above its CMC.
-
Compound Addition: Add an excess of this compound to each surfactant solution.
-
Equilibration: Gently mix or sonicate the samples to aid in micellar encapsulation and allow them to equilibrate for 24-48 hours.
-
Sample Processing: Centrifuge the samples at high speed to pellet any undissolved compound.
-
Quantification: Carefully collect the supernatant and determine the concentration of the solubilized compound using an appropriate analytical method.
Visualization of Micellar Solubilization
Caption: A micelle entrapping a hydrophobic drug molecule within its core.
Troubleshooting:
-
Toxicity: Surfactants can have dose-dependent toxicity. It is essential to determine the non-toxic concentration range for your specific application.
-
Precipitation on Dilution: Similar to cosolvents, dilution of a micellar solution below the CMC can lead to the disassembly of micelles and precipitation of the drug.
Technique 5: Lipid-Based Formulations
Q8: For in vivo studies, would a lipid-based formulation be a good option?
A8: Absolutely. For oral drug delivery of highly lipophilic compounds, lipid-based formulations are an excellent choice.[23][24][25][26] These formulations can enhance oral bioavailability by increasing the solubilization of the drug in the gastrointestinal tract and promoting its absorption.[23][26]
Types of Lipid-Based Formulations: These can range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS).[24] These systems consist of oils, surfactants, and sometimes cosolvents, which spontaneously form fine emulsions or microemulsions upon gentle agitation in an aqueous medium.[24]
Experimental Workflow for Developing a Lipid-Based Formulation
Caption: Workflow for the development of a lipid-based drug delivery system.
Key Steps and Considerations:
-
Excipient Screening: The first step is to determine the solubility of your compound in various oils (e.g., medium-chain triglycerides), surfactants, and cosolvents.
-
Ternary Phase Diagrams: These diagrams are constructed to identify the concentration ranges of oil, surfactant, and cosolvent that will form stable emulsions or microemulsions.
-
Formulation Characterization: Key parameters to evaluate include droplet size, polydispersity index, and the time it takes for the formulation to self-emulsify.
-
In Vitro Release: Drug release from the formulation is typically assessed using a dissolution apparatus that simulates gastrointestinal conditions.
Advantages for In Vivo Studies:
-
Maintains the drug in a solubilized state in the gut.[26]
-
Can enhance lymphatic transport, which can help bypass first-pass metabolism in the liver.[23]
-
Protects the drug from degradation in the harsh environment of the GI tract.[26]
Part 4: Summary and Recommendations
Overcoming the low aqueous solubility of this compound requires a systematic approach. The choice of the most suitable method will depend on the intended application (e.g., in vitro assay vs. in vivo animal study) and the desired final concentration.
| Method | Advantages | Disadvantages | Best For |
| Cosolvency | Simple, rapid, can achieve high concentrations.[14] | Potential for precipitation upon dilution, toxicity concerns.[14] | Initial in vitro screening, high-throughput screening. |
| pH Adjustment | Simple, cost-effective. | Only applicable to ionizable compounds, potential for drug instability. | Formulations of weakly acidic or basic drugs. |
| Cyclodextrins | Low toxicity, can improve stability. | Can be expensive, may not be suitable for all molecules. | A wide range of applications, including parenteral formulations. |
| Surfactants | High solubilization capacity. | Potential for toxicity, precipitation below CMC. | Both in vitro and in vivo formulations. |
| Lipid-Based Formulations | Can significantly enhance oral bioavailability.[24] | More complex to develop and characterize. | Oral drug delivery for in vivo studies. |
Recommendation for a Tiered Approach:
-
Start with Cosolvents: For initial in vitro experiments, begin by screening a panel of common cosolvents to quickly identify a suitable solvent system.
-
Explore Cyclodextrins and pH Adjustment: If cosolvents are not suitable (e.g., due to toxicity or precipitation), investigate the use of cyclodextrins (especially HP-β-CD) and assess the impact of pH on solubility.
-
Develop Advanced Formulations for In Vivo Studies: For preclinical and clinical development, consider investing the time to develop a more sophisticated formulation, such as a surfactant-based or lipid-based system, to maximize the chances of therapeutic success.
By understanding the principles behind each of these techniques and following a logical, step-by-step experimental approach, you can successfully overcome the solubility challenges associated with this compound and advance your research.
References
-
Ainurofiq, A., Putro, D. S., Ramadhani, D. A., Putra, G. M., & Do Espirito Santo, L. D. C. (2021). A review on solubility enhancement methods for poorly water-soluble drugs. Journal of Reports in Pharmaceutical Sciences, 10(1), 137-147. Available from: [Link]
-
Gupta, J., & Devi, A. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. Available from: [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 3686, Idebenone. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Available from: [Link]
-
Al-Sabban, F., & El-Say, K. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences, 11(1). Available from: [Link]
-
Singh, S., Kumar, A., & Singh, R. (2020). Surfactant-based drug delivery systems for treating drug-resistant lung cancer. Future Journal of Pharmaceutical Sciences, 6(1), 1-10. Available from: [Link]
-
Delaney, J. S. (2005). Predicting aqueous solubility from structure. Drug Discovery Today, 10(4), 289-295. Available from: [Link]
-
Sareen, S., Mathew, G., & Joseph, L. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Investigation, 2(1), 12-17. Available from: [Link]
-
Popa, G., Udeanu, D. I., Vîjan, A. M., Dinu-Pîrvu, C. E., & Ghica, M. V. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers, 15(18), 3788. Available from: [Link]
-
Gao, P., & Morozowich, W. (2006). Lipid-Based Formulations for Oral Drug Delivery: Effects on Drug Absorption and Metabolism. Expert Opinion on Drug Metabolism & Toxicology, 2(5), 759-778. Available from: [Link]
-
Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
Shah, A., & Prajapati, B. (2023). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers in Pharmacology, 14, 1184333. Available from: [Link]
-
World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification. Retrieved from [Link]
-
Sharma, D., & Singh, G. (2021). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 4(8), 1-10. Available from: [Link]
-
Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of Aqueous Solubility of Organic Compounds from Molecular Structure. Journal of Chemical Information and Modeling, 42(2), 221-233. Available from: [Link]
-
Prof Melko. (2020, October 23). How Does pH Affect Solubility? [Video]. YouTube. [Link]
-
Mura, P. (2023). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules, 28(18), 6610. Available from: [Link]
-
Sharma, D., & Singh, G. (2021). Comparative Analysis of Liposomal and Surfactant-Based Drug Delivery Systems. International Journal of Medical Science and Dental Research, 4(8), 1-10. Available from: [Link]
-
Kumar, R., & Kumar, S. (2021). Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach. 2021 Fifth International Conference on I-SMAC (IoT in Social, Mobile, Analytics and Cloud) (I-SMAC). Available from: [Link]
-
Singh, S., Kumar, A., & Singh, R. (2022). Study of Surfactant and Their Use in Drug Delivery. SSRN Electronic Journal. Available from: [Link]
-
Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences, 3(8). Available from: [Link]
-
Lin, S.-Y., & Lin, Y.-K. (2018). Dissolution-modulating mechanism of pH modifiers in solid dispersion containing weakly acidic or basic drugs with poor water solubility. Journal of Food and Drug Analysis, 26(1), 1-13. Available from: [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 12517100, 2-Ethyl-6-hydroxybenzoic acid. Retrieved from [Link]
-
Singh, S. K., & Verma, P. R. P. (2014). A Review on Lipid Based Oral Drug Delivery Systems. ResearchGate. Available from: [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Available from: [Link]
-
Rajewski, R. A., & Stella, V. J. (1996). CYCLODEXTRINS IN DRUG FORMULATIONS: PART I. Journal of Pharmaceutical Sciences, 85(11), 1142-1169. Available from: [Link]
-
Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. Available from: [Link]
-
Thomas, N., & Prestidge, C. A. (2019). Tableting lipid-based formulations for oral drug delivery: a case study with silica nanoparticle-lipid-mannitol hybrid microparticles. Journal of Pharmaceutical Sciences, 108(1), 225-233. Available from: [Link]
-
Lawrence, M. J. (2000). Surfactant Systems: Their Use in Drug Delivery. Chemical Society Reviews, 29(6), 417-424. Available from: [Link]
-
Delaney, J. S. (2005). Predicting aqueous solubility from structure. Drug Discovery Today, 10(4), 289-295. Available from: [Link]
-
Mordente, A., Martorana, G. E., Minotti, G., & Giardina, B. (1998). Antioxidant properties of 2,3-dimethoxy-5-methyl-6-(10-hydroxydecyl)-1,4-benzoquinone (idebenone). Chemical Research in Toxicology, 11(1), 54-63. Available from: [Link]
-
Sathesh Babu, P. R., & Shanish, A. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126. Available from: [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Pharma Focus Asia. Retrieved from [Link]
-
Sharma, N., & Nanda, A. (2014). CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 4(3), 506-517. Available from: [Link]
-
Pouton, C. W. (2006). Lipid and surfactant-based formulations, drug delivery systems, and dosage forms. Expert Opinion on Drug Delivery, 3(4), 485-497. Available from: [Link]
-
Ghavami, M., & Ghavami, B. (2024). A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. Digital Discovery. Available from: [Link]
-
Kumar, A., & Sharma, S. (2014). Optimizing oral drug delivery using lipid based formulations. International Journal of Pharmaceutical Sciences and Research, 5(6), 2185-2194. Available from: [Link]
-
Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]
-
PharmaCompass. (n.d.). 6-(10-Hydroxydecyl)-2,3-dimethoxy-5-methyl-1,4-benzoquinone. Retrieved from [Link]
-
Slideshare. (n.d.). Cosolvency | PPTX. Retrieved from [Link]
Sources
- 1. brieflands.com [brieflands.com]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Idebenone | C19H30O5 | CID 3686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-(10-Hydroxydecyl)-2,3-dimethoxy-5-methyl-1,4-benzoquinone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. researchgate.net [researchgate.net]
- 6. Predicting aqueous solubility from structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wisdomlib.org [wisdomlib.org]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. researchgate.net [researchgate.net]
- 14. ijpbr.in [ijpbr.in]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. m.youtube.com [m.youtube.com]
- 17. mdpi.com [mdpi.com]
- 18. ijpcbs.com [ijpcbs.com]
- 19. researchgate.net [researchgate.net]
- 20. pharmaexcipients.com [pharmaexcipients.com]
- 21. Comparative Analysis of Liposomal and Surfactant-Based Drug Delivery Systems[v1] | Preprints.org [preprints.org]
- 22. researchgate.net [researchgate.net]
- 23. Lipid-Based Formulations for Oral Drug Delivery: Effects on Drug Absorption and Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 25. researchgate.net [researchgate.net]
- 26. scispace.com [scispace.com]
Technical Support Center: Troubleshooting Guide for Ethyl 2-(10-hydroxydecyl)-6-methoxybenzoate
Welcome to the technical support center for Ethyl 2-(10-hydroxydecyl)-6-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential instability of this molecule in solution. By understanding the underlying chemical principles, you can proactively mitigate degradation and ensure the integrity of your experiments. This document provides in-depth troubleshooting advice in a direct question-and-answer format.
I. Frequently Asked Questions (FAQs)
Q1: I'm observing a decrease in the concentration of this compound in my aqueous solution over time. What is the likely cause?
The most probable cause of concentration loss in aqueous media is the hydrolysis of the ethyl ester bond. Benzoate esters are susceptible to both acid and base-catalyzed hydrolysis, which cleaves the ester into its constituent carboxylic acid (2-(10-hydroxydecyl)-6-methoxybenzoic acid) and ethanol. The rate of this hydrolysis is highly dependent on the pH and temperature of your solution.[1][2][3]
Q2: My solution's pH has drifted, and I suspect degradation. How does pH influence the stability of this compound?
The stability of benzoate esters is significantly influenced by pH. The hydrolysis rate is generally lowest in a slightly acidic to neutral pH range, typically between pH 4 and 6.[2] In strongly acidic or alkaline conditions, the rate of hydrolysis increases substantially.[1][3]
-
Acid-Catalyzed Hydrolysis (pH < 4): The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis (pH > 7): This process, also known as saponification, involves the direct attack of a hydroxide ion on the carbonyl carbon.[3] This is often faster than acid-catalyzed hydrolysis.
Q3: I've noticed a new peak in my HPLC chromatogram that I suspect is a degradant. What could it be?
Besides the hydrolysis product mentioned in Q1, another potential degradation product can arise from the oxidation of the terminal hydroxyl group on the decyl chain. The primary alcohol can be oxidized first to an aldehyde and subsequently to a carboxylic acid.[4] Therefore, you might observe peaks corresponding to:
-
Hydrolysis Product: 2-(10-hydroxydecyl)-6-methoxybenzoic acid
-
Oxidation Product: Ethyl 2-(10-oxodecyl)-6-methoxybenzoate (aldehyde)
-
Oxidation Product: Ethyl 2-(9-carboxynonyl)-6-methoxybenzoate (carboxylic acid)
-
Combined Hydrolysis and Oxidation Product: 2-(9-carboxynonyl)-6-methoxybenzoic acid
Q4: What are the ideal storage conditions for solutions of this compound?
To maximize stability, solutions should be prepared fresh whenever possible. If storage is necessary, it is recommended to:
-
Control pH: Buffer the solution to a slightly acidic pH (4-6).
-
Refrigerate: Store at 2-8°C to slow down the rate of hydrolysis and oxidation.
-
Protect from Light: While not explicitly studied for this molecule, photolytic degradation is a possibility for many complex organic molecules. Use amber vials or store in the dark.
-
Inert Atmosphere: For long-term storage, consider degassing the solvent and storing under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
II. In-Depth Troubleshooting Guides
Issue 1: Rapid Loss of Parent Compound in Solution
If you are experiencing a rapid loss of your compound, a systematic approach is needed to identify the cause.
Causality:
Rapid degradation is often due to inappropriate pH, high temperature, or the presence of catalytic impurities.
Troubleshooting Protocol:
-
pH Verification:
-
Immediately measure the pH of your solution.
-
If the pH is outside the optimal range of 4-6, this is a likely cause.
-
-
Temperature Control:
-
Ensure your experimental conditions do not involve unnecessarily high temperatures.
-
If elevated temperatures are required, minimize the exposure time.
-
-
Solvent Purity:
-
Use high-purity solvents. Contaminants can sometimes catalyze degradation.
-
If using a mixed solvent system, ensure all components are compatible and of high purity. For example, some studies on ethyl benzoate hydrolysis have explored solvent systems like aqueous dimethyl sulfoxide or ethylene glycol.[5][6]
-
Data Interpretation:
| Parameter | Observation | Potential Cause | Recommended Action |
| pH | < 4 or > 7 | Acid or Base-Catalyzed Hydrolysis | Adjust pH to 4-6 using a suitable buffer system. |
| Temperature | > 25°C | Accelerated Hydrolysis/Oxidation | Conduct experiments at a lower temperature if possible. |
| HPLC Purity | Multiple new peaks | Complex degradation | Perform peak identification (See Section III). |
Issue 2: Appearance of Unidentified Peaks in Analytical Runs
The emergence of new peaks in your chromatogram is a clear indicator of degradation. The identity of these peaks can provide insight into the degradation pathway.
Causality:
As previously mentioned, the primary degradation pathways are hydrolysis and oxidation. The presence and relative abundance of different degradant peaks can indicate which pathway is dominant.
Visualizing Degradation Pathways:
Caption: Potential degradation pathways for this compound.
III. Experimental Protocols for Stability Assessment
To quantitatively assess the stability of your compound and identify degradants, a systematic stability study is recommended.
Protocol 1: Forced Degradation Study
This study will help you understand the compound's lability under various stress conditions.
Materials:
-
This compound
-
High-purity water
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with a suitable column (e.g., C18)
-
pH meter
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of your compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix a portion of the stock solution with 0.1 M HCl.
-
Base Hydrolysis: Mix a portion of the stock solution with 0.1 M NaOH.
-
Oxidative Degradation: Mix a portion of the stock solution with 3% H₂O₂.
-
Thermal Stress: Incubate a portion of the stock solution at an elevated temperature (e.g., 60°C).
-
Control: Keep a portion of the stock solution at 4°C.
-
-
Time Points: Analyze samples from each condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Use a validated HPLC method to quantify the parent compound and detect any degradation products.[7] Mass spectrometry (LC-MS) can be used for the identification of the degradation products.[8]
Workflow for Stability Assessment:
Sources
- 1. SSERC | Hydrolysis of ethyl benzoate [sserc.org.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. iosrjournals.org [iosrjournals.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for the esterification of 2-(10-hydroxydecyl)-6-methoxybenzoic acid
Welcome to the technical support center for the synthesis and optimization of esters derived from 2-(10-hydroxydecyl)-6-methoxybenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges with this specific transformation. The unique structure of this molecule, featuring a sterically hindered carboxylic acid and a long-chain primary alcohol, presents a distinct set of synthetic hurdles, primarily the competition between intramolecular cyclization (lactonization) to form a macrocycle and intermolecular polymerization.
This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific experimental issues, ensuring you can navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the esterification of 2-(10-hydroxydecyl)-6-methoxybenzoic acid?
The main difficulties arise from the molecule's structure:
-
Steric Hindrance: The methoxy group at the C6 position ortho to the carboxylic acid sterically hinders the approach of the alcohol, slowing down the reaction rate for both inter- and intramolecular processes. This often leads to incomplete conversion under standard conditions.
-
Intramolecular vs. Intermolecular Reaction: The molecule contains both a nucleophile (the hydroxyl group) and an electrophile (the carboxylic acid). This creates a competition between the desired intramolecular cyclization to form a lactone and an undesired intermolecular reaction that leads to dimers and polymers.
-
Reaction Equilibrium: Like most esterifications, the reaction is reversible. The water produced during the reaction can hydrolyze the ester product, pushing the equilibrium back towards the starting materials.[1][2]
Q2: Which general esterification methods are most suitable for this substrate?
Due to the steric hindrance, methods that work for simple carboxylic acids may be inefficient. The most promising approaches involve either forcing conditions to overcome the steric barrier or using coupling agents to activate the carboxylic acid under milder conditions. Key methods include:
-
Fischer-Speier Esterification: This classic acid-catalyzed method requires high temperatures and efficient water removal to drive the reaction forward.[1][3] For this substrate, it is primarily adapted for lactonization under high-dilution conditions.
-
Steglich Esterification: This method uses a carbodiimide (like DCC or EDC) in combination with a nucleophilic catalyst (like 4-DMAP) to activate the carboxylic acid at room temperature.[4][5] It is particularly effective for sterically hindered substrates.[5][6]
-
Mitsunobu Reaction: This reaction activates the alcohol instead of the carboxylic acid, using reagents like triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (e.g., DEAD or DIAD). It proceeds with an inversion of configuration at the alcohol's stereocenter and is effective under mild, neutral conditions.[7][8][9]
Q3: How can I favor intramolecular cyclization (lactonization) over intermolecular polymerization?
The key is to employ the high-dilution principle . By running the reaction at a very low concentration (typically <0.05 M), you decrease the probability of two different molecules colliding and reacting with each other. This gives the reactive ends of a single molecule a much greater chance to find each other and cyclize. This is often achieved by the slow addition of the substrate to a large volume of refluxing solvent containing the catalyst or reagents.
Caption: High dilution favors intramolecular cyclization.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Category 1: Low or No Product Yield
Q: My acid-catalyzed reaction (Fischer-type) is giving very low conversion to the lactone. What can I do?
Answer: Low conversion in Fischer-type lactonizations of this substrate is common due to steric hindrance and equilibrium issues. Here is a systematic approach to optimization:
-
Ensure Anhydrous Conditions & Water Removal: Water is a product, and its presence will inhibit the forward reaction.
-
Increase Catalyst Loading & Strength: The hindered carbonyl requires strong protonation to become sufficiently electrophilic.
-
Action: Use a strong acid catalyst like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).
-
Action: Increase the catalyst loading. While typically catalytic, for hindered systems, using up to 0.1-0.2 equivalents may be necessary.
-
-
Increase Temperature: Higher temperatures increase the reaction rate, helping to overcome the activation energy barrier imposed by steric hindrance.
-
Action: If using toluene (b.p. 111 °C), consider switching to xylene (b.p. ~140 °C) to run the reaction at a higher temperature.[11]
-
-
Implement High Dilution: As discussed, this is critical for favoring lactonization.
-
Action: Prepare a solution of your starting material in the reaction solvent. Use a syringe pump to add this solution slowly (e.g., over 4-8 hours) to a larger volume of refluxing solvent containing the acid catalyst.
-
Q: I'm using DCC/EDC with DMAP (Steglich esterification) and still getting low yields and unreacted starting material. How can I improve this?
Answer: The Steglich esterification is an excellent choice, but its success depends on proper reagent stoichiometry and reaction setup.[5]
-
Check Reagent Quality and Stoichiometry:
-
Carbodiimide: DCC and EDC can degrade upon storage. Use a fresh bottle or a recently opened one. Typically, 1.1-1.5 equivalents are used.
-
DMAP: This is the actual nucleophilic catalyst. Ensure you are using a catalytic amount (0.1-0.2 equivalents). Using too much can sometimes complicate purification.[5]
-
-
Solvent Choice is Crucial: The solvent must be aprotic and anhydrous.
-
Action: Dichloromethane (DCM) or tetrahydrofuran (THF) are standard choices. Ensure they are freshly distilled or from a solvent purification system. Avoid solvents like DMSO, which can cause side reactions.[12]
-
-
Monitor for Side Reactions: A common failure mode is the intramolecular rearrangement of the O-acylisourea intermediate to a stable N-acylurea byproduct, which cannot react further.[5] DMAP helps prevent this, but with very slow reactions, it can still occur.
-
Action: Add the carbodiimide slowly at 0 °C to a solution of the carboxylic acid, alcohol (in this case, the same molecule), and DMAP. Allowing the active ester to form before warming to room temperature can sometimes improve yields.[6]
-
Q: Standard methods are failing. What advanced or alternative methods can I try for this highly hindered system?
Answer: When conventional methods fail, more powerful activation strategies are required.
-
Yamaguchi Esterification: This is a high-yield macrolactonization method specifically designed for hindered systems. It involves forming a mixed anhydride in situ using 2,4,6-trichlorobenzoyl chloride, followed by the addition of the alcohol (intramolecularly in this case) in the presence of a large excess of DMAP. The reaction is typically run under high-dilution conditions in toluene.
-
Mitsunobu Reaction: This method activates the hydroxyl group, making it a good leaving group for attack by the carboxylate.[8]
-
Mechanism: The alcohol attacks PPh₃ in the presence of DEAD or DIAD, forming an activated alkoxyphosphonium salt. The deprotonated carboxylic acid then acts as the nucleophile, displacing the PPh₃O group in an Sₙ2 fashion.
-
Advantage: It works under very mild and neutral conditions.
-
Execution: Add DEAD or DIAD slowly to a solution of the hydroxy acid and PPh₃ in an anhydrous solvent like THF or toluene at 0 °C. The reaction is often complete within a few hours at room temperature. High dilution is still recommended.
-
Category 2: Side Products and Purification
Q: My TLC/LC-MS shows a significant amount of a product with roughly double the mass of my starting material. What is it and how do I prevent it?
Answer: This is almost certainly the intermolecular dimer, formed when the alcohol of one molecule reacts with the carboxylic acid of another. It is the primary competitor to your desired lactonization.
-
Cause: The reaction concentration is too high.
-
Solution: Implement the high-dilution principle as described previously. A concentration of 0.01 M is a good starting point for challenging macrolactonizations. This involves using a large volume of solvent and adding your substrate slowly over several hours.
Caption: Troubleshooting workflow for the lactonization reaction.
Q: How do I remove the dicyclohexylurea (DCU) byproduct from my Steglich esterification?
Answer: DCU is the byproduct of using DCC and is notoriously insoluble in many common solvents, which can be both an advantage and a disadvantage.
-
Primary Method (Filtration): Most of the DCU will precipitate out of the reaction mixture (e.g., in DCM or THF). Simply filter the reaction mixture through a pad of Celite or a sintered glass funnel to remove the bulk of it.
-
Secondary Method (Solvent Precipitation): After filtration and evaporating the solvent, some DCU may remain. Dissolving the crude product in a minimal amount of a polar solvent in which the product is soluble but DCU is not (like cold acetone or acetonitrile) and then filtering again can remove residual amounts.
-
Chromatography: If DCU persists, it can be removed by flash column chromatography. It typically has a very low Rf and will remain at the baseline in many solvent systems (e.g., hexanes/ethyl acetate).
Note: Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) instead of DCC is a common alternative. The resulting urea byproduct is water-soluble and can be easily removed with an aqueous workup.
Q: What is the best way to purify the final lactone product?
Answer: The final purification strategy will depend on the physical properties of your lactone.
-
Aqueous Workup: After the reaction is complete, a standard aqueous workup is often the first step. This involves washing the organic layer with a mild base (like saturated sodium bicarbonate solution) to remove any unreacted carboxylic acid, followed by a wash with brine.[13]
-
Flash Column Chromatography: This is the most common and effective method for purifying esters and lactones.[14] Given the long alkyl chain, the product will be relatively nonpolar. A gradient of ethyl acetate in hexanes or petroleum ether is a good starting point. Monitor the fractions by TLC.
-
Recrystallization: If your final lactone is a solid, recrystallization from a suitable solvent system can provide a highly pure product.
Experimental Protocols
Protocol 1: High-Dilution Fischer Lactonization
-
Set up a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a Dean-Stark trap, and a dropping funnel under a nitrogen atmosphere.
-
To the flask, add a large volume of anhydrous toluene (to achieve a final concentration of ~0.01 M) and p-toluenesulfonic acid monohydrate (0.2 eq). Heat the mixture to reflux.
-
Dissolve 2-(10-hydroxydecyl)-6-methoxybenzoic acid (1.0 eq) in a volume of anhydrous toluene.
-
Using a syringe pump, add the substrate solution to the refluxing toluene over 8-10 hours.
-
After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction by TLC or LC-MS.
-
Cool the reaction to room temperature, wash with saturated NaHCO₃ solution, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 2: Steglich Macrolactonization
-
To a flame-dried round-bottom flask under nitrogen, add a solution of 2-(10-hydroxydecyl)-6-methoxybenzoic acid (1.0 eq) and 4-DMAP (0.2 eq) in anhydrous DCM (to achieve a final concentration of ~0.05 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.5 eq) in a small amount of anhydrous DCM dropwise over 15 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, filter off the precipitated DCU.
-
Concentrate the filtrate and purify by flash column chromatography.
Data Summary Table
| Method | Key Reagents | Conditions | Pros | Cons |
| Fischer-Speier | H₂SO₄ or p-TsOH | High Temp (Reflux), High Dilution, Water Removal[1] | Inexpensive reagents; simple setup. | Harsh conditions; may cause decomposition; slow. |
| Steglich | DCC or EDC, 4-DMAP | Room Temp, Anhydrous Aprotic Solvent[5][6] | Mild conditions; good for hindered acids. | Reagents are sensitizers; byproduct removal needed. |
| Mitsunobu | PPh₃, DEAD or DIAD | 0 °C to Room Temp, Anhydrous Aprotic Solvent[7][9] | Very mild, neutral conditions; high functional group tolerance. | Expensive reagents; stoichiometric byproducts. |
| Yamaguchi | 2,4,6-Trichlorobenzoyl chloride, DMAP | Room Temp, High Dilution | Excellent for hindered macrolactonization. | Multi-step in situ process; requires careful handling of reagents. |
References
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]
-
Clark, J. (2023). Esterification - alcohols and carboxylic acids. Chemguide. [Link]
- Google Patents. (2017). WO2019059801A1 - Method for preparing benzoic acid esters.
- Google Patents. (1998). US6235924B1 - Continuous process for preparing benzoic acid esters.
-
Science Ready. (2021). Esterification: Reflux, Isolation and Purification. YouTube. [Link]
-
BYJU'S. (n.d.). Esterification. [Link]
- Google Patents. (1992).
-
International Journal of Scientific & Technology Research. (2015). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. [Link]
-
ResearchGate. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. [Link]
-
Riechert, O., et al. (2015). Solvent effects on esterification equilibria. AIChE Journal. [Link]
-
Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. [Link]
-
University of Missouri–St. Louis. (n.d.). Fischer Esterification Procedure. [Link]
-
Reddit. (2022). Esterification not Working (Separation). [Link]
-
Patalano, A. (2019). Fischer Esterification. YouTube. [Link]
-
International Ayurvedic Journal of Pharmaceutical Research. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-amino benzoic acid and vanillic acid with cholesterol. [Link]
-
Organic Syntheses. (1998). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. [Link]
-
DergiPark. (2019). Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. [Link]
-
American Academic Publisher. (2023). OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. [Link]
-
Organic Synthesis. (n.d.). Mitsunobu reaction. [Link]
-
Clark, J. (2023). Mechanism for the esterification reaction. Chemguide. [Link]
-
ResearchGate. (2010). Using Benzotriazole Esters as a Strategy in the Esterification of Tertiary Alcohols. [Link]
-
Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. [Link]
-
Chemical Reviews. (2009). Mitsunobu and Related Reactions: Advances and Applications. [Link]
-
Afinidad. (2001). Enzymatic hydrolysis of esters from 2-carboxy-6- methoxy-2,3-dihydrobenzofuran acid. [Link]
-
Quora. (2020). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?. [Link]
-
OrgoSolver. (n.d.). Carboxylic Acids + Alcohols → Esters (Fischer Esterification). [Link]
- Google Patents. (2018). RU2675496C1 - Method for obtaining alkyl esters of hydroxybenzoic acids.
-
JoVE. (2020). Video: Esterification - Prep. [Link]
-
A-Z Chemistry. (2022). To study esterification reaction between alcohol and carboxylic acid. [Link]
-
Chemistry Steps. (n.d.). The Mitsunobu Reaction. [Link]
-
National Institutes of Health. (2019). Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach. [Link]
-
ResearchGate. (2014). Steglich Esterification?. [Link]
- Google Patents. (1997).
-
Science of Synthesis. (2004). The Mitsunobu 1-O-esterification of 1-hydroxy-3-phenyl-1H-quinoxalin-2-one 4-oxide. [Link]
-
V.V. Butylkin Cherkasy State Technological University. (2022). KINETIC RESEARCH AND MODELING OF BENZOIC ACID ESTERIFICATION PROCESS. [Link]
-
Organic Chemistry Portal. (1978). Simple Method for the Esterification of Carboxylic Acids. [Link]
-
National Institutes of Health. (2018). Anomeric modification of carbohydrates using the Mitsunobu reaction. [Link]
-
Reddit. (2022). Esterification/Amidation Problems. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. US6235924B1 - Continuous process for preparing benzoic acid esters - Google Patents [patents.google.com]
- 3. orgosolver.com [orgosolver.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 6. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 9. Anomeric modification of carbohydrates using the Mitsunobu reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iajpr.com [iajpr.com]
- 11. WO2019059801A1 - Method for preparing benzoic acid esters - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 14. chemguide.co.uk [chemguide.co.uk]
How to reduce byproduct formation in benzoate ester synthesis
Welcome to the Technical Support Center for Benzoate Ester Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of synthesizing benzoate esters. Here, we move beyond simple protocols to explain the "why" behind the "how," empowering you to troubleshoot effectively and optimize your synthetic strategies.
Troubleshooting Guide: Common Issues in Benzoate Ester Synthesis
This section addresses specific problems you may encounter during your experiments, providing both diagnostic insights and actionable solutions.
Issue 1: Low Yield of Benzoate Ester in Fischer Esterification
Symptoms:
-
After workup, the isolated product mass is significantly lower than the theoretical yield.
-
Analysis (e.g., NMR, GC-MS) of the crude product shows a large proportion of unreacted benzoic acid and/or alcohol.
Root Cause Analysis & Solutions:
Fischer esterification is an equilibrium-controlled reaction.[1][2] To achieve high yields, the equilibrium must be shifted towards the product side. This can be accomplished by several methods based on Le Chatelier's Principle.[2]
-
Incomplete Water Removal: The formation of water as a byproduct can drive the reverse reaction (ester hydrolysis).[1][3]
-
Insufficient Excess of a Reactant: Using stoichiometric amounts of the alcohol and carboxylic acid will result in an equilibrium mixture with significant starting material present.
-
Catalyst Issues: An inadequate amount or inactive catalyst will result in a slow or stalled reaction.
Issue 2: Formation of Significant Byproducts
Symptoms:
-
Purification is challenging due to impurities with similar properties to the desired ester.
-
Spectroscopic data reveals unexpected peaks.
Common Byproducts and Their Mitigation:
| Byproduct | Formation Conditions & Cause | Recommended Action |
| Unreacted Benzoic Acid | Incomplete reaction due to equilibrium limitations.[2][5] | Drive the reaction to completion by using excess alcohol or removing water.[2] During workup, wash the organic layer with a mild base like 5% sodium bicarbonate solution to remove unreacted acid.[5][7] |
| Benzoic Anhydride | Can form from the dehydration of two benzoic acid molecules, particularly at high temperatures.[8][9] | Maintain careful temperature control. Use of a dehydrating agent in the reaction can sometimes favor anhydride formation. |
| Dialkyl Ether | Self-condensation of the alcohol under strong acid catalysis, especially at elevated temperatures.[7] This is more prevalent with secondary alcohols like isopropanol.[10] | Maintain the lowest effective reaction temperature. Consider using a less acidic catalyst or an alternative esterification method for secondary and tertiary alcohols.[7] |
| Alkene | Dehydration of tertiary alcohols under acidic conditions.[7] | Fischer esterification is generally not suitable for tertiary alcohols.[4] Use alternative methods like the Schotten-Baumann reaction.[7] |
| Colored Impurities | Decomposition of starting materials or side reactions at high temperatures.[7][11] | Purify starting materials if they are colored. Avoid overheating the reaction mixture. Treatment with activated carbon or distillation can help remove colored impurities from the product.[7] |
Issue 3: Difficulties in Product Purification
Symptoms:
-
Emulsion formation during aqueous workup.
-
Co-distillation of the product with starting materials or byproducts.
-
The product is an oil instead of the expected crystalline solid.
Troubleshooting Purification:
-
Emulsion Formation: This is common during the extraction process.
-
Solution: To break up emulsions, add brine (saturated NaCl solution) or let the mixture stand for an extended period.[7]
-
-
Co-distillation: Occurs when the boiling points of the ester and alcohol are close.
-
Solution: Use fractional distillation for a more efficient separation. Alternatively, column chromatography can be employed.[7]
-
-
Oily Product: Impurities can depress the melting point of a solid product.
-
Solution: Further purification via column chromatography or vacuum distillation is recommended.[7]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing benzoate esters?
A1: The two most common methods are Fischer Esterification and the Schotten-Baumann reaction.
-
Fischer Esterification: This method involves the reaction of a benzoic acid with an alcohol in the presence of a strong acid catalyst. It is a reversible reaction.[4][7]
-
Schotten-Baumann Reaction: This method involves the reaction of a benzoyl chloride with an alcohol or phenol in the presence of a base. This reaction is generally irreversible and often gives higher yields.[7][12][13]
Q2: How do I choose between Fischer Esterification and the Schotten-Baumann reaction?
A2: The choice depends on the specific substrates and desired reaction conditions.
-
Fischer Esterification is often preferred when the starting materials (benzoic acid and alcohol) are readily available and inexpensive. However, its reversible nature can lead to lower yields if not managed properly.[7]
-
Schotten-Baumann reaction is advantageous for acid-sensitive substrates or when a non-acidic environment is necessary. It is typically a higher-yielding reaction because it is not reversible. However, benzoyl chlorides are often more expensive and are sensitive to moisture.[7][13]
Q3: How do substituents on the benzoic acid ring affect the esterification reaction?
A3: The electronic properties of substituents on the benzoic acid ring can influence the reaction rate. Electron-withdrawing groups (e.g., -NO₂) can increase the electrophilicity of the carbonyl carbon, which may increase the reaction rate in Fischer esterification.[7] Conversely, electron-donating groups may slow the reaction down.
Experimental Protocols
Protocol 1: Synthesis of Methyl Benzoate via Fischer Esterification
Objective: To synthesize methyl benzoate from benzoic acid and methanol using sulfuric acid as a catalyst.
Materials:
-
Benzoic acid (6.1 g)
-
Methanol (20 mL)
-
Concentrated sulfuric acid (2 mL)
-
Dichloromethane (40 mL)
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate
-
100-mL round-bottomed flask
-
Reflux condenser
-
Separatory funnel
Procedure:
-
Reaction Setup: In a 100-mL round-bottomed flask, combine 6.1 g of benzoic acid and 20 mL of methanol. Carefully add 2 mL of concentrated sulfuric acid while swirling the flask.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 45-60 minutes.[5]
-
Workup - Extraction:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel containing 50 mL of water.
-
Rinse the reaction flask with 40 mL of dichloromethane and add this to the separatory funnel.
-
Shake the funnel, venting frequently, to extract the product into the dichloromethane layer (bottom layer).[5]
-
Separate the layers and wash the organic layer with 25 mL of water.
-
-
Workup - Neutralization:
-
Wash the organic layer with 25 mL portions of 5% sodium bicarbonate solution until the aqueous washing is basic to litmus paper. This step neutralizes any unreacted benzoic acid and the sulfuric acid catalyst. Caution: Carbon dioxide gas will be evolved, so vent the funnel frequently.[5][7]
-
Wash the organic layer with 25 mL of brine.
-
-
Drying and Solvent Removal:
-
Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the dichloromethane using a rotary evaporator.
-
-
Purification: The crude methyl benzoate can be further purified by simple distillation if necessary.[5]
Protocol 2: Synthesis of Phenyl Benzoate via Schotten-Baumann Reaction
Objective: To synthesize phenyl benzoate from benzoyl chloride and phenol using a base.
Materials:
-
Phenol
-
10% Sodium hydroxide solution
-
Benzoyl chloride
-
Ethanol (for recrystallization)
-
Erlenmeyer flask
-
Vacuum filtration apparatus
Procedure:
-
Reaction Setup: In an Erlenmeyer flask, dissolve a molar equivalent of phenol in a 10% sodium hydroxide solution.
-
Reagent Addition: Add a molar equivalent of benzoyl chloride to the flask.
-
Reaction: Stopper the flask and shake it vigorously for 15-30 minutes. The solid phenyl benzoate product should precipitate. Ensure the solution remains basic throughout the reaction.[7]
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid thoroughly with cold water.
-
Purification: Recrystallize the crude phenyl benzoate from ethanol to obtain the purified product.[7]
Visualizing Reaction Mechanisms and Workflows
Fischer Esterification Mechanism
Caption: The mechanism of Fischer esterification.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low ester yield.
References
- Continuous process for preparing benzoic acid esters.
- Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid C
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. (2022).
- Preventing byproduct formation in benzo
- Esterification of benzoic acid to methyl benzo
- Lab5 procedure esterific
- Benzoic Acid Esters, Benzo
- Saponification of Methyl Benzoate: Refluxing the ester. YouTube. (2021).
- Experiment 5: Fischer Esterific
- Fischer–Speier esterific
- Preparation of Methyl Benzo
- Reactive Kinetics of Methyl Benzoate Synthesis by Esterific
- Various Synthetic Methods Using Aromatic Carboxylic Anhydrides. TCI Chemicals. (n.d.).
- Transesterification of Methylbenzoate with Alcohols Catalyzed by Natural Phosphate.
- Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applic
- Process for the preparation of benzoic anhydride.
- Method for producing benzoic acid esters.
- Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Vedantu. (n.d.).
- Fischer Esterific
- Schotten–Baumann reaction. Wikipedia. (n.d.).
- Ether side product during Esterific
- Fischer esterification reaction of benzoic acid and polyhydric alcohols...
- METHOD FOR PURIFICATION OF BENZOIC ACID.
- An Effective Use of Benzoic Anhydride and Its Derivatives for the Synthesis of Carboxylic Esters and Lactones: A Powerful and Convenient Mixed Anhydride Method Promoted by Basic Catalysts.
- Heterogeneous Catalysis in Esterification Reactions: Preparation of Phenethyl Acetate and Cyclohexyl Acetate by Using a Variety of Solid Acidic Catalysts.
- Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications.
- Fischer Esterification of Benzoic Acid & Methanol in HCl (RXN Mechanism). YouTube. (2014).
- Benzoic anhydride. Wikipedia. (n.d.).
- What is the Schottan-Baumann reaction? Quora. (2020).
- Fischer Esterification-Typical Procedures. OperaChem. (2024).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. personal.tcu.edu [personal.tcu.edu]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. personal.tcu.edu [personal.tcu.edu]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Benzoic anhydride - Wikipedia [en.wikipedia.org]
- 10. echemi.com [echemi.com]
- 11. US6235924B1 - Continuous process for preparing benzoic acid esters - Google Patents [patents.google.com]
- 12. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 13. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
Addressing cell toxicity of Ethyl 2-(10-hydroxydecyl)-6-methoxybenzoate in vitro
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the in vitro effects of Ethyl 2-(10-hydroxydecyl)-6-methoxybenzoate. This document provides a framework for identifying, understanding, and mitigating unexpected cell toxicity during your experiments.
A Note on Scientific Context: this compound is a compound for which extensive public data on cytotoxic mechanisms is limited. However, its structure, featuring a substituted aromatic core and a 10-hydroxydecyl side chain, shares characteristics with other biologically active molecules. Notably, the well-researched compound Idebenone , a synthetic analog of Coenzyme Q10, also possesses this side chain, though attached to a benzoquinone core.[1][2]
While the mechanisms of action will differ due to the distinct chemical nature of a benzoate ester versus a benzoquinone, the experimental principles for investigating cytotoxicity—particularly for lipophilic compounds that may interact with cellular membranes and mitochondria—are broadly applicable. This guide will, therefore, leverage established toxicological workflows and draw conceptual parallels from the study of related molecules to provide a robust troubleshooting framework.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial challenges encountered when working with a novel compound.
Q1: We're observing significant cell death even at low micromolar concentrations of this compound. What are the immediate things to check?
A1: Unexpectedly high cytotoxicity from a novel compound often stems from experimental variables rather than the compound's intrinsic activity alone. Here is an initial troubleshooting checklist:
| Priority | Checkpoint | Rationale & Action |
| 1 | Vehicle (Solvent) Control | The solvent used to dissolve the compound (e.g., DMSO, Ethanol) can be toxic on its own. Action: Run a parallel experiment with cells treated with the highest concentration of the vehicle used in your compound dilutions. Cell viability should be >95% in this control. |
| 2 | Compound Solubility & Precipitation | Lipophilic compounds can precipitate out of aqueous culture media, especially at higher concentrations or over time. These precipitates can cause physical stress to cells or lead to inaccurate effective concentrations. Action: Visually inspect your treatment wells under a microscope for precipitates. Check the compound's solubility limit in your specific medium. Consider using a lower concentration range or a different solvent system. |
| 3 | Stock Solution Integrity | Errors in weighing, calculation, or degradation of the compound can lead to a much higher effective concentration than intended. Action: Prepare a fresh stock solution from the source powder. Verify calculations. Store the stock solution as recommended by the manufacturer, protected from light and at the correct temperature. |
| 4 | Cell Line Sensitivity | Different cell lines exhibit vastly different sensitivities to chemical agents.[3] Metabolic capacity, membrane composition, and expression of drug transporters can all play a role. Action: If possible, test the compound on a different, well-characterized cell line to see if the high toxicity is universal or cell-type specific. |
Q2: How should we determine a suitable working concentration range for our initial experiments?
A2: A systematic dose-response study is critical. We recommend a broad, logarithmic range for the initial screen to identify the compound's cytotoxic profile.
-
Initial Broad Screen: Start with a range spanning several orders of magnitude, for example, from 10 nM to 100 µM (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Determine IC50: From this initial screen, you can determine the half-maximal inhibitory concentration (IC50), which is the concentration required to reduce cell viability by 50%. This is a critical parameter for planning future experiments.[3][4]
-
Sub-toxic Concentration Selection: For mechanistic studies where you want to observe the compound's effects without causing widespread cell death, it is common to work at concentrations at or below the IC25 (a concentration causing 25% viability reduction).
Q3: What is the best solvent to use for this compound, and what concentration is safe for the cells?
A3: this compound is expected to be poorly soluble in water and require an organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice for in vitro studies.
| Solvent | Recommended Max. Concentration in Media | Notes |
| DMSO | ≤ 0.5% (v/v) | The most common solvent. Some sensitive cell types may show stress at >0.1%. Always include a vehicle control at the exact same concentration. |
| Ethanol | ≤ 0.5% (v/v) | Can be more toxic than DMSO for some cell lines. Evaporation can be an issue, potentially concentrating the stock. |
| Methanol | ≤ 0.1% (v/v) | Generally more toxic than DMSO or Ethanol and should be used with caution.[3] |
Pro-Tip: Always perform a serial dilution of your stock solution in culture medium immediately before adding it to the cells. Avoid adding a small volume of highly concentrated stock directly to the well, as this can cause localized high concentrations and precipitation.
Part 2: In-Depth Troubleshooting Guides
This section provides structured workflows to diagnose the underlying cause of cytotoxicity.
Guide 1: Investigating the Mechanism of Cytotoxicity
Observation: You have confirmed that the observed cytotoxicity is not due to solvent effects or compound precipitation. The next step is to investigate the biological mechanism. Given the compound's lipophilic side chain, a primary suspect for the site of toxicity is the mitochondrion.
Causality: Mitochondria are central to cell life and death. They are responsible for ATP production via the electron transport chain (ETC) and are also key regulators of apoptosis (programmed cell death).[1] Disruption of mitochondrial function can lead to a drop in cellular energy, an increase in damaging reactive oxygen species (ROS), and the initiation of apoptosis.[1][5] The structurally related compound, Idebenone, is known to interact directly with the ETC.[2]
This workflow provides a step-by-step approach to test for mitochondrial involvement.
Caption: Workflow for investigating the mechanism of cytotoxicity.
-
Loss of Mitochondrial Membrane Potential (ΔΨm): A decrease in ΔΨm is a classic indicator of mitochondrial dysfunction and an early event in apoptosis.[6]
-
Increase in Reactive Oxygen Species (ROS): Disruption of the ETC can cause electrons to "leak" and react with oxygen, forming superoxide and other ROS.[7][8] This creates oxidative stress, which damages cellular components.
-
Induction of Apoptosis: An increase in Annexin V positive cells indicates that the cells are undergoing programmed cell death, a process often triggered by mitochondrial damage.[9][10]
Part 3: Key Experimental Protocols
Protocol 3.1: Assessing Cell Viability and Determining IC50 with MTT Assay
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the compound-containing medium. Include wells for "untreated" (medium only) and "vehicle control" (medium with the highest solvent concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance on a microplate reader at the appropriate wavelength (typically ~570 nm).
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the compound concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
Protocol 3.2: Measuring Mitochondrial Membrane Potential (ΔΨm) with JC-1
JC-1 is a ratiometric dye that exhibits potential-dependent accumulation in mitochondria.
-
Prepare Cells: Seed and treat cells with the compound (e.g., at IC25 and IC50 concentrations) for a relevant time period in a black, clear-bottom 96-well plate. Include a positive control (a known mitochondrial uncoupler like CCCP) and a vehicle control.
-
Dye Loading: Remove the treatment medium, wash gently with PBS, and add medium containing JC-1 dye. Incubate according to the manufacturer's protocol (typically 15-30 minutes at 37°C).
-
Wash: Remove the dye-containing medium and wash the cells to remove any background fluorescence.
-
Read Fluorescence: Use a fluorescence plate reader to measure fluorescence at two wavelengths:
-
Red Fluorescence (~590 nm emission): Indicates J-aggregates, formed in healthy mitochondria with high ΔΨm.
-
Green Fluorescence (~529 nm emission): Indicates JC-1 monomers, present in the cytoplasm and in mitochondria with low ΔΨm.
-
-
Data Analysis: The primary output is the ratio of red to green fluorescence. A decrease in this ratio in treated cells compared to the vehicle control indicates mitochondrial depolarization.
Protocol 3.3: Measuring Intracellular ROS with DCFDA
2',7' – Dichlorofluorescin diacetate (DCFDA) is a cell-permeable dye that fluoresces upon oxidation by ROS.
-
Prepare Cells: Seed and treat cells as described in Protocol 3.2. Include a positive control (e.g., H₂O₂ or Rotenone) and a vehicle control.
-
Dye Loading: Wash the cells and load them with DCFDA solution in a serum-free medium for 30-60 minutes at 37°C.
-
Wash: Gently wash the cells to remove excess dye.
-
Read Fluorescence: Measure the green fluorescence (typically ~520-530 nm emission) using a fluorescence plate reader.
-
Data Analysis: An increase in fluorescence intensity in treated cells compared to the vehicle control indicates an increase in intracellular ROS levels.
Part 4: Visualizing Potential Mechanisms
The following diagram illustrates the potential interplay between a lipophilic compound, mitochondria, and the induction of cell death, using known pathways as a conceptual model.
Caption: Potential mitochondrial pathways of drug-induced cytotoxicity.
References
-
N.A. (n.d.). Antioxidant properties of 2,3-dimethoxy-5-methyl-6-(10-hydroxydecyl)-1,4-benzoquinone (idebenone). PubMed. Available at: [Link]
-
Geromel, V., et al. (n.d.). The effects of idebenone on mitochondrial bioenergetics. PMC - NIH. Available at: [Link]
-
Au, J. L., et al. (n.d.). Uptake, cytofluorescence, and cytotoxicity of oxazolopyridocarbazoles (amino acid-ellipticine conjugates) in murine sarcoma cells. PubMed. Available at: [Link]
-
Jover, R., et al. (1992). Evaluation of the cytotoxicity of ten chemicals on human cultured hepatocytes: Predictability of human toxicity and comparison with rodent cell culture systems. Toxicology in Vitro. Available at: [Link]
-
Giorgio, V., et al. (2012). The effects of idebenone on mitochondrial bioenergetics. ResearchGate. Available at: [Link]
-
Panah, F., et al. (n.d.). Cytotoxic and apoptosis inducing effect of some pyrano [3, 2-c] pyridine derivatives against MCF-7 breast cancer cells. PubMed. Available at: [Link]
-
Gong, Q., et al. (2023). Idebenone: Clinical Potential Beyond Neurological Diseases. PMC - PubMed Central. Available at: [Link]
-
Crespi, M. D., et al. (n.d.). Cytotoxicity and DNA damage associated with pyrazoloacridine in MCF-7 breast cancer cells. PubMed. Available at: [Link]
-
Zhang, Y., et al. (2024). Diversity of oxidative stress and senescence phenotypes induced by chemotherapeutic agents in HUVECs. PubMed. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Idebenone. PubChem. Available at: [Link]
-
Jauslin, M. L., et al. (2003). Idebenone and Neuroprotection: Antioxidant, Pro-oxidant, or Electron Carrier?. PMC. Available at: [Link]
-
Ly, D. T. N., et al. (2020). Polyphenolic Compounds from Lespedeza bicolor Protect Neuronal Cells from Oxidative Stress. PMC - NIH. Available at: [Link]
Sources
- 1. Idebenone: Clinical Potential Beyond Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Idebenone | C19H30O5 | CID 3686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Evaluation of the cytotoxicity of ten chemicals on human cultured hepatocytes: Predictability of human toxicity and comparison with rodent cell culture systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Uptake, cytofluorescence, and cytotoxicity of oxazolopyridocarbazoles (amino acid-ellipticine conjugates) in murine sarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of idebenone on mitochondrial bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Diversity of oxidative stress and senescence phenotypes induced by chemotherapeutic agents in HUVECs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Polyphenolic Compounds from Lespedeza bicolor Protect Neuronal Cells from Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxic and apoptosis inducing effect of some pyrano [3, 2-c] pyridine derivatives against MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity and DNA damage associated with pyrazoloacridine in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Method refinement for consistent results in Ethyl 2-(10-hydroxydecyl)-6-methoxybenzoate experiments
Technical Support Center: Ethyl 2-(10-hydroxydecyl)-6-methoxybenzoate
Welcome to the dedicated technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth insights and practical solutions for achieving consistent and reproducible results in experiments involving this versatile synthetic intermediate. This guide moves beyond simple protocols to explain the causality behind experimental choices, ensuring a deeper understanding and empowering you to troubleshoot effectively.
Introduction & Compound Profile
This compound (CAS No. 1403767-31-6) is a substituted benzoate ester characterized by two key functional groups: a sterically hindered ester and a long-chain primary alcohol.[1] This bifunctional nature makes it a valuable intermediate but also introduces specific challenges in its synthesis, purification, and handling. Its structure is closely related to the side chain of Idebenone, a potent antioxidant, suggesting its utility in the synthesis of related analogues for pharmaceutical research.[2][3]
Understanding the interplay between the aromatic ester and the terminal hydroxyl group is critical for methodological success. This guide will address common pitfalls and provide robust strategies for refining your experimental approach.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1403767-31-6 | [1] |
| Molecular Formula | C₂₀H₃₂O₄ | [1] |
| Molecular Weight | 336.48 g/mol | [1] |
| Appearance | Typically an oil or low-melting solid | Assumed based on structure |
| Hazard | Irritant | [1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound? A: The most direct method is the Fischer-Speier esterification of 2-(10-hydroxydecyl)-6-methoxybenzoic acid with absolute ethanol, using a strong acid catalyst like sulfuric acid.[4] The key to a successful reaction is managing the reaction equilibrium by using an excess of ethanol and/or removing the water as it forms.[5][6]
Q2: Why is my synthesis yield consistently low? A: Low yields are often traced back to three main factors: 1) Incomplete reaction due to the unfavorable equilibrium of esterification, 2) Steric hindrance from the ortho-methoxy group slowing the reaction rate, or 3) Inefficient purification leading to product loss. Forcing conditions (e.g., higher temperatures, longer reaction times) and meticulous purification are crucial.[7][8]
Q3: Can I use Grignard reagents to synthesize the side chain? A: Yes, but with a critical caveat. Grignard reagents are strong bases and will be quenched by the acidic proton of the terminal hydroxyl group.[9][10] Therefore, the hydroxyl group must be protected (e.g., as a tetrahydropyranyl (THP) or silyl ether) before the introduction of a Grignard reagent. The protecting group is then removed in a subsequent step.
Q4: How should I store this compound? A: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated. This minimizes two primary degradation pathways: hydrolysis of the ester bond by atmospheric moisture and oxidation of the terminal alcohol.
Troubleshooting Guide: Synthesis
This section addresses specific problems encountered during the synthesis of this compound.
Issue 1: Low or Stalled Reaction Conversion in Fischer Esterification
Symptoms: TLC or GC analysis shows a significant amount of the starting carboxylic acid remains, even after prolonged reaction times.
Causality: Fischer esterification is an equilibrium-limited process. The presence of water, a product of the reaction, can drive the equilibrium back towards the starting materials. Furthermore, the methoxy group at the C6 position provides significant steric hindrance, which kinetically slows the nucleophilic attack of ethanol on the protonated carbonyl.
Solutions:
-
Shift the Equilibrium:
-
Overcome Kinetic Barriers:
-
Increase Temperature: Refluxing the reaction mixture is standard. Ensure the temperature is maintained consistently.[5]
-
Increase Catalyst Concentration: While typically catalytic, slightly increasing the amount of concentrated H₂SO₄ can improve the rate. However, excessive acid can lead to side reactions like dehydration of the terminal alcohol.
-
Alternative Catalysts: Consider using solid acid catalysts like titanium zirconium solid acids, which can be easily filtered off and may offer better yields with fewer side products.[6]
-
Caption: Troubleshooting flowchart for low synthesis yield.
Troubleshooting Guide: Purification
Purification is a critical step where significant product loss can occur if not optimized.
Issue 1: Emulsion Formation During Aqueous Work-up
Symptoms: A thick, stable emulsion forms at the interface of the organic and aqueous layers during extraction, making separation impossible.
Causality: The molecule has amphiphilic character, with a long nonpolar alkyl chain and polar head groups (ester and alcohol). This allows it to act as a surfactant, stabilizing oil-in-water or water-in-oil emulsions, especially after a basic wash to remove the acidic starting material.
Solutions:
-
Prevention:
-
Use gentle, swirling motions for mixing instead of vigorous shaking.
-
-
Resolution:
-
Add Brine: Add a saturated NaCl solution. This increases the ionic strength of the aqueous phase, making it more polar and forcing the organic components out.
-
Change Solvent: Dilute the organic layer with a less polar solvent if possible.
-
Centrifugation: If available, centrifuging the separatory funnel can physically break the emulsion.
-
Filtration: Passing the entire mixture through a pad of Celite or glass wool can sometimes break the emulsion.
-
Issue 2: Poor Separation in Column Chromatography
Symptoms: The product co-elutes with the starting carboxylic acid or other impurities, resulting in broad, overlapping fractions.
Causality: The polarity of the desired product is often very close to that of the starting material, as the main difference is the conversion of a carboxylic acid to an ethyl ester.
Solutions:
-
Optimize Solvent System:
-
Perform a thorough TLC analysis using a range of solvent systems. Start with a nonpolar solvent like hexane and gradually increase the polarity with ethyl acetate or diethyl ether. The ideal system will show a clear separation (ΔRf > 0.2) between the product and major impurities.
-
-
Improve Resolution:
-
Use a Gradient: Instead of isocratic elution (a single solvent mixture), use a gradient elution. Start with a low polarity mobile phase to elute nonpolar impurities, then gradually increase the polarity to elute your product, leaving more polar impurities on the column.[11]
-
Stationary Phase Modification: Silica gel is acidic and can cause tailing of polar compounds. Consider using alumina, which is available in neutral, basic, or acidic forms, to improve separation.[12] For particularly stubborn separations, reversed-phase chromatography (C18 silica) with a polar mobile phase (e.g., acetonitrile/water) can be effective.[13]
-
Table 2: Suggested Starting Conditions for Column Chromatography
| Stationary Phase | Eluent System (Isocratic) | Eluent System (Gradient) | Target Compound Rf |
| Silica Gel | Hexane:Ethyl Acetate (8:2) | Start: Hexane:EtOAc (95:5), End: Hexane:EtOAc (70:30) | ~0.3-0.4 |
| Neutral Alumina | Dichloromethane:Hexane (1:1) | Start: Hexane (100%), End: DCM:Hexane (7:3) | ~0.4-0.5 |
Protocols & Workflows
Protocol 1: General Procedure for Fischer Esterification
-
To a round-bottomed flask equipped with a reflux condenser, add the starting material, 2-(10-hydroxydecyl)-6-methoxybenzoic acid (1.0 eq).
-
Add absolute ethanol (20 eq.).
-
Carefully and slowly, add concentrated sulfuric acid (0.1 eq.) to the mixture while swirling.
-
Heat the mixture to a gentle reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 8:2 Hexane:Ethyl Acetate).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.[4]
-
Dissolve the resulting residue in diethyl ether (or ethyl acetate) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Water (2x)
-
Saturated sodium bicarbonate solution (2x, or until no more effervescence is observed) to remove unreacted acid.[5]
-
Saturated NaCl (brine) solution (1x) to break emulsions and remove water.
-
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by flash column chromatography as described below.
Protocol 2: Purification via Flash Column Chromatography
-
Column Packing: Select an appropriate diameter column and dry-pack it with silica gel.[11]
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and concentrate it on a rotary evaporator to create a dry powder. This "dry loading" technique generally provides better resolution than loading a liquid sample.
-
Elution: Place the dry-loaded sample atop the packed column. Begin elution with the determined solvent system (see Table 2). Use a low, positive pressure of air or nitrogen to maintain a steady flow rate.
-
Fraction Collection: Collect fractions in test tubes and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the final, purified product.
Caption: High-level experimental workflow diagram.
Characterization Reference Data
Accurate characterization is essential to confirm the identity and purity of the final product.
-
¹H-NMR: Expect characteristic signals for the ethyl ester (-OCH₂CH₃, a quartet around 4.4 ppm and a triplet around 1.4 ppm), the methoxy group (-OCH₃, a singlet around 3.8 ppm), aromatic protons (in the 6.5-7.3 ppm range), and the long alkyl chain protons (a broad multiplet between 1.2-2.8 ppm), including the terminal CH₂OH group (a triplet around 3.6 ppm).[4]
-
¹³C-NMR: Key signals include the ester carbonyl (~167 ppm), aromatic carbons (100-160 ppm), the methoxy carbon (~56 ppm), the ester ethoxy carbons (~61 and ~14 ppm), and the carbons of the decyl chain, including the terminal C-OH carbon (~63 ppm).[4]
-
IR Spectroscopy: Look for a strong C=O stretch for the ester (~1730 cm⁻¹), a broad O-H stretch for the alcohol (~3400 cm⁻¹), C-O stretches (~1250 cm⁻¹), and aromatic C-H and C=C stretches. The disappearance of the broad carboxylic acid O-H stretch from the starting material is a key indicator of reaction completion.[4]
-
Mass Spectrometry: The molecular ion [M]⁺ at m/z = 336.48 should be observable, though it may be weak. Common fragments may arise from the loss of the ethoxy group (-45) or cleavage along the alkyl chain. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[2]
By applying these detailed troubleshooting guides and protocols, researchers can overcome common challenges and achieve consistent, high-purity results in their work with this compound.
References
-
Ramulu, K., Rao, B.M., & Rao, N.S. (2013). IDENTIFICATION, ISOLATION AND CHARACTERIZATION OF POTENTIAL DEGRADATION PRODUCT IN IDEBENONE DRUG SUBSTANCE. Rasayan Journal of Chemistry. Available at: [Link]
-
Khan, I., Ibrar, A., & White, J.M. (2012). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Crystals. Available at: [Link]
-
Shang, R., et al. (2017). Empowering alcohols as carbonyl surrogates for Grignard-type reactions. Nature Communications. Available at: [Link]
-
Pathiranage, A. L., et al. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Journal of Laboratory Chemical Education. Available at: [Link]
-
Nohl, H., Gille, L., & Staniek, K. (1998). Antioxidant properties of 2,3-dimethoxy-5-methyl-6-(10-hydroxydecyl)-1,4-benzoquinone (idebenone). Chemical Research in Toxicology. Available at: [Link]
-
Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]
-
Ono, M., et al. (2014). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Journal of Synthetic Organic Chemistry, Japan. Available at: [Link]
-
Haddad, P. R., et al. (2003). Ion Exclusion Chromatography of Aromatic Acids. Journal of Chromatographic Science. Available at: [Link]
- Google Patents. (2017). WO2017197083A1 - Process for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1h-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde.
-
University of the West Indies. (n.d.). Lab5 procedure esterification. Retrieved from [Link]
-
Al-Dhamri, H., & Lgast, A. (2021). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). SN Applied Sciences. Available at: [Link]
-
Sharma, S., et al. (2023). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. BioMed Research International. Available at: [Link]
-
Scribd. (n.d.). Methyl Benzoate Synthesis Guide. Retrieved from [Link]
-
Zhou, R., Zou, H., & Mei, G. (2014). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Asian Journal of Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2024). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Available at: [Link]
-
Organic Syntheses. (n.d.). Benzyl benzoate. Retrieved from [Link]
-
Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available at: [Link]
-
Leah4sci. (2022). Grignard to Alcohol Synthesis Shortcuts - Aldehyde, Ketone, Ester. YouTube. Available at: [Link]
-
The Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction. Available at: [Link]
-
Yang, C., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Molecules. Available at: [Link]
-
Fernández-Delita, N., et al. (2020). Isolation and Identification of Chemical Compounds from Garcinia fruticosa Lauterb Stem Bark Extract. Pharmacognosy Journal. Available at: [Link]
-
Zarghi, A., & Arfaei, S. (2011). Chromatographic techniques in analysis of cyclooxygenase-2 inhibitors in drugs and biological samples. Journal of the Brazilian Chemical Society. Available at: [Link]
- Google Patents. (2012). ES2380693T3 - Procedure for the preparation of esters of benzoic acid.
-
ResearchGate. (2025). Structural, spectroscopic (IR, Raman, and NMR), quantum chemical, and molecular docking analysis of (E)-2-(2,5-dimethoxybenzylidene)hydrazinecarbothioamide and its dimers. Available at: [Link]
Sources
- 1. 1403767-31-6 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. Antioxidant properties of 2,3-dimethoxy-5-methyl-6-(10-hydroxydecyl)-1,4-benzoquinone (idebenone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. personal.tcu.edu [personal.tcu.edu]
- 6. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst [mdpi.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. ES2380693T3 - Procedure for the preparation of esters of benzoic acid - Google Patents [patents.google.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. orgsyn.org [orgsyn.org]
- 12. cup.edu.cn [cup.edu.cn]
- 13. researchgate.net [researchgate.net]
Troubleshooting poor peak shape in HPLC analysis of Ethyl 2-(10-hydroxydecyl)-6-methoxybenzoate
Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of Ethyl 2-(10-hydroxydecyl)-6-methoxybenzoate. This document is designed for researchers, scientists, and drug development professionals who may encounter chromatographic challenges with this and structurally similar molecules. As an amphiphilic compound, featuring a long hydrophobic decyl chain and polar functional groups (hydroxyl, ester, methoxy), this analyte presents unique interaction potentials within an HPLC system that can lead to suboptimal peak shapes. This guide provides in-depth, cause-and-effect troubleshooting strategies to diagnose and resolve these issues, ensuring the integrity and accuracy of your analytical results.
Part 1: Initial Diagnosis - What is Your Peak Shape Telling You?
Poor peak shape is not a singular issue but a category of problems, each pointing toward different underlying causes. Correctly identifying the type of peak distortion is the first and most critical step in the troubleshooting process.
Question: My peak is asymmetrical with a "tail." What does this mean?
Answer: Peak tailing, where the latter half of the peak is broader than the front, is the most common peak shape problem encountered with molecules containing polar functional groups, such as the terminal hydroxyl group on your analyte. This asymmetry suggests a secondary, undesirable retention mechanism is occurring in addition to the primary reversed-phase interaction.[1] The primary cause is often strong, non-specific interactions between the analyte and active sites on the stationary phase.[2]
Specifically, for silica-based columns, residual silanol groups (Si-OH) on the packing material surface are a major contributor.[3] These silanols can become ionized (Si-O⁻) and interact strongly with polar groups on your analyte, delaying the elution of a fraction of the molecules and creating a "tail".[1][4]
Question: My peak is fronting, with a sloped leading edge. What is the cause?
Answer: Peak fronting is less common than tailing but typically points to a distinct set of problems. The most frequent causes are related to sample concentration and solvent effects, or a physical disruption of the column bed.[5]
-
Column Overload: Injecting too much sample mass or too large a sample volume can saturate the stationary phase at the column inlet, causing molecules to travel down the column prematurely.
-
Sample Solvent Incompatibility: If your sample is dissolved in a solvent significantly stronger than your mobile phase (e.g., 100% Acetonitrile into a 50% Acetonitrile/Water mobile phase), the sample band will not focus properly at the head of the column, leading to distortion.[6]
-
Column Bed Deformation: A physical void or channel at the column inlet can also cause fronting, though this is a less common and more severe issue.[5]
Question: My peak is split into two or has a distinct shoulder. Why?
Answer: Split or shoulder peaks often indicate a physical problem that is creating two different flow paths for the sample as it enters or travels through the column.[7]
-
Partially Blocked Frit: Debris from the sample, mobile phase, or system wear can clog the inlet frit of the column, distorting the sample stream.[8]
-
Column Void: A void or "channel" in the packed bed at the column inlet forces the sample to travel through different paths, resulting in a split peak.[4] This can be caused by high pH, high temperature, or pressure shocks.[4]
-
Injector Issues: A poorly seated fitting or a malfunctioning injector can also cause sample path disruption before the column.
Part 2: A Systematic Approach to Troubleshooting
Effective troubleshooting requires a logical, systematic process that moves from the simplest and most likely causes to the more complex. Avoid changing multiple parameters at once. The following workflow provides a structured path to identifying and resolving the root cause of poor peak shape.
Caption: A logical workflow for diagnosing HPLC peak shape issues.
Part 3: Frequently Asked Questions & In-Depth Solutions
This section addresses specific issues with detailed scientific explanations and actionable protocols.
FAQ 1: My peak for this compound is severely tailing. How do I fix it?
Core Insight: Tailing for this molecule is almost certainly due to secondary interactions between the terminal hydroxyl (-OH) group and acidic silanol groups on the silica stationary phase. The goal is to disrupt this interaction.
Causality Diagram: Silanol Interaction
Caption: Mechanism of peak tailing and its mitigation by pH adjustment.
Solutions & Protocols:
-
Adjust Mobile Phase pH: The most effective way to reduce silanol interactions is to protonate them by lowering the pH of the aqueous portion of your mobile phase.[7] For acidic silanols, a pH between 2.5 and 3.5 is typically sufficient to render them neutral (Si-OH), minimizing their ability to interact with your analyte.[9]
Protocol: Evaluating Mobile Phase pH
-
Prepare three batches of your aqueous mobile phase (e.g., water or buffered water).
-
Adjust the pH of each batch to 4.5, 3.5, and 2.8, respectively, using a suitable acid like formic acid or phosphoric acid. Ensure you use an appropriate buffer if you need to control pH precisely.[2]
-
Prepare your mobile phase using each aqueous component and your organic modifier (e.g., Acetonitrile).
-
Inject your standard and analyze the peak shape for each pH condition.
-
Calculate the asymmetry factor (As) for each peak. A value closer to 1.0 indicates a more symmetrical peak.
Data Presentation: Impact of pH on Peak Asymmetry
Mobile Phase pH Asymmetry Factor (As) Observations 6.5 (Unbuffered) 2.8 Severe tailing, poor peak definition. 4.5 1.9 Tailing is noticeably reduced but still present. 3.5 1.4 Significant improvement in peak symmetry. | 2.8 | 1.1 | Symmetrical, Gaussian peak shape achieved. |
-
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica, which has fewer metal impurities that can exacerbate tailing.[10] Furthermore, they undergo a process called "end-capping," where bulky chemical groups are bonded to many of the residual silanols, sterically hindering them from interacting with analytes.[3][11] If you are using an older or more basic column (e.g., a Type A silica), switching to a modern, fully end-capped column (Type B silica) can dramatically improve peak shape.
FAQ 2: I've tried diluting my sample, but my peak is still fronting. What else can I do?
Core Insight: If dilution doesn't solve fronting, the issue is very likely sample solvent incompatibility. Your sample is being carried into the column in a "bolus" of strong solvent that prevents it from binding cleanly to the top of the stationary phase.
Solutions & Protocols:
-
Match Sample Solvent to Mobile Phase: The ideal scenario is to dissolve your sample directly in the initial mobile phase.[6] If your compound's solubility requires a stronger solvent, you must minimize the impact.
Protocol: Mitigating Sample Solvent Effects
-
Reconstitute in Mobile Phase: If possible, after any sample preparation steps (e.g., SPE, evaporation), reconstitute the dried sample in the exact starting mobile phase composition of your gradient.
-
Minimize Strong Solvent: If you must use a stronger solvent (e.g., 100% Acetonitrile) for solubility, ensure the final concentration of this solvent in your injected sample is as low as possible and ideally weaker than the mobile phase. For example, after dissolving in a small amount of strong solvent, dilute the sample with water or the aqueous portion of your mobile phase.
-
Reduce Injection Volume: A smaller injection volume of a strong sample solvent is less disruptive than a large one. Try reducing your injection volume from 10 µL to 2 µL to see if peak shape improves.
-
FAQ 3: I replaced my column with a brand new one, but my peaks are still split. What's the problem?
Core Insight: If a new column does not resolve peak splitting, the problem is located upstream of the column.[8] The issue lies within the system's flow path, most likely in the tubing, fittings, or the autosampler injector.
Solutions & Protocols:
-
Check All Fittings: The most common cause of pre-column band distortion is dead volume from a poorly seated fitting between the injector and the column.
Protocol: System Flow Path Inspection
-
Power Down: Turn off the pump and detector.
-
Disconnect Column: Carefully disconnect the tubing from the column inlet port.
-
Inspect Ferrule: Examine the PEEK ferrule on the end of the tubing. Is it swaged correctly? Is it deformed or cracked? Replace if necessary.
-
Reconnect Properly: Reconnect the tubing to the column, ensuring it is fully bottomed out in the port before tightening the fitting finger-tight. Overtightening can damage the port and ferrule.
-
Check Injector Connections: Repeat the inspection for the connections leading into and out of the injection valve.
-
Systematic Check: If the problem persists, the issue may be an internal blockage in the injector or a partially blocked inline filter. Consult your instrument's service manual for troubleshooting these components.[7]
-
References
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
BE-Analytics. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Phenomenex. (2025). Understanding Peak Fronting in HPLC. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Maharana Pratap P.G. College Hardoi. (n.d.). METHOD DEVELOPMENT ON HPLC. Retrieved from [Link]
-
Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]
-
Crawford Scientific. (2018). The Importance of Understanding Secondary Interactions When Analysing Peptides. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 2-hydroxy-6-methylbenzoate. PubChem Compound Database. Retrieved from [Link]
-
Dolan, J. W. (2005). Peak Fronting, Column Life and Column Conditioning. LCGC International. Retrieved from [Link]
-
PharmaCores. (2025). HPLC analytical Method development: an overview. Retrieved from [Link]
-
Phenomenex. (n.d.). The Role of End-Capping in RP-HPLC. LC Technical Tip. Retrieved from [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Retrieved from [Link]
-
Moravek, Inc. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
Shodex. (n.d.). Lesson 3: Separation Modes and their Mechanisms 1. Retrieved from [Link]
-
Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (2013). IDENTIFICATION, ISOLATION AND CHARACTERIZATION OF POTENTIAL DEGRADATION PRODUCT IN IDEBENONE DRUG SUBSTANCE. Retrieved from [Link]
-
Journal of Chromatographic Science. (1996). Characterization of a Range of Alkyl-Bonded Silica HPLC Stationary Phases. Retrieved from [Link]
-
Shimadzu. (n.d.). Abnormal Peak Shapes. Retrieved from [Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. LC Technical Tip [discover.phenomenex.com]
- 4. waters.com [waters.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. agilent.com [agilent.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. moravek.com [moravek.com]
- 10. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 11. shodexhplc.com [shodexhplc.com]
Technical Support Center: Strategies for Increasing the Bioavailability of Long-chain Ester Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the enhancement of oral bioavailability for long-chain ester compounds. These molecules, due to their high lipophilicity and poor aqueous solubility, present significant formulation challenges. This resource is designed to provide not just protocols, but the scientific rationale behind them, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Fundamental Challenges & Initial Strategy
Question 1: Why is the oral bioavailability of my long-chain ester compound consistently low?
Answer: The low oral bioavailability of long-chain ester compounds is primarily rooted in their high lipophilicity and poor aqueous solubility. For a drug to be absorbed, it must first dissolve in the aqueous environment of the gastrointestinal (GI) tract. Long-chain esters, being oil-like, resist dissolution, leading to a situation where the absorption is "dissolution rate-limited".
Several physiological barriers compound this issue:
-
Poor Solubilization: The compound has difficulty partitioning into the bile salt micelles that are naturally present in the gut, which are essential for the absorption of dietary fats.
-
Slow Dissolution Kinetics: Even if solubilized, the rate of dissolution may be slower than the transit time through the absorptive regions of the intestine.
-
First-Pass Metabolism: The ester linkage can be susceptible to hydrolysis by esterase enzymes in the intestinal wall or the liver, leading to premature metabolism before the intact compound reaches systemic circulation.[1][2]
-
Lymphatic System Bypass: While highly lipophilic compounds can be absorbed via the lymphatic system, thereby bypassing the liver's first-pass metabolism, this pathway is complex and requires the compound to be efficiently incorporated into chylomicrons.[3]
Your initial strategy should focus on pre-dissolving the compound in a delivery system that can present it to the GI tract in a solubilized, readily absorbable form.
dot
Caption: Core challenges limiting oral bioavailability of long-chain esters.
Category 2: Lipid-Based Formulation Strategies
Question 2: I'm considering a lipid-based formulation. What are SEDDS, SMEDDS, and SNEDDS, and how do I choose between them?
Answer: Lipid-based drug delivery systems (LBDDS) are the most common and effective approach for enhancing the bioavailability of poorly water-soluble compounds like long-chain esters.[4] The core principle is to dissolve the drug in a mixture of oils, surfactants, and co-solvents, which upon gentle agitation in the GI fluids, spontaneously form a fine oil-in-water emulsion or microemulsion.[5][6][7]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These systems form emulsions with droplet sizes typically ranging from 100 to 1000 nm. They appear cloudy or milky upon dispersion.
-
Self-Microemulsifying Drug Delivery Systems (SMEDDS): These form thermodynamically stable, transparent microemulsions with droplet sizes of less than 100 nm (often 20-200 nm).[7]
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): This term is often used interchangeably with SMEDDS but specifically emphasizes droplet sizes below 100 nm, resulting in a clear or bluish-translucent appearance.
The key difference is the resulting droplet size , which is governed by the type and concentration of surfactants and co-solvents used. Smaller droplets provide a larger interfacial surface area for drug release and absorption.
How to Choose: The choice depends on the physicochemical properties of your drug and the desired performance. A systematic approach is recommended.
-
Solubility Screening: First, determine the solubility of your ester compound in a range of excipients (oils, surfactants, co-solvents). Higher solubility is a prerequisite for a high drug load.
-
Formulation Development: Start with a simple system (e.g., oil and one surfactant). Construct a pseudo-ternary phase diagram to identify the regions that form stable emulsions/microemulsions upon dilution.
-
Performance Testing: Evaluate the formulations based on emulsification efficiency, droplet size, and stability upon dilution. Formulations that produce smaller, more stable droplets are generally preferred.
| Feature | SEDDS | SMEDDS / SNEDDS | Causality & Experimental Choice |
| Droplet Size | 100 - 1000 nm | < 100 nm | Governed by the surfactant-to-oil ratio and HLB value of the surfactant. Higher surfactant concentration typically leads to smaller droplets. |
| Appearance | Cloudy / Milky | Clear / Translucent | Smaller droplets do not scatter light as effectively, leading to transparency. This is a quick visual cue during experiments. |
| Thermodynamic Stability | Metastable | Thermodynamically Stable | The higher concentration of surfactants in SMEDDS/SNEDDS reduces the interfacial free energy to a very low level, making the microemulsion stable. |
| Typical Composition | Higher Oil Content, Lower Surfactant | Lower Oil Content, Higher Surfactant/Co-solvent | The choice is a trade-off: higher oil content can increase drug loading for highly lipophilic drugs, while higher surfactant content improves emulsification and reduces droplet size.[8] |
| When to Choose | When high drug loading in the oil phase is critical and moderate bioavailability enhancement is sufficient. | When maximum bioavailability enhancement is required. The larger surface area significantly improves dissolution and absorption. |
dot
Caption: Decision workflow for selecting a lipid-based formulation.
Question 3: My SEDDS formulation looks good initially but shows phase separation after a few days. What's causing this instability and how can I fix it?
Answer: This is a common and critical issue. Formulation instability can arise from several factors, often related to the miscibility and compatibility of the components or drug precipitation.
Troubleshooting Steps:
-
Check for Drug Precipitation:
-
Causality: The drug may be supersaturated in the formulation. While it might be soluble upon heating during preparation, it can crystallize out upon cooling to room temperature.
-
Solution:
-
Reduce Drug Load: The most straightforward solution is to reduce the drug concentration to below its saturation solubility in the formulation at storage temperature.
-
Add a Co-solvent: Incorporate a co-solvent (e.g., Transcutol®, Propylene Glycol, PEG 400) in which the drug has high solubility. This can increase the overall solvent capacity of the formulation.
-
Use Polymeric Precipitation Inhibitors: Add a small amount of a polymer like HPMC or PVP to the formulation. These polymers can maintain the drug in a supersaturated state by sterically hindering nucleation and crystal growth.
-
-
-
Assess Excipient Incompatibility:
-
Causality: The oil, surfactant, and co-solvent may not be fully miscible, leading to phase separation over time. This is particularly common with complex mixtures.
-
Solution:
-
Re-evaluate Phase Diagrams: Revisit your ternary phase diagrams. You may be operating too close to the edge of the stable microemulsion region. Adjust the ratios of your excipients to move more centrally into the stable zone.
-
Change Excipients: Try a different surfactant or co-surfactant with a more appropriate HLB (Hydrophile-Lipophile Balance) value that better matches your oil phase.
-
-
-
Consider Hydrolysis:
-
Causality: Water content in excipients (especially hygroscopic ones like PEGs) can lead to the hydrolysis of the ester compound or certain excipients (like ester-containing surfactants), changing the properties of the system.
-
Solution:
-
Use Anhydrous Excipients: Specify and use low-water-content grades of your excipients.
-
Control Storage Conditions: Store the formulation in tightly sealed containers with desiccants to protect it from atmospheric moisture.
-
-
Question 4: I developed a stable SMEDDS formulation, but the in vivo bioavailability is still lower than expected. What could be wrong?
Answer: This indicates a discrepancy between the physical stability of the formulation and its in vivo performance. The issue likely lies in the complex environment of the GI tract. The key is to understand how your formulation behaves after dilution and during digestion.
Troubleshooting Steps:
-
Problem: Drug Precipitation Upon Digestion.
-
Causality: As the lipid components of your SMEDDS are digested by pancreatic lipase, the formulation's composition changes dramatically. The oil phase is converted into fatty acids and monoglycerides. This can reduce the formulation's solvent capacity for your drug, causing it to precipitate out before it can be absorbed.[9]
-
Solution: Perform an In-Vitro Lipolysis Test. This is a critical experiment that simulates the digestion process. It allows you to quantify how much of your drug remains in the solubilized aqueous phase versus precipitating out. If precipitation is observed:
-
Increase Surfactant/Co-solvent Ratio: A higher concentration of surfactants can help maintain drug solubility in the mixed micelles that form during digestion.
-
Choose Digestible vs. Non-digestible Lipids: Long-chain triglycerides are extensively digested, which can be beneficial for lymphatic uptake but may risk precipitation.[8] Medium-chain triglycerides are also readily digested. Using a higher proportion of non-digestible surfactants or oils can sometimes create a more stable system post-digestion.
-
-
-
Problem: Poor Permeability of the Solubilized Drug.
-
Causality: Even if the drug remains in solution, it still needs to permeate the intestinal membrane. The specific mixed micelles formed during digestion might not be optimal for facilitating transport across the enterocytes.
-
Solution: Use an In-Vitro Lipolysis/Permeation Model. This advanced model combines the lipolysis test with a permeability barrier (e.g., Caco-2 cells or an artificial membrane like PermeaPad®).[10] This allows you to simultaneously assess digestion and absorption, providing a more predictive measure of in vivo performance.[10]
-
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol provides a general workflow for developing a SEDDS formulation. The specific excipients and ratios must be optimized for your compound.
-
Objective: To prepare a liquid SEDDS formulation of a long-chain ester compound.
-
Materials:
-
Long-chain ester compound (API)
-
Oil Phase (e.g., Maisine® CC, Peceol™, long-chain triglycerides)
-
Surfactant (e.g., Kolliphor® RH 40, Labrasol®)
-
Co-solvent (e.g., Transcutol® P, Propylene Glycol)
-
Glass vials, magnetic stirrer, heating plate, analytical balance.
-
-
Methodology:
-
Solubility Screening: Accurately weigh an excess amount of the API into separate vials containing a fixed volume (e.g., 1 mL) of each selected oil, surfactant, and co-solvent. Stir the vials at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium. Centrifuge the samples and analyze the supernatant for dissolved API concentration using a validated HPLC method.
-
Formulation Preparation: Based on the solubility data, select the most promising excipients. Prepare a series of formulations by varying the ratios of oil, surfactant, and co-solvent (e.g., 40:50:10, 30:60:10, etc.).
-
Accurately weigh the required amounts of oil, surfactant, and co-solvent into a glass vial.
-
Heat the mixture gently (e.g., 40°C) on a magnetic stirrer to ensure homogeneity.
-
Add the pre-weighed API to the excipient mixture and continue stirring until a clear, homogenous solution is formed. This is your final SEDDS pre-concentrate.
-
Characterization - Emulsification Study:
-
Add 1 mL of the prepared SEDDS pre-concentrate dropwise into 250 mL of distilled water at 37°C with gentle stirring (e.g., 100 rpm).
-
Visually observe the emulsification process. Note whether it is spontaneous and the appearance of the resulting emulsion (e.g., clear, bluish, milky).
-
Measure the droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument. A smaller droplet size (<200 nm) and a low PDI (<0.3) are generally desirable.
-
-
Category 3: Nanotechnology Approaches
Question 5: Beyond SMEDDS, what nanotechnology strategies can be used, and when are they appropriate?
Answer: Nanotechnology offers powerful tools to overcome bioavailability challenges by increasing the surface area of the drug and modifying its interaction with the biological environment.[11][12]
-
Nanostructured Lipid Carriers (NLCs) and Solid Lipid Nanoparticles (SLNs):
-
What they are: NLCs and SLNs are colloidal carriers where the drug is encapsulated within a solid lipid matrix. SLNs are made from solid lipids, while NLCs are a blend of solid and liquid lipids, creating an imperfect crystal structure that allows for higher drug loading and reduces potential drug expulsion during storage.[13]
-
Why use them: They offer the advantages of lipid-based formulations but in a solid form, which can improve stability and allow for formulation into solid dosage forms like tablets or capsules. They can also provide controlled or sustained release of the drug.
-
When they are appropriate: NLCs/SLNs are an excellent choice when you need to move beyond a liquid formulation due to stability concerns or manufacturing preferences for solid dosage forms. They are particularly useful for long-term delivery.
-
-
Nanoemulsions:
-
What they are: These are similar to the emulsions formed by SEDDS/SMEDDS but are prepared using high-energy methods (e.g., high-pressure homogenization, ultrasonication) rather than spontaneous emulsification. This gives the formulator greater control over the final droplet size.[14]
-
Why use them: High-energy methods can produce extremely fine and uniform droplets, potentially leading to even better absorption. They are suitable for both oral and parenteral routes.
-
When they are appropriate: When SEDDS/SMEDDS formulations fail to produce the desired droplet size or stability, or when a very narrow particle size distribution is required for the final product.
-
| Technology | Core Principle | Key Advantage | Main Experimental Challenge |
| SMEDDS/SNEDDS | Spontaneous formation of nano-droplets in GI tract. | Simplicity of formulation and administration (liquid in capsule). Excellent for oral delivery. | Physical/chemical stability of the pre-concentrate; potential for drug precipitation upon digestion. |
| NLCs / SLNs | Drug encapsulated in a solid lipid core. | Improved stability over liquid systems; potential for controlled release; can be formulated into solid dosage forms. | Scaling up the manufacturing process (e.g., homogenization, microfluidization) can be complex; potential for drug expulsion on storage. |
| Nanoemulsions | High-energy production of kinetically stable nano-droplets. | Precise control over droplet size and distribution; high drug-loading capacity. | Requires specialized equipment (homogenizers); higher energy input and more complex manufacturing process. |
Category 4: Analytical and In-Vitro Models
Question 6: How can I reliably predict the in vivo performance of my formulation in vitro?
Answer: While in vivo studies are the gold standard, robust in vitro models are essential for screening and optimizing formulations to reduce the reliance on animal studies. The key is to use models that mimic the relevant physiological processes.[9]
-
Dynamic Dissolution Models (e.g., USP Apparatus II):
-
What it is: A standard dissolution test, but with biorelevant media (e.g., Fasted State Simulated Intestinal Fluid - FaSSIF, or Fed State - FeSSIF). These media contain bile salts and lecithin, mimicking the composition of human intestinal fluid.
-
Why it's important: For lipid-based formulations, simple buffer is irrelevant. Biorelevant media are essential to assess how the formulation emulsifies and releases the drug in an environment that simulates the gut.
-
-
In-Vitro Lipolysis Models:
-
What it is: This is the most critical test for LBDDS. It simulates the digestion of the formulation by pancreatic lipase. The setup typically involves a pH-stat to titrate the fatty acids released during digestion, which maintains a constant pH and allows for monitoring the rate and extent of digestion.
-
Why it's important: It predicts whether the drug will remain solubilized during the crucial digestion phase or crash out as an insoluble precipitate. Samples are taken over time and separated into the aqueous (solubilized drug) and sediment (precipitated drug) phases for analysis.[10] This provides a direct measure of the formulation's ability to maintain drug in a state ready for absorption.
-
Protocol 2: In-Vitro Lipolysis Testing
-
Objective: To assess the ability of a lipid-based formulation to maintain the API in a solubilized state during simulated intestinal digestion.
-
Materials:
-
Lipolysis buffer (containing bile salts, phospholipids, and electrolytes, mimicking FaSSIF).
-
Pancreatin extract (containing lipase and co-lipase).
-
Calcium chloride (CaCl₂) solution.
-
pH-stat autotitrator system with a pH electrode and burette for NaOH addition.
-
Thermostated reaction vessel (37°C).
-
Centrifuge and ultracentrifuge.
-
-
Methodology:
-
Setup: Add the lipolysis buffer to the reaction vessel and allow it to equilibrate to 37°C. Calibrate and place the pH electrode in the vessel. Set the pH-stat to maintain the pH at the desired level (e.g., pH 6.5 for the small intestine).
-
Initiation: Add the lipid-based formulation containing your API to the vessel.
-
Digestion Start: Initiate the digestion by adding the pancreatin and CaCl₂ solution. The titration of NaOH will begin automatically to neutralize the fatty acids released from the digestion of the lipid excipients.
-
Sampling: At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot from the reaction vessel.
-
Stop Reaction & Phase Separation: Immediately add a lipase inhibitor to the sample to stop the reaction. Separate the sample into different phases. Typically, ultracentrifugation is used to separate the aqueous phase (containing drug in micelles) from the precipitated drug and undigested lipids.
-
Analysis: Quantify the concentration of the API in the aqueous phase using a validated HPLC method.
-
Interpretation: Plot the percentage of the drug in the aqueous phase over time. A formulation that maintains a high percentage of the drug in the aqueous phase throughout digestion is predicted to have better in vivo performance.
-
dot
Caption: Experimental workflow for an in-vitro lipolysis study.
References
- Effects of Modified Gamchogeongang-Tang on Lung Injury in a Chronic Obstructive Pulmonary Disease Mice Model: An Experimental Study. Pharmaceuticals.
- Strategies to improve bioavailability of omega-3 fatty acids from ethyl ester concentrates. Molecules.
- The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. PMC - NIH.
- In vitro assessment of oral lipid based formulations. PubMed.
- Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. SciRP.org.
- Strategies to improve bioavailability of omega-3 fatty acids from ethyl ester concentrates. Source Not Available.
- Self-emulsifying drug delivery systems: a novel approach to deliver drugs. PubMed.
- Short Chain (≤C4) Esterification Increases Bioavailability of Rosmarinic Acid and Its Potency to Inhibit Vascular Smooth Muscle Cell Proliferation. NIH.
- Synthesis of Long-Chain Esters Under Continuous Flow Conditions. ResearchGate.
- Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs. PMC - PubMed Central.
- Lipid-Based Drug Delivery Systems. PMC - NIH.
- Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. ResearchGate.
- The Effects of Food on Drug Bioavailability and Bioequivalence. ResearchGate.
- The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. ResearchGate.
- Lipid-Based Drug Delivery Systems: Concepts and Recent Advances in Transdermal Applications. MDPI.
- Models for Predicting Drug Absorption From Oral Lipid-Based Formulations. ResearchGate.
- The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed Central.
- Esterification of Cellulose with Long Fatty Acid Chain through Mechanochemical Method. Source Not Available.
- Strategies to improve bioavailability of omega-3 fatty acids from ethyl ester concentrates. ResearchGate.
- Omega-3 long chain fatty acid "bioavailability": a review of evidence and methodological considerations. PubMed.
- Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends. MDPI.
- Nanotechnology as a Key to Enhance the Benefits and Improve the Bioavailability of Flavonoids in the Food Industry. MDPI.
- Simultaneous lipolysis/permeation in Vitro Model, for the Estimation of Bioavailability of Lipid Based Drug Delivery Systems. PubMed.
- A Sustainable and Room Temperature Curable Sol–Gel Formulation for the Preparation of Corrosion Resistant Hybrid Coatings Cross-Linked with Lignin. ACS Publications.
- Self-emulsifying Drug Delivery Systems (SEDDS): A Technology for Enhancing Oral Bioavailability of Poorly Soluble Drugs. American Pharmaceutical Review.
- Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges Longqin Hu. Sites@Rutgers.
- Application of nanotechnology in improving bioavailability and bioactivity of diet-derived phytochemicals. PMC - PubMed Central.
- Nanostructured Lipid Carrier to Improve Oral Bioavailability. Pharma Excipients.
- Strategies to Formulate Lipid-based Drug Delivery Systems. Source Not Available.
- The Role of Lipids in Mitigation of Food Effect. American Pharmaceutical Review.
- Stable formulations of fatty acids. Google Patents.
- Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. PMC - NIH.
- Improving Bioavailability & Solubility: Understand Your Molecule. Drug Development & Delivery.
- Functions of Lipids for Enhancement of Oral Bioavailability of Poorly Water-Soluble Drugs. Source Not Available.
- Enhancing the bioavailability and activity of natural antioxidants with nanobubbles and nanoparticles. Taylor & Francis Online.
- Lipid-Based Nanoparticles for Drug/Gene Delivery: An Overview of the Production Techniques and Difficulties Encountered in Their Industrial Development. ACS Publications.
- Design of Ester Prodrugs to Enhance Oral Absorption of Poorly Permeable Compounds: Challenges to the Discovery Scientist. ResearchGate.
- Assessment of in Vivo Performance of Lipid-Based Formulations: Correlation between in Vitro Drug Release Profiles and in Vivo Absorption Rate Profiles. ResearchGate.
- Self-Emulsifying Drug Delivery Systems for Improving Oral Bioavailability of Poorly Soluble Drugs. ResearchGate.
- Nanoemulsions as delivery systems for lipophilic nutraceuticals: strategies for improving their formulation, stability, functionality and bioavailability. ResearchGate.
- Determination of Total Lipids as Fatty Acid Methyl Esters: Laboratory Analytical Procedure (LAP). Publications.
- Self-Emulsifying Drug Delivery Systems (SEDDS) in Pharmaceutical Development. Pharma Excipients.
- A green approach for the synthesis of long chain aliphatic acid esters at room temperature. Source Not Available.
- Lipid-Based Drug Delivery Systems. ResearchGate.
- Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central.
- Design of Ester Prodrugs to Enhance Oral Absorption of Poorly Permeable Compounds: Challenges to the Discovery Scientist. Bentham Science Publishers.
- Enhancing Bioavailability: The Strategic Role of Excipients in Drug Delivery. Colorcon.
- Formulation Selection and in-vitro Screening for Oral Bioavailability Enhancement. Source Not Available.
Sources
- 1. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 2. sites.rutgers.edu [sites.rutgers.edu]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. researchgate.net [researchgate.net]
- 9. In vitro assessment of oral lipid based formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous lipolysis/permeation in vitro model, for the estimation of bioavailability of lipid based drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Application of nanotechnology in improving bioavailability and bioactivity of diet-derived phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Idebenone and Coenzyme Q10: Structure, Efficacy, and Neuroprotective Mechanisms
A Note to the Reader: The initial topic for this guide was a comparison between Ethyl 2-(10-hydroxydecyl)-6-methoxybenzoate and Idebenone. However, a comprehensive literature search revealed a notable absence of scientific data for "this compound." Given this, and the structural similarities in the user's query to Idebenone's key functional groups, we have pivoted this guide to a more scientifically robust and relevant comparison: Idebenone versus its parent analogue, Coenzyme Q10 (CoQ10) . This comparative analysis will provide valuable insights for researchers, scientists, and drug development professionals working in the fields of neuroprotection and mitochondrial medicine.
Introduction: A Tale of Two Quinones
In the landscape of antioxidant and neuroprotective compounds, both Idebenone and Coenzyme Q10 (CoQ10) hold significant interest. CoQ10 is an essential, endogenously produced lipid-soluble antioxidant that plays a pivotal role in the mitochondrial electron transport chain (ETC) and cellular energy production.[1][2] Idebenone, a synthetic analogue of CoQ10, was developed with modifications intended to enhance its physicochemical properties and therapeutic potential.[3][4] This guide provides a detailed comparative analysis of these two molecules, focusing on their structural distinctions, antioxidant capacities, mechanisms of action, and pharmacokinetic profiles, supported by relevant experimental protocols.
Structural and Physicochemical Distinctions
The primary difference between Idebenone and CoQ10 lies in their side chains.[5] CoQ10 possesses a long isoprenoid tail (50 carbon atoms), which renders it highly lipophilic.[6] In contrast, Idebenone has a shorter 10-carbon hydroxydecyl tail.[6] This structural modification significantly impacts their solubility and bioavailability. While CoQ10 is strictly fat-soluble, Idebenone's shorter tail and terminal hydroxyl group confer a degree of polarity, making it more water-soluble.[4]
| Feature | Idebenone | Coenzyme Q10 |
| Chemical Name | 2-(10-hydroxydecyl)-5,6-dimethoxy-3-methyl-1,4-benzoquinone | 2,3-dimethoxy-5-methyl-6-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyl-2,6,10,14,18,22,26,30,34,38-tetracontadecaenyl]-1,4-benzoquinone |
| Side Chain | 10-carbon hydroxydecyl | 50-carbon isoprenoid |
| Molecular Weight | 338.44 g/mol | 863.34 g/mol |
| Solubility | Low water solubility, soluble in organic solvents | Fat-soluble |
| Bioavailability | Generally considered to have higher bioavailability than CoQ10[3][7] | Lower bioavailability, dependent on fat intake for absorption[8] |
Comparative Efficacy: Antioxidant and Neuroprotective Potential
Both Idebenone and CoQ10 are potent antioxidants, but their efficacy can differ based on the biological context. Some studies suggest that Idebenone has a superior antioxidant capacity compared to CoQ10, particularly in protecting against lipid peroxidation.[7][9]
The neuroprotective effects of both compounds are largely attributed to their ability to mitigate oxidative stress and support mitochondrial function.[3][10] Idebenone has been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.[3]
Mechanism of Action: A Deeper Dive into the Mitochondria
The primary site of action for both Idebenone and CoQ10 is the mitochondrion. CoQ10 functions as an electron carrier in the ETC, shuttling electrons from Complex I and Complex II to Complex III, a critical step in ATP production.[1][11]
Idebenone also interacts with the ETC, but with some key differences. Notably, Idebenone can bypass Complex I and directly donate electrons to Complex III.[12][13] This is particularly significant in conditions where Complex I is dysfunctional, as it allows for the partial restoration of ATP synthesis.[10][13] However, it's important to note that Idebenone can also act as a Complex I inhibitor.[6][14]
The antioxidant function of Idebenone is dependent on its reduction to idebenol, a process primarily catalyzed by the cytoplasmic enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1).[12][14]
Caption: Workflow for the ORAC Assay.
Mitochondrial ATP Production Assay
This assay determines the effect of the compounds on mitochondrial energy production.
Protocol:
-
Mitochondrial Isolation: Isolate mitochondria from a relevant cell line or tissue (e.g., rat liver or brain) using differential centrifugation. [15]2. Reagent Preparation: Prepare a commercially available luciferin/luciferase-based ATP assay reagent.
-
Assay Procedure:
-
In a 96-well white microplate, add the isolated mitochondria suspended in respiration buffer.
-
Add substrates for either Complex I (e.g., glutamate/malate) or Complex II (e.g., succinate).
-
Add Idebenone or CoQ10 at various concentrations.
-
Incubate for a defined period (e.g., 10-30 minutes) at 37°C. [16] * Add the luciferin/luciferase reagent to each well.
-
Measure the luminescence using a microplate luminometer.
-
-
Data Analysis: Quantify ATP levels by comparing the luminescence signals to an ATP standard curve.
Cell Viability Assay under Oxidative Stress
This assay assesses the protective effects of the compounds against oxidative damage in a cellular context.
Protocol:
-
Cell Culture: Seed a suitable cell line (e.g., human neuroblastoma SH-SY5Y cells) in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of Idebenone or CoQ10 for a specified duration (e.g., 24 hours).
-
Induction of Oxidative Stress: Expose the cells to an oxidizing agent, such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BHP), for a few hours.
-
Cell Viability Measurement:
-
Remove the treatment media.
-
Add a cell viability reagent such as MTT or PrestoBlue™ to each well.
-
Incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.
Conclusion
The comparative analysis of Idebenone and Coenzyme Q10 reveals distinct profiles for these two quinone analogues. While both are potent antioxidants with crucial roles in mitochondrial function, Idebenone's unique structural modifications confer advantages in terms of bioavailability and a differential mechanism of action within the electron transport chain. [3][6][7]Specifically, its ability to bypass Complex I presents a therapeutic rationale for its use in certain mitochondrial disorders. [12][13]However, the pro-oxidant potential and inhibitory effects on Complex I of Idebenone also warrant careful consideration. [14]For researchers and drug developers, the choice between Idebenone and CoQ10 will depend on the specific application, the targeted cellular and molecular pathways, and the desired pharmacokinetic profile. The experimental protocols outlined in this guide provide a framework for the empirical evaluation of these and other novel antioxidant compounds.
References
-
Idebenone vs. CoQ10: Understanding the Superiority of this Antioxidant. (URL: [Link])
-
Idebenone vs. CoQ10: Why This Antioxidant is a Skincare Game-Changer. (URL: [Link])
-
Structure and molecular weight of idebenone vs. Coenzyme Q10. - ResearchGate. (URL: [Link])
-
Structural comparison of idebenone and CoQ10. The two molecules have... - ResearchGate. (URL: [Link])
-
Jauslin, M. L., Meier, T., Smith, R. A., & Murphy, M. P. (2003). Idebenone and neuroprotection: antioxidant, pro-oxidant, or electron carrier?. FEBS letters, 546(2-3), 143–145. (URL: [Link])
-
Gueven, N., Ravishankar, S., Eri, R., & Munch, G. (2021). Coenzyme Q10 Analogues: Benefits and Challenges for Therapeutics. Molecules, 26(8), 2369. (URL: [Link])
-
Abdel-Wahab, A. F., & El-Mahdy, M. A. (2019). Current Status and Future Prospects of Idebenone in Treatment of Mitochondrial Diseases: Literature Review. The Egyptian Journal of Hospital Medicine, 76(4), 4005-4011. (URL: [Link])
-
Langsjoen, P. H., & Langsjoen, A. M. (2014). Comparison study of plasma coenzyme Q10 levels in healthy subjects supplemented with ubiquinol versus ubiquinone. Clinical pharmacology in drug development, 3(1), 13–17. (URL: [Link])
-
Idebenone Compared to CoQ10: What's the Difference?. (URL: [Link])
-
Idebenone vs. CoQ10: Understanding the Superior Antioxidant and Bioavailability. (URL: [Link])
-
G-Biosciences. ORAC Assay. (URL: [Link])
-
Drew, B., Phaneuf, S., Dirks, A., Selman, C., Gredilla, R., Lezza, A., ... & Leeuwenburgh, C. (2003). Method for measuring ATP production in isolated mitochondria: ATP production in brain and liver mitochondria of Fischer-344 rats with age and caloric restriction. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 285(5), R1259-R1267. (URL: [Link])
-
Sharma, A., & Das, S. (2023). Coenzyme Q10. In StatPearls [Internet]. StatPearls Publishing. (URL: [Link])
-
Heales, S. J., & Lam, A. (2017). Idebenone Has Distinct Effects on Mitochondrial Respiration in Cortical Astrocytes Compared to Cortical Neurons Due to Differential NQO1 Activity. Journal of Neuroscience, 37(46), 11136-11144. (URL: [Link])
-
Cell viability assay of human fibroblasts exposed to oxidative stress.... - ResearchGate. (URL: [Link])
-
What is the mechanism of Idebenone?. Patsnap Synapse. (URL: [Link])
-
Martin, O. J., Lai, L., & Brand, M. D. (2014). Simultaneous quantification of mitochondrial ATP and ROS production using ATP energy clamp methodology. In Mitochondrial Medicine (pp. 133-145). Humana Press, Totowa, NJ. (URL: [Link])
-
Pérez-Calderón, J., Prieto, M., & Barroso, J. B. (2024). A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. Antioxidants, 13(2), 224. (URL: [Link])
-
Hargreaves, I. P. (2020). Coenzyme Q10 and Xenobiotic Metabolism: An Overview. Antioxidants, 9(10), 918. (URL: [Link])
-
Agilent Seahorse XF Real-Time ATP Rate Assay Kit User Guide. (URL: [Link])
-
Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Kamiya Biomedical Company. (URL: [Link])
-
Coenzyme Q10. Linus Pauling Institute. Oregon State University. (URL: [Link])
-
What is the role of Coenzyme Q (CoQ) in the electron transport chain?. Dr.Oracle. (URL: [Link])
-
OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Cell Biolabs, Inc. (URL: [Link])
-
ORAC Antioxidant Assay Kit. Zen-Bio. (URL: [Link])
-
Pinton, P., & Giorgi, C. (2017). Methods to monitor and compare mitochondrial and glycolytic ATP production. In Methods in cell biology (Vol. 138, pp. 227-241). Academic Press. (URL: [Link])
-
López-Gallardo, E., & Ruiz-Pesini, E. (2020). Metabolic Targets of Coenzyme Q10 in Mitochondria. Antioxidants, 9(11), 1138. (URL: [Link])
-
Perillo, B., Di Donato, M., Pezone, A., Di Zazzo, E., Giovannelli, P., Galasso, G., ... & Abbondanza, C. (2020). Approaches and methods to measure oxidative stress in clinical samples: research applications in the cancer field. Journal of experimental & clinical cancer research, 39(1), 1-22. (URL: [Link])
-
Cell-Based Antioxidant Assays. BioIVT. (URL: [Link])
Sources
- 1. Coenzyme Q10 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. Idebenone.net - Premium Idebenone Supplements | Export Only [idebenone.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. nbinno.com [nbinno.com]
- 8. scispace.com [scispace.com]
- 9. nbinno.com [nbinno.com]
- 10. What is the mechanism of Idebenone? [synapse.patsnap.com]
- 11. Coenzyme Q10 | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 12. Idebenone Has Distinct Effects on Mitochondrial Respiration in Cortical Astrocytes Compared to Cortical Neurons Due to Differential NQO1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Idebenone and Neuroprotection: Antioxidant, Pro-oxidant, or Electron Carrier? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Simultaneous Quantification of Mitochondrial ATP and ROS Production Using ATP Energy Clamp Methodology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Coenzyme Q10 and Its Synthetic Analogue Idebenone in Cellular Bioenergetics and Antioxidant Defense
An introductory note on the scope of this guide: This analysis was initially aimed at comparing Coenzyme Q10 with Ethyl 2-(10-hydroxydecyl)-6-methoxybenzoate. However, a thorough review of the scientific literature reveals a significant scarcity of research on the latter compound. In contrast, Idebenone, a structurally similar synthetic analogue of Coenzyme Q10, has been the subject of extensive investigation. Therefore, to provide a comprehensive and data-driven comparison for researchers, scientists, and drug development professionals, this guide will focus on the comparative efficacy of Coenzyme Q10 and Idebenone.
Introduction: Two Quinones at the Crossroads of Metabolism and Protection
Coenzyme Q10 (CoQ10), also known as ubiquinone, is a vital, endogenously produced lipophilic molecule essential for cellular function.[1] It plays a critical role as an electron carrier in the mitochondrial electron transport chain (ETC), facilitating the production of adenosine triphosphate (ATP), the primary energy currency of the cell.[2] Beyond its bioenergetic functions, the reduced form of CoQ10, ubiquinol, is a potent antioxidant that protects cellular membranes and lipoproteins from oxidative damage.[1]
Idebenone is a synthetic analogue of CoQ10, sharing the same quinone moiety but featuring a shorter, more polar 10-hydroxydecyl side chain in place of CoQ10's lengthy 10-isoprenyl unit tail.[1][3] This structural modification significantly alters its physicochemical properties, leading to distinct pharmacological and therapeutic profiles.[1] Initially developed for the treatment of neurological disorders, Idebenone has demonstrated a range of biological activities, including potent antioxidant effects and the ability to modulate mitochondrial function, particularly under conditions of cellular stress.[4]
This guide provides a detailed comparison of the efficacy of Coenzyme Q10 and Idebenone, delving into their mechanisms of action, supported by experimental data, and offering insights into their respective therapeutic potentials.
At a Glance: A Comparative Overview of Coenzyme Q10 and Idebenone
| Feature | Coenzyme Q10 | Idebenone |
| Chemical Name | 2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-5,6-dimethoxy-3-methyl-1,4-benzoquinone | 2-(10-hydroxydecyl)-5,6-dimethoxy-3-methyl-1,4-benzoquinone |
| Origin | Endogenously synthesized; also obtained from diet | Synthetic |
| Molecular Formula | C59H90O4 | C19H30O5 |
| Molecular Weight | 863.34 g/mol | 338.44 g/mol |
| Solubility | Highly lipophilic (fat-soluble) | More water-soluble than CoQ10 due to the shorter, more polar side chain.[5] |
| Bioavailability | Slower intestinal absorption (tmax of 6-8 hours).[3] | Faster intestinal absorption (tmax of 1-2 hours).[3] |
| Primary Function | Essential electron carrier in the mitochondrial ETC; antioxidant.[2] | Potent antioxidant; can bypass Complex I of the ETC.[4][6] |
| Pro-oxidant Potential | Can act as a pro-oxidant under certain hypoxic conditions.[4] | Less prone to pro-oxidant activity under hypoxic conditions.[4] |
Delving into the Mechanism: Electron Transport and Antioxidant Action
The primary function of Coenzyme Q10 is to shuttle electrons from Complex I (NADH:ubiquinone oxidoreductase) and Complex II (succinate dehydrogenase) to Complex III (ubiquinol:cytochrome c reductase) in the mitochondrial electron transport chain.[2] This process is fundamental to the generation of the proton gradient that drives ATP synthesis.
Idebenone, due to its distinct chemical properties, interacts with the ETC in a different manner. It is a poor substrate for Complex I but can effectively donate electrons directly to Complex III, thereby bypassing Complex I.[3][7] This is particularly significant in pathological conditions where Complex I function is impaired.[3] Furthermore, the antioxidant activity of Idebenone is critically dependent on its reduction to idebenol, a process catalyzed by the cytoplasmic enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1).[8] This allows Idebenone to act as a potent free radical scavenger, protecting cells from oxidative damage.[4]
Caption: Interaction of CoQ10 and Idebenone with the ETC.
Experimental Protocol: Cellular Antioxidant Activity (CAA) Assay
To quantitatively compare the intracellular antioxidant efficacy of Coenzyme Q10 and Idebenone, the Cellular Antioxidant Activity (CAA) assay is a robust method. This assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe within cultured cells.
Principle: The assay utilizes a non-fluorescent probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is cell-permeable. Inside the cell, esterases cleave the acetate groups, trapping the probe as 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). An antioxidant will quench the ROS, thereby inhibiting the formation of DCF.
Step-by-Step Methodology:
-
Cell Culture: Plate adherent cells (e.g., HepG2 or HeLa) in a 96-well black, clear-bottom microplate and culture until they reach 90-100% confluency. The use of a black plate minimizes background fluorescence.
-
Cell Washing: Gently remove the culture medium and wash the cells three times with Dulbecco's Phosphate-Buffered Saline (DPBS) or Hank's Balanced Salt Solution (HBSS) to remove any residual media components that may interfere with the assay.[9]
-
Probe Loading: Add 50 µL of DCFH-DA probe solution to each well.[9] This allows the probe to diffuse into the cells.
-
Compound Incubation: Add 50 µL of various concentrations of Coenzyme Q10, Idebenone, or a standard antioxidant (e.g., Quercetin) to the respective wells.[9] Incubate the plate at 37°C for 60 minutes to allow for cellular uptake of the compounds and interaction with the probe.[9]
-
Post-Incubation Wash: Remove the probe and compound solution and wash the cells three times with DPBS or HBSS to remove any extracellular components.[9]
-
Initiation of Oxidative Stress: Add 100 µL of a free radical initiator solution (e.g., 2,2'-Azobis(2-amidinopropane) dihydrochloride - AAPH) to all wells.[9] This will induce the generation of ROS.
-
Fluorescence Measurement: Immediately begin kinetic reading of the plate in a fluorescence microplate reader at 37°C.[9] Use an excitation wavelength of approximately 480 nm and an emission wavelength of around 530 nm.[9] Record fluorescence readings every 1-5 minutes for a total of 60 minutes.[9]
-
Data Analysis: Calculate the area under the curve (AUC) for the fluorescence kinetic profiles. Compare the AUC of the compound-treated wells to the control wells (no antioxidant) to determine the percentage of inhibition of DCF formation. A lower AUC indicates higher antioxidant activity.
Comparative Efficacy: A Synthesis of the Evidence
Antioxidant Potential
Numerous studies have demonstrated that Idebenone possesses potent antioxidant properties, in some cases superior to those of Coenzyme Q10, vitamin C, and vitamin E.[4] A key advantage of Idebenone is its lower susceptibility to acting as a pro-oxidant under hypoxic conditions, a phenomenon that can occur with CoQ10.[4] This makes Idebenone a potentially safer antioxidant in tissues prone to low oxygen levels.
Mitochondrial Bioenergetics
In conditions of Complex I dysfunction, a common feature of many mitochondrial diseases, Idebenone's ability to bypass this complex and directly supply electrons to Complex III can be a significant therapeutic advantage.[3] This mechanism allows for the partial restoration of ATP production, which may be crucial for cell survival and function.[4] While CoQ10 is essential for normal mitochondrial respiration, its efficacy is diminished when Complex I is impaired.
Bioavailability and Pharmacokinetics
The structural differences between CoQ10 and Idebenone have a profound impact on their absorption and metabolism. Idebenone's shorter and more polar side chain results in faster intestinal absorption compared to the highly lipophilic CoQ10.[3] However, CoQ10 has a much longer elimination half-life (approximately 33 hours) compared to Idebenone, which is rapidly metabolized within minutes.[3] The therapeutic effects of Idebenone may be attributable to its metabolites.[3]
Experimental Workflow: Evaluating Neuroprotective Effects
Given the interest in both compounds for neurological conditions, a comparative experimental workflow to assess their neuroprotective effects is outlined below.
Caption: Workflow for comparing neuroprotective efficacy.
Conclusion
Both Coenzyme Q10 and its synthetic analogue Idebenone are powerful modulators of cellular bioenergetics and antioxidant defense. CoQ10 is indispensable for normal mitochondrial function, while Idebenone exhibits distinct advantages, particularly under conditions of mitochondrial dysfunction and oxidative stress. Idebenone's ability to bypass Complex I and its potent, less context-dependent antioxidant activity make it a compelling therapeutic candidate for a range of disorders. The choice between these two quinones in a research or clinical setting will depend on the specific cellular context and the underlying pathology being addressed. Further research into the long-term effects and metabolite activity of Idebenone will continue to elucidate its full therapeutic potential.
References
-
Structure and molecular weight of idebenone vs. Coenzyme Q10. - ResearchGate. (URL: [Link])
-
Idebenone Compared to CoQ10: What's the Difference?. (URL: [Link])
-
Erb, M., Hoffmann-Enger, B., Deppe, H., Soeberdt, M., Haefeli, R. H., Rummey, C., & G O, B. (2015). Border between natural product and drug: comparison of the related benzoquinones idebenone and coenzyme Q10. Biochimica et Biophysica Acta (BBA) - General Subjects, 1850(9), 1935–1944. (URL: [Link])
-
Sanz, F., Villalba, J. M., & Navas, P. (2021). Coenzyme Q10 Analogues: Benefits and Challenges for Therapeutics. Antioxidants, 10(2), 228. (URL: [Link])
-
Jauslin, M. L., Meier, T., Smith, R. A., & Murphy, M. P. (2003). Idebenone and Neuroprotection: Antioxidant, Pro-oxidant, or Electron Carrier?. IUBMB Life, 55(10-11), 581–586. (URL: [Link])
-
DiMauro, S., & De Vivo, D. C. (2001). Coenzyme Q(10) and idebenone in the therapy of respiratory chain diseases: rationale and comparative benefits. Molecular Genetics and Metabolism, 74(1-2), 243–249. (URL: [Link])
-
Cellular Antioxidant Activity Assay - Kamiya Biomedical Company. (URL: [Link])
-
Al-Hassnan, Z. N., Al-Dosary, M., Alfadhel, M., Faqeih, E., Al-Zaidan, H., Al-Mutairi, F., ... & Al-Owain, M. (2015). Effect of Coenzyme Q10 supplementation on mitochondrial electron transport chain activity and mitochondrial oxidative stress in Coenzyme Q10 deficient human neuronal cells. Molecular Genetics and Metabolism, 114(2), S18. (URL: [Link])
-
Drew, B., Phaneuf, S., Dirks, A., Selman, C., Gredilla, R., Lezza, A., ... & Leeuwenburgh, C. (2003). Method for measuring ATP production in isolated mitochondria: ATP production in brain and liver mitochondria of Fischer-344 rats with age and caloric restriction. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 285(5), R1259–R1267. (URL: [Link])
-
CAA Antioxidant Assay Kit - Zen-Bio. (URL: [Link])
-
Simultaneous Quantification of Mitochondrial ATP and ROS Production Using ATP Energy Clamp Methodology - PMC - NIH. (URL: [Link])
-
Erb, M., Hoffmann-Enger, B., Deppe, H., Soeberdt, M., Haefeli, R. H., Rummey, C., ... & G O, B. (2012). Features of Idebenone and Related Short-Chain Quinones that Rescue ATP Levels under Conditions of Impaired Mitochondrial Complex I. PLoS ONE, 7(4), e36153. (URL: [Link])
-
The mitochondrial coenzyme Q junction and complex III: biochemistry and pathophysiology - PubMed. (URL: [Link])
-
Cellular antioxidant activity assay & cytotoxicity | BMG LABTECH. (URL: [Link])
-
Schematic diagram of Coenzyme Q 10 in the electron transport chain of... - ResearchGate. (URL: [Link])
-
Idebenone Has Distinct Effects on Mitochondrial Respiration in Cortical Astrocytes Compared to Cortical Neurons Due to Differential NQO1 Activity - PubMed Central. (URL: [Link])
-
The effects of idebenone on mitochondrial bioenergetics - ResearchGate. (URL: [Link])
Sources
- 1. Border between natural product and drug: comparison of the related benzoquinones idebenone and coenzyme Q10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Idebenone.net - Premium Idebenone Supplements | Export Only [idebenone.net]
- 6. researchgate.net [researchgate.net]
- 7. Idebenone Has Distinct Effects on Mitochondrial Respiration in Cortical Astrocytes Compared to Cortical Neurons Due to Differential NQO1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Idebenone and Neuroprotection: Antioxidant, Pro-oxidant, or Electron Carrier? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kamiyabiomedical.com [kamiyabiomedical.com]
A Senior Application Scientist's Guide to Confirming the Structure of Ethyl 2-(10-hydroxydecyl)-6-methoxybenzoate Degradation Products
Introduction: In drug development and manufacturing, ensuring the stability of an active pharmaceutical ingredient (API) is paramount to guaranteeing its safety and efficacy.[1] Ethyl 2-(10-hydroxydecyl)-6-methoxybenzoate is a complex molecule featuring a benzoate ester functional group, a long-chain alcohol, and a methoxy-substituted aromatic ring. Each of these structural motifs presents potential liabilities under various environmental conditions. Forced degradation studies, which intentionally stress the API under conditions more severe than accelerated stability testing, are a critical component of the development process.[2][3] These studies are mandated by regulatory bodies like the ICH to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[3][4]
This guide provides a comprehensive framework for identifying and confirming the structure of degradation products of this compound. We will delve into the predictive chemistry, outline a robust experimental workflow, compare the primary analytical techniques for structural elucidation, and provide detailed, field-tested protocols.
Part 1: Predictive Analysis of Degradation Pathways
Understanding the inherent chemical liabilities of the molecule is the first step. The structure of this compound suggests three primary degradation pathways: hydrolysis, oxidation, and photodegradation.
-
Hydrolytic Degradation: The ester linkage is the most prominent site for hydrolysis. This reaction can be catalyzed by acid or base.[5][6]
-
Acid-Catalyzed Hydrolysis: A reversible reaction where the ester is heated with water in the presence of a strong acid, yielding the corresponding carboxylic acid and alcohol.[7]
-
Base-Catalyzed Hydrolysis (Saponification): An irreversible reaction where hydroxide ions attack the electrophilic carbonyl carbon, leading to the formation of a carboxylate salt and an alcohol.[8][9]
-
-
Oxidative Degradation: The molecule possesses two main sites susceptible to oxidation:
-
The terminal primary alcohol on the C10 alkyl chain can be oxidized to an aldehyde and subsequently to a carboxylic acid.
-
The methoxy group and the electron-rich benzene ring could be susceptible to oxidation under strong conditions, though this is generally less facile than alcohol oxidation.
-
-
Photodegradation: Aromatic esters can absorb UV light, leading to photochemical reactions. Potential pathways include cleavage of the ester bond (photolysis) or complex reactions involving the aromatic ring, potentially initiated by radical species.[10][11][12]
The following diagram illustrates these predicted pathways.
Caption: Predicted Degradation Pathways for this compound.
Part 2: Experimental Design for Structure Confirmation
A systematic approach is required to generate, separate, and identify degradation products. The workflow below ensures that data is collected logically and that the analytical methods are fit for purpose.
Caption: Experimental Workflow for Forced Degradation and Analysis.
Protocol 1: Forced Degradation Studies
Causality: The choice of stressors is dictated by ICH guidelines and the chemical nature of the API.[3] The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized and the primary products are readily detectable.
| Stress Condition | Reagent/Condition | Rationale |
| Acidic Hydrolysis | 0.1 M HCl at 60°C | To promote acid-catalyzed cleavage of the ester bond.[6] |
| Basic Hydrolysis | 0.1 M NaOH at RT | To induce rapid, irreversible saponification of the ester.[8] |
| Oxidation | 3% H₂O₂ at RT | To simulate oxidative stress and target the primary alcohol. |
| Thermal | 80°C (Solid State) | To assess the intrinsic thermal stability of the molecule. |
| Photolytic | ICH-compliant light cabinet (UV/Vis) | To evaluate light sensitivity as per ICH Q1B guidelines.[3] |
Step-by-Step Methodology:
-
Prepare a stock solution of the API in a suitable solvent (e.g., acetonitrile/water).
-
For hydrolytic and oxidative studies, dilute the stock solution with the respective stress reagent to a final concentration of ~1 mg/mL.
-
For thermal studies, place the solid API in a controlled temperature oven.
-
For photolytic studies, expose the solution and solid API to light as specified in ICH Q1B.
-
Maintain a control sample (API in solvent) at room temperature, protected from light.
-
Monitor the reactions at appropriate time points (e.g., 2, 4, 8, 24 hours).
-
At each time point, neutralize the acidic and basic samples before analysis to prevent further degradation on the analytical column.
-
Analyze all samples by a stability-indicating HPLC method.
Part 3: Analytical Methodologies & Data Interpretation
No single technique can provide all the necessary information. A combination of chromatographic and spectroscopic methods is essential for unambiguous structure confirmation.
A. High-Performance Liquid Chromatography (HPLC)
Expertise: HPLC is the cornerstone for separating the parent API from its degradation products.[13] A reversed-phase method is the logical starting point, as the primary hydrolytic degradation product (the carboxylic acid) will be significantly more polar than the parent ester, while oxidative products may have similar polarities.
Self-Validating System: A stability-indicating method is one that can resolve the API from all known degradation products and process impurities without interference.[14] Method validation should demonstrate specificity, linearity, accuracy, and precision.
Table 2: Example HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and resolution for moderately nonpolar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure good peak shape for acidic analytes. |
| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting nonpolar compounds. |
| Gradient | 50% to 95% B over 20 min | A gradient is necessary to elute the nonpolar parent API while retaining and separating more polar degradants.[14] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 275 nm | Based on the UV absorbance of the substituted benzene ring. |
| Column Temp. | 30°C | Ensures reproducible retention times. |
B. Liquid Chromatography-Mass Spectrometry (LC-MS)
Expertise: LC-MS is the premier tool for initial identification.[15] By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, we can obtain the mass-to-charge ratio (m/z) of each separated peak, providing immediate confirmation of the molecular weight of potential degradation products.
Table 3: Predicted Degradation Products and their Mass Spectrometric Data
| Degradant ID | Predicted Structure | Degradation Pathway | Expected [M+H]⁺ |
| Parent | This compound | - | 339.25 |
| DP1 | 2-(10-hydroxydecyl)-6-methoxybenzoic Acid | Hydrolysis | 311.22 |
| DP3 | Ethyl 2-(10-oxodecyl)-6-methoxybenzoate | Oxidation | 337.23 |
| DP4 | Ethyl 2-(9-carboxy-nonyl)-6-methoxybenzoate | Oxidation | 353.23 |
C. Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise: While LC-MS provides molecular weight, it does not give definitive structural information. For novel or significant degradation products, isolation followed by NMR analysis is the gold standard for unambiguous structural elucidation.[2][16] ¹H NMR provides information on the proton environment, while ¹³C and 2D NMR (like COSY and HMBC) reveal the carbon skeleton and connectivity.[17][18]
Example Interpretation:
-
Confirmation of DP1 (Hydrolysis Product): The ¹H NMR spectrum would show the disappearance of the ethyl ester signals (a quartet around 4.3 ppm and a triplet around 1.3 ppm) and the appearance of a broad carboxylic acid proton signal (>10 ppm).
-
Confirmation of DP3 (Aldehyde Product): The ¹H NMR spectrum would show the disappearance of the terminal alcohol CH₂ triplet (around 3.6 ppm) and the appearance of a characteristic aldehyde proton triplet around 9.7 ppm.
Part 4: Comparison of Analytical Techniques
Choosing the right analytical tool is a balance of the information required, sample availability, and throughput.
Caption: Logic Diagram for Selecting Analytical Techniques.
Table 4: Comparison of Analytical Techniques for Degradation Product Analysis
| Technique | Primary Purpose | Strengths | Limitations |
| HPLC-UV | Separation & Quantification | Robust, reproducible, excellent for quantification, widely available.[14][19] | Provides no structural information beyond retention time and UV spectrum. |
| LC-MS | Identification | High sensitivity, provides accurate molecular weight data, ideal for complex mixtures.[15] | Isomers are difficult to distinguish, quantification can be challenging without standards. |
| NMR | Structural Elucidation | The definitive tool for structure confirmation, provides detailed connectivity information.[17][18] | Requires pure, isolated sample (~mg scale), low throughput, complex data interpretation. |
Conclusion
Confirming the structure of degradation products for a molecule like this compound is a multi-faceted process that relies on predictive chemistry and orthogonal analytical techniques. By systematically applying forced degradation conditions, developing a robust stability-indicating HPLC method, using LC-MS for rapid identification, and employing NMR for definitive structural proof of major degradants, researchers can build a comprehensive degradation profile. This not only satisfies regulatory requirements but also provides crucial insights into the molecule's intrinsic stability, informing formulation development, packaging decisions, and storage conditions.
References
-
Title: Benzoic Acid Esters, Benzoates Source: Organic Chemistry Portal URL: [Link]
-
Title: Development of forced degradation and stability indicating studies of drugs—A review Source: NIH National Library of Medicine URL: [Link]
-
Title: Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices Source: LCGC International URL: [Link]
-
Title: 15.9: Hydrolysis of Esters Source: Chemistry LibreTexts URL: [Link]
-
Title: Monitoring of active ester formation using ¹H NMR spectroscopy Source: ResearchGate URL: [Link]
-
Title: Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems Source: Frontiers in Chemistry URL: [Link]
-
Title: Analytical Techniques In Stability Testing Source: Separation Science URL: [Link]
-
Title: Summary of forced degradation results. Source: ResearchGate URL: [Link]
-
Title: Oxidation of Benzyl Ethers to Benzoate Esters Using a Novel Hypervalent Iodine Reagent Source: Western Illinois University Conference Services URL: [Link]
-
Title: HPLC Separation of Drugs Source: SIELC Technologies URL: [Link]
-
Title: The C=O Bond, Part VI: Esters and the Rule of Three Source: Spectroscopy Online URL: [Link]
-
Title: Photodegradation of phthalic acid esters under simulated sunlight: Mechanism, kinetics, and toxicity change Source: PubMed URL: [Link]
-
Title: Basic Hydrolysis of Esters - Saponification Source: Master Organic Chemistry URL: [Link]
-
Title: Lifitegrast Degradation: Products and Pathways Source: NIH National Library of Medicine URL: [Link]
-
Title: Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms Source: NIH National Library of Medicine URL: [Link]
-
Title: PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc Source: YouTube URL: [Link]
-
Title: IDENTIFICATION, ISOLATION AND CHARACTERIZATION OF POTENTIAL DEGRADATION PRODUCT IN IDEBENONE DRUG SUBSTANCE Source: Rasayan Journal of Chemistry URL: [Link]
-
Title: Hydrolysis of ethyl benzoate Source: SSERC URL: [Link]
-
Title: Preparation of Ester-Crosslinked PI Membranes with Enhanced Gas Selectivity and Plasticization Resistance Source: MDPI URL: [Link]
-
Title: Analysing Impurities and Degradation Products Source: ResearchGate URL: [Link]
-
Title: Steps involved in HPLC Method Development Source: Asian Journal of Pharmaceutical Research URL: [Link]
-
Title: Investigation of steric and functionality limits in the enzymatic dihydroxylation of benzoate esters. Source: PubMed URL: [Link]
-
Title: Benzoic acid, ethyl ester Source: NIST WebBook URL: [Link]
-
Title: Antioxidant properties of 2,3-dimethoxy-5-methyl-6-(10-hydroxydecyl)-1,4-benzoquinone (idebenone) Source: PubMed URL: [Link]
-
Title: Local environment-dependent kinetics of ester hydrolysis revealed by direct 1H NMR measurement of degrading hydrogels Source: ResearchGate URL: [Link]
-
Title: Analytical Methods to Determine the Stability of Biopharmaceutical Products Source: American Pharmaceutical Review URL: [Link]
-
Title: hydrolysis of esters Source: Chemguide URL: [Link]
-
Title: Humic Substance Photosensitized Degradation of Phthalate Esters Characterized by 2H and 13C Isotope Fractionation Source: NIH National Library of Medicine URL: [Link]
-
Title: Ethyl benzoate Source: mzCloud URL: [Link]
-
Title: Diastereomeric Branched-Ester dBET1 Analogs Exhibit Conformation-Dependent Differences in Passive Membrane Permeability Source: ACS Publications URL: [Link]
-
Title: ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS Source: International Journal in Management and Social Science URL: [Link]
-
Title: 22.6: Ester Chemistry Source: Chemistry LibreTexts URL: [Link]
-
Title: Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development Source: Open Access Journals URL: [Link]
-
Title: Forced degradation studies Source: MedCrave online URL: [Link]
-
Title: Forced Degradation Studies: Regulatory Considerations and Implementation Source: BioProcess International URL: [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medcraveonline.com [medcraveonline.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. SSERC | Hydrolysis of ethyl benzoate [sserc.org.uk]
- 10. Frontiers | Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems [frontiersin.org]
- 11. Photodegradation of phthalic acid esters under simulated sunlight: Mechanism, kinetics, and toxicity change - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Humic Substance Photosensitized Degradation of Phthalate Esters Characterized by 2H and 13C Isotope Fractionation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sepscience.com [sepscience.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. ijmr.net.in [ijmr.net.in]
- 16. Lifitegrast Degradation: Products and Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. asianjpr.com [asianjpr.com]
A Senior Application Scientist's Guide to Correlating In Vitro and In Vivo Activity of Ethyl 2-(10-hydroxydecyl)-6-methoxybenzoate
Introduction: Bridging the Gap Between Benchtop and Preclinical Models
In the landscape of drug discovery and development, the journey from a promising compound to a viable therapeutic candidate is both complex and challenging. A critical milestone in this process is establishing a predictive relationship between a compound's activity in a controlled laboratory setting (in vitro) and its efficacy and behavior within a whole living organism (in vivo). This relationship, known as the In Vitro-In Vivo Correlation (IVIVC), is a cornerstone of modern pharmaceutical science, enabling researchers to make informed decisions, optimize formulations, and streamline the path to clinical trials.[1][2][3]
This guide focuses on Ethyl 2-(10-hydroxydecyl)-6-methoxybenzoate (CAS 1403767-31-6), a benzoate derivative with a structure suggesting potential anti-inflammatory and antioxidant properties. While specific data on this exact molecule is limited, its structural similarity to other bioactive benzoates and compounds like Idebenone—a synthetic antioxidant—provides a strong rationale for investigating its therapeutic potential.[4][5] We will explore a hypothetical, yet scientifically grounded, workflow for assessing its anti-inflammatory activity, detailing the experimental design, causality, and data interpretation required to build a robust IVIVC.
The core objective is to provide researchers, scientists, and drug development professionals with a practical framework for correlating the inhibitory effects of this compound on inflammatory markers in a cell-based assay with its performance in a preclinical animal model of systemic inflammation.
Part 1: In Vitro Assessment of Anti-Inflammatory Activity
Expertise & Causality: Selecting the Right Model and Endpoint
To begin, we need a simple, reproducible in vitro system that mimics a key aspect of the inflammatory cascade. The murine macrophage cell line, RAW 264.7, is an ideal choice.[6] Macrophages are central players in the immune response, and upon stimulation with bacterial lipopolysaccharide (LPS), they produce a surge of pro-inflammatory mediators, including nitric oxide (NO).[7][8] The enzyme responsible for this NO burst is inducible nitric oxide synthase (iNOS).[8] Therefore, quantifying NO production serves as an excellent surrogate marker for the compound's direct anti-inflammatory potential at the cellular level.
The Griess assay is a straightforward and reliable colorimetric method for measuring nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.[7] By measuring the reduction in nitrite levels in the presence of our test compound, we can determine its potency, often expressed as the half-maximal inhibitory concentration (IC50).
Experimental Workflow: In Vitro Nitric Oxide Inhibition Assay
The following diagram outlines the key steps in the in vitro assessment.
Caption: Workflow for assessing the in vitro anti-inflammatory activity of this compound.
Detailed Protocol: Nitric Oxide Assay in LPS-Stimulated RAW 264.7 Cells
-
Cell Culture: Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.[7]
-
Seeding: Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere for 24 hours.[9]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration is non-toxic (e.g., <0.1%).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a "vehicle control" (medium with DMSO) and a "positive control" (e.g., a known iNOS inhibitor like L-NAME).
-
Stimulation: After a 1-2 hour pre-treatment period, add LPS to all wells (except the "negative control" wells) to a final concentration of 1 µg/mL.[9][10]
-
Incubation: Incubate the plate for an additional 24 hours.
-
Griess Assay:
-
Carefully transfer 100 µL of supernatant from each well to a new 96-well plate.
-
Add 100 µL of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each well.[10]
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in each sample.
-
Determine the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated vehicle control.
-
Plot the % inhibition against the log of the compound concentration and use non-linear regression to calculate the IC50 value.
-
Part 2: In Vivo Evaluation in a Murine Model of Inflammation
Expertise & Causality: Translating Cellular Effects to a Systemic Model
A strong IVIVC requires an in vivo model that is mechanistically relevant to the in vitro assay. Since we used LPS to induce an inflammatory response in macrophages, the LPS-induced systemic inflammation model in mice is an excellent choice.[11] Intraperitoneal (i.p.) injection of LPS in mice triggers a robust, systemic inflammatory response characterized by the release of pro-inflammatory cytokines (like TNF-α and IL-6) into the bloodstream, mimicking the early stages of sepsis.[11][12]
This model allows us to assess whether the compound's ability to inhibit inflammatory mediators at the cellular level translates into a reduction of the systemic inflammatory response in a whole organism. The primary endpoint will be the measurement of a key pro-inflammatory cytokine, such as TNF-α, in the plasma. This provides a quantifiable measure of the compound's efficacy (in vivo ED50—the dose effective in 50% of the population or causing a 50% reduction in a measured parameter).
Experimental Workflow: In Vivo LPS-Induced Inflammation Model
The following diagram illustrates the workflow for the in vivo study.
Caption: Workflow for assessing the in vivo anti-inflammatory activity in an LPS-induced mouse model.
Detailed Protocol: LPS-Induced Systemic Inflammation in Mice
-
Animals and Acclimatization: Use male C57BL/6 mice (8-10 weeks old). Allow them to acclimatize for at least one week before the experiment with free access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Group Allocation: Randomly divide mice into groups (n=8-10 per group):
-
Group 1: Vehicle Control (e.g., Saline + 5% Tween 80) + Saline
-
Group 2: Vehicle Control + LPS
-
Group 3-5: Compound (e.g., 10, 30, 100 mg/kg) + LPS
-
Group 6: Positive Control (e.g., Dexamethasone) + LPS
-
-
Dosing: Administer the test compound or vehicle via the desired route (e.g., oral gavage (p.o.) or intraperitoneal (i.p.)) at a fixed volume.
-
Inflammatory Challenge: One hour after compound administration, inject all mice (except Group 1) with LPS (e.g., 0.5 mg/kg, i.p.) to induce inflammation.[11] Group 1 receives a saline injection.
-
Sample Collection: At the time of peak TNF-α expression (typically 1.5-2 hours post-LPS), collect blood via cardiac puncture under terminal anesthesia. Place blood into EDTA-coated tubes.
-
Plasma Isolation: Centrifuge the blood samples (e.g., 2000 x g for 15 min at 4°C) to separate the plasma. Store plasma at -80°C until analysis.
-
Cytokine Analysis (ELISA): Quantify the concentration of TNF-α in the plasma samples using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Analysis:
-
Calculate the mean TNF-α concentration for each group.
-
Determine the percentage of TNF-α inhibition for each dose group relative to the Vehicle + LPS group.
-
Plot the % inhibition against the compound dose to estimate the ED50 value.
-
Part 3: Establishing the In Vitro-In Vivo Correlation (IVIVC)
Synthesizing the Data
The ultimate goal is to determine if the in vitro results can reliably predict the in vivo outcome. By comparing the IC50 from the cell-based assay with the ED50 from the animal model, we can begin to build this correlation.
| Parameter | Assay Type | Model System | Endpoint | Hypothetical Result |
| IC50 | In Vitro | RAW 264.7 Macrophages | Nitric Oxide Inhibition | 5.2 µM |
| ED50 | In Vivo | C57BL/6 Mice | TNF-α Inhibition | 25 mg/kg |
Trustworthiness: Interpreting the Correlation
A direct numerical comparison is only the starting point. A successful IVIVC is not guaranteed and depends on numerous factors, including:
-
Pharmacokinetics (ADME): How is the compound Absorbed, Distributed, Metabolized, and Excreted in vivo? A compound that is potent in vitro may have poor oral bioavailability or be rapidly metabolized, leading to a weaker-than-expected in vivo effect.
-
Mechanism of Action: The compound's effect may be mediated through complex pathways not fully captured by the simplified in vitro model. For instance, inflammation is regulated by multiple signaling cascades, with the NF-κB pathway being a central hub.[13][14] An effective compound likely modulates this pathway.
Mechanistic Insight: The NF-κB Signaling Pathway
The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a master regulator of inflammation.[15][16] In resting cells, it is held inactive in the cytoplasm by an inhibitor protein, IκB. Stimuli like LPS activate a kinase (IKK) that phosphorylates IκB, targeting it for degradation.[17] This frees NF-κB to enter the nucleus and trigger the transcription of pro-inflammatory genes, including iNOS (producing NO) and TNF-α. A potent anti-inflammatory compound may act by inhibiting one or more steps in this pathway.
Caption: Potential mechanism of action via inhibition of the pro-inflammatory NF-κB signaling pathway.
Conclusion
This guide outlines a structured, scientifically rigorous approach to evaluating this compound and establishing a meaningful correlation between its in vitro and in vivo anti-inflammatory activities. By employing validated cell and animal models, focusing on mechanistically relevant endpoints, and interpreting the data within the context of pharmacokinetics and underlying biological pathways, researchers can build a comprehensive profile of the compound. A strong IVIVC not only validates the initial in vitro findings but also provides critical confidence for advancing a promising molecule through the demanding pipeline of drug development.
References
-
N.A. (n.d.). Antioxidant properties of 2,3-dimethoxy-5-methyl-6-(10-hydroxydecyl)-1,4-benzoquinone (idebenone). PubMed. Available at: [Link]
-
Gawrońska-Grzywacz, M., & Dąbrowska, K. (2025). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. MDPI. Available at: [Link]
-
N.A. (n.d.). LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals. PubMed Central. Available at: [Link]
-
N.A. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. National Center for Biotechnology Information. Available at: [Link]
-
FDA. (1997). Guidance for Industry - Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. U.S. Food and Drug Administration. Available at: [Link]
-
Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. Available at: [Link]
-
N.A. (2022). RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells?. ResearchGate. Available at: [Link]
-
N.A. (n.d.). Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes. MDPI. Available at: [Link]
-
N.A. (n.d.). NF-κB. Wikipedia. Available at: [Link]
-
N.A. (n.d.). Lipopolysaccharide-induced depression-like model in mice: meta-analysis and systematic evaluation. Frontiers. Available at: [Link]
-
N.A. (n.d.). (a) Experimental protocol for lipopolysaccharide (LPS)-induced systemic inflammation. ResearchGate. Available at: [Link]
-
N.A. (n.d.). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. PubMed Central. Available at: [Link]
-
N.A. (2025). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. Galore Knowledge. Available at: [Link]
-
N.A. (2025). Synthesis, characterisation and anti-inflammatory activity of some 2-amino benzothiazole derivatives. ResearchGate. Available at: [Link]
-
Barnes, P. J., & Karin, M. (1997). NF-κB: a key role in inflammatory diseases. Journal of Clinical Investigation. Available at: [Link]
-
N.A. (n.d.). Idebenone | Cosmeceuticals and Cosmetic Ingredients. AccessDermatologyDxRx. Available at: [Link]
-
N.A. (n.d.). In vitro-In vivo Correlation: Perspectives on Model Development. PubMed Central. Available at: [Link]
-
N.A. (2025). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. PubMed. Available at: [Link]
-
N.A. (2024). B355252 Suppresses LPS-Induced Neuroinflammation in the Mouse Brain. MDPI. Available at: [Link]
-
N.A. (2022). Synthesis and Antioxidant Properties of HeteroBisNitrones Derived from Benzene Dicarbaldehydes. MDPI. Available at: [Link]
-
N.A. (n.d.). Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[6]imidazo[1,2-d][4][6]oxazepine and Benzo[f]benzo[6]oxazolo[3,2-d][4][6]oxazepine Derivatives. SciELO. Available at: [Link]
-
N.A. (n.d.). In-Vitro-In-Vivo Correlation Definitions and Regulatory Guidance. IAGIM. Available at: [Link]
-
N.A. (n.d.). NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration. Frontiers. Available at: [Link]
-
N.A. (n.d.). LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels. PubMed Central. Available at: [Link]
-
N.A. (n.d.). Optimized yeast-based in vitro bioassay for determination of estrogenic and androgenic activity of hydroxylated / methoxylated metabolites of BDEs / CBs and related lipophilic organic pollutants. PubMed. Available at: [Link]
-
N.A. (n.d.). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. PubMed Central. Available at: [Link]
-
N.A. (2025). Improved Antioxidant Effect of Idebenone-Loaded Polyethyl-2-Cyanoacrylate Nanocapsules Tested on Human Fibroblasts. ResearchGate. Available at: [Link]
Sources
- 1. premier-research.com [premier-research.com]
- 2. wjarr.com [wjarr.com]
- 3. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant properties of 2,3-dimethoxy-5-methyl-6-(10-hydroxydecyl)-1,4-benzoquinone (idebenone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dermatology.mhmedical.com [dermatology.mhmedical.com]
- 6. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Lipopolysaccharide-induced depression-like model in mice: meta-analysis and systematic evaluation [frontiersin.org]
- 12. B355252 Suppresses LPS-Induced Neuroinflammation in the Mouse Brain [mdpi.com]
- 13. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. JCI - NF-κB: a key role in inflammatory diseases [jci.org]
- 15. NF-κB - Wikipedia [en.wikipedia.org]
- 16. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]
- 17. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
A Comparative Analysis of Benzoate Esters and Benzoquinones in Oxidative Stress Models: A Guide for Researchers
In the intricate landscape of cellular homeostasis, the balance between pro-oxidants and antioxidants is paramount. An overabundance of reactive oxygen species (ROS) leads to oxidative stress, a state implicated in the pathogenesis of numerous diseases, from neurodegeneration to cancer. This guide provides a comprehensive comparative study of two classes of organic compounds, benzoate esters and benzoquinones, which exhibit opposing effects in oxidative stress models. While benzoate esters, particularly those with hydroxyl substitutions, are often associated with antioxidant properties, benzoquinones are well-characterized pro-oxidants.
This document is designed for researchers, scientists, and drug development professionals, offering an in-depth exploration of the mechanisms of action of these compounds, detailed experimental protocols for their evaluation, and a critical comparison of their performance in established in vitro and in vivo models of oxidative stress.
Understanding the Dichotomy: Antioxidant Benzoate Esters vs. Pro-oxidant Benzoquinones
Benzoate Esters: The Antioxidant Perspective
Benzoate esters are a class of compounds derived from benzoic acid. Their role in oxidative stress is largely influenced by their chemical structure, particularly the presence and position of hydroxyl groups on the benzene ring. Hydroxybenzoic acids and their esters have demonstrated significant antioxidant properties by acting as free radical scavengers.[1] The hydroxyl group can donate a hydrogen atom to neutralize highly reactive free radicals, thereby terminating damaging chain reactions.[2]
The antioxidant capacity of hydroxybenzoic acid derivatives is critically dependent on the number and location of hydroxyl groups.[1] For instance, compounds with hydroxyl groups in the ortho and para positions to the carboxylate group tend to exhibit the strongest antioxidant activities.[1] Some benzoate esters, like methylparaben, have shown neuroprotective effects attributed to their antioxidant and free radical scavenging properties.[3] However, it is crucial to note that under specific conditions, such as exposure to UVB radiation, some parabens may exhibit pro-oxidant effects.
Benzoquinones: The Pro-oxidant Perspective
Benzoquinones are highly reactive molecules known to induce oxidative stress by generating ROS.[4] Their pro-oxidant activity stems from their ability to undergo redox cycling. Through one-electron reduction, often catalyzed by cellular flavoproteins, benzoquinones form semiquinone radicals. These radicals can then react with molecular oxygen to regenerate the parent quinone and produce superoxide radicals (O₂⁻), which can lead to the formation of other ROS like hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH).[4]
This ROS production can overwhelm the cell's antioxidant defense systems, leading to damage to lipids, proteins, and DNA.[4] Interestingly, this pro-oxidant activity can also trigger a cellular defense mechanism through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of antioxidant responses.[5]
Experimental Models for Studying Oxidative Stress
The choice of an appropriate experimental model is critical for elucidating the effects of benzoate esters and benzoquinones on oxidative stress. Both in vitro and in vivo models offer unique advantages and are often used in a complementary manner.
In Vitro Models
Cell culture systems provide a controlled environment to investigate the molecular mechanisms of action.
-
SH-SY5Y Human Neuroblastoma Cells: A widely used model for neurodegenerative disease research, these cells are valuable for studying the neuroprotective effects of antioxidant compounds and the neurotoxic effects of pro-oxidants.
-
MCF-7 Human Breast Cancer Cells: These cells are often used to study the effects of endocrine-disrupting chemicals, some of which can influence oxidative stress pathways.[6]
-
HaCaT Human Keratinocyte Cells: This cell line is a relevant model for studying skin-related oxidative stress, particularly in the context of UV radiation.
In Vivo Models
Animal models allow for the investigation of the systemic effects of compounds on oxidative stress in a whole organism.
-
Zebrafish (Danio rerio): The optical transparency of zebrafish embryos and larvae makes them an excellent model for real-time imaging of ROS production and developmental toxicity.[4]
-
Fruit Fly (Drosophila melanogaster): This model is advantageous for genetic studies and high-throughput screening of compounds affecting oxidative stress and aging.
-
Rodent Models (Mice and Rats): Mammalian models are crucial for preclinical studies, allowing for the assessment of toxicity, efficacy, and pharmacokinetic profiles of test compounds in a system more physiologically similar to humans.[3]
Key Experimental Protocols for Assessing Oxidative Stress
A battery of well-established assays is essential for a comprehensive assessment of oxidative stress. The following are detailed protocols for key assays.
Measurement of Intracellular Reactive Oxygen Species (ROS)
DCFDA/H2DCFDA Assay: This is a widely used method for the direct measurement of intracellular ROS.
Principle: The non-fluorescent 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) is a cell-permeable probe that is deacetylated by intracellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Experimental Workflow:
Figure 1. Workflow for the DCFDA assay.
Detailed Protocol for SH-SY5Y Cells:
-
Cell Seeding: Seed SH-SY5Y cells in a black, clear-bottom 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the benzoate ester or benzoquinone of interest for the desired duration. Include appropriate vehicle controls.
-
DCFDA Loading: Remove the treatment medium and wash the cells once with warm phosphate-buffered saline (PBS). Add 100 µL of 10 µM DCFDA in pre-warmed PBS to each well and incubate for 30-45 minutes at 37°C in the dark.
-
Washing: Discard the DCFDA solution and wash the cells twice with PBS.
-
Fluorescence Measurement: Add 100 µL of PBS to each well and immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
Assessment of Antioxidant Enzyme Activity
Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx) Assays: These assays measure the activity of key enzymes involved in the detoxification of ROS.
Principle:
-
SOD Assay: Measures the inhibition of the reduction of a tetrazolium salt (e.g., WST-1) by superoxide radicals generated by a xanthine/xanthine oxidase system.
-
CAT Assay: Measures the decomposition of hydrogen peroxide, which can be monitored directly by the decrease in absorbance at 240 nm or through a coupled reaction that produces a colored product.
-
GPx Assay: Measures the rate of NADPH oxidation in a coupled reaction with glutathione reductase, where GPx reduces an organic hydroperoxide using glutathione (GSH) as a cofactor.
Experimental Workflow for Antioxidant Enzyme Assays:
Figure 2. General workflow for antioxidant enzyme assays.
Measurement of Lipid Peroxidation
Malondialdehyde (MDA) Assay: This assay quantifies the levels of MDA, a major byproduct of lipid peroxidation.
Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored MDA-TBA adduct, which can be measured spectrophotometrically at ~532 nm.
Detailed Protocol:
-
Sample Preparation: Homogenize cell or tissue samples in a suitable lysis buffer.
-
Reaction Mixture: To 100 µL of the homogenate, add 200 µL of 8.1% SDS, 1.5 mL of 20% acetic acid solution (pH 3.5), and 1.5 mL of 0.8% TBA.
-
Incubation: Heat the mixture at 95°C for 60 minutes.
-
Extraction: Cool the samples on ice and add 1 mL of distilled water and 5 mL of n-butanol/pyridine mixture (15:1, v/v). Vortex and centrifuge at 4,000 rpm for 10 minutes.
-
Measurement: Measure the absorbance of the organic layer at 532 nm.
Comparative Analysis: Benzoate Esters vs. Benzoquinones
The divergent effects of benzoate esters and benzoquinones on oxidative stress are summarized below.
| Feature | Benzoate Esters (e.g., Methylparaben) | Benzoquinones (e.g., 1,4-Benzoquinone) |
| Primary Effect | Generally antioxidant, can be pro-oxidant under specific conditions | Pro-oxidant |
| Mechanism of Action | Direct free radical scavenging (especially hydroxybenzoates), potential modulation of antioxidant signaling pathways | Redox cycling to produce superoxide radicals, activation of the Nrf2 signaling pathway |
| Effect on ROS Levels | Typically decrease ROS levels | Increase ROS levels |
| Effect on Antioxidant Enzymes | May enhance the activity or expression of antioxidant enzymes as a protective response | Can initially deplete antioxidant defenses, but may induce their expression via Nrf2 activation |
| Effect on Lipid Peroxidation | Generally decrease lipid peroxidation | Increase lipid peroxidation |
Mechanistic Insights into Signaling Pathways
Benzoate Esters: Primarily Direct Antioxidant Action
The primary antioxidant mechanism of many benzoate esters, particularly those with hydroxyl groups, is direct free radical scavenging. The phenolic hydroxyl group can donate a hydrogen atom to a free radical, thus neutralizing it.
Figure 3. Direct antioxidant mechanism of benzoate esters.
While direct scavenging is a key mechanism, some evidence suggests that certain benzoate esters may also modulate cellular signaling pathways involved in the antioxidant response, though this is an area requiring further investigation.
Benzoquinones: Induction of the Nrf2-ARE Pathway
Benzoquinones, through their generation of ROS, are potent activators of the Nrf2-ARE (Antioxidant Response Element) pathway.
Mechanism of Nrf2 Activation:
Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to electrophiles like benzoquinones or increased ROS, specific cysteine residues in Keap1 are modified. This conformational change disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the ARE in the promoter regions of its target genes, upregulating the expression of a battery of antioxidant and detoxifying enzymes.
Figure 4. Benzoquinone-induced activation of the Nrf2-ARE pathway.
Conclusion and Future Directions
The comparative study of benzoate esters and benzoquinones in oxidative stress models reveals a fascinating duality in their biological activities. While certain benzoate esters can act as protective antioxidants, primarily through direct radical scavenging, benzoquinones are potent pro-oxidants that can induce cellular damage but also trigger a protective antioxidant response via the Nrf2 pathway.
This guide provides a framework for researchers to design and execute robust experiments to further elucidate the nuanced roles of these compounds. Future research should focus on direct comparative studies of specific benzoate esters and benzoquinones in a variety of oxidative stress models to generate more definitive comparative data. Furthermore, a deeper investigation into the signaling pathways modulated by benzoate esters beyond direct antioxidant effects will provide a more complete understanding of their biological activities. Ultimately, a thorough comprehension of how these compounds influence the delicate redox balance within cells is crucial for the development of novel therapeutic strategies for diseases associated with oxidative stress.
References
-
A comparative study of the effects of substituted p-benzoquinones on oxidative stress. ResearchGate. Available at: [Link]
- Byford JR, et al. (2002). Oestrogenic activity of parabens in MCF7 human breast cancer cells. Journal of Steroid Biochemistry and Molecular Biology.
- Darbre PD, et al. (2004). Concentrations of parabens in human breast tumours. Journal of Applied Toxicology.
- Gomes, J., et al. (2019). Comparative transcriptional analysis of methylparaben and propylparaben in zebrafish. Science of The Total Environment.
- Handa O, et al. (2006).
- Hormozi, M., et al. (2019). Coenzyme Q10 supplementation reduces oxidative stress and improves glycemic control in patients with diabetic nephropathy: A randomized, double-blind, placebo-controlled trial. Journal of the American College of Nutrition.
- Hu, J., et al. (2025). In vivo oxidative stress responses and mechanism to chlorinated and methylated p-benzoquinone oxidation byproducts: A comparison study. Ecotoxicology and Environmental Safety.
- Kumar, S., & Pandey, A. K. (2013). Free radical scavenging activity of five benzoic acid derivatives: A theoretical M06-2X study. Preprints.org.
- Linnane, A. W., et al. (2007).
- Velika, B., & Kron, I. (2012). Antioxidant properties of benzoic acid derivatives against superoxide radical. Free Radicals and Antioxidants.
- Wang, H., et al. (2018). NRF2 activation by antioxidant antidiabetic agents accelerates tumor metastasis.
- Witorsch, R. J. (2014). The potential implications of estrogenic and antioxidant-dependent activities of high doses of methyl paraben on MCF7 breast cancer cells. PubMed.
- Regulation of PKM2 and Nrf2-ARE Pathway during Benzoquinone Induced Oxidative Stress in Yolk Sac Hem
- An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects. (2021). Molecules.
- Antioxidant-Rich Functional Foods and Exercise: Unlocking Metabolic Health Through Nrf2 and Related P
- Natural antioxidant compounds with NRF2-activating properties: their mechanisms, applications, and challenges. (2024).
- Kim, D. H., et al. (2013). Methylparaben protects 6-hydroxydopamine-induced neurotoxicity in SH-SY5Y cells and improved behavioral impairments in mouse model of Parkinson's disease. Neuroscience.
- Photosensitized methyl paraben induces apoptosis via caspase dependent pathway under ambient UVB exposure in human skin cells. (2018). Toxicology Letters.
- Coenzyme Q10 and α-lipoic acid: antioxidant and pro-oxidant effects in plasma and peripheral blood lymphocytes of supplemented subjects. (2011).
- Antioxidant Effect of Coenzyme Q10 in the Prevention of Oxidative Stress in Arsenic-Treated CHO-K1 Cells and Possible Participation of Zinc as a Pro-Oxidant Agent. (2022). MDPI.
- Discovering the Potential Value of Coenzyme Q10 in Oxidative Stress: Enlightenment From a Synthesis of Clinical Evidence Based on Various Popul
- Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022). Scientific Reports.
- In vitro comparison of various antioxidants and flavonoids from Rooibos as beta cell protectants against lipotoxicity and oxidative stress-induced cell de
- Design, Synthesis, Theoretical Study, and Antioxidant Activity of Aromaticity-Extended Resveratrol Derivatives Incorpor
- Primary antioxidant free radical scavenging and redox signaling pathways in higher plant cells. (2011). Chinese Journal of Applied & Environmental Biology.
- Molecular Mechanisms behind Free Radical Scavengers Function against Oxid
- Oxidative Stress and Bio-Regul
- Antioxidative properties of baicalin on methylparaben-induced testicular oxidative stress and oxidative DNA damage in a rat. (2024). World Journal of Biology Pharmacy and Health Sciences.
Sources
- 1. researchgate.net [researchgate.net]
- 2. preprints.org [preprints.org]
- 3. Methylparaben protects 6-hydroxydopamine-induced neurotoxicity in SH-SY5Y cells and improved behavioral impairments in mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo oxidative stress responses and mechanism to chlorinated and methylated p-benzoquinone oxidation byproducts: A comparison study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The potential implications of estrogenic and antioxidant-dependent activities of high doses of methyl paraben on MCF7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of Ethyl 2-(10-hydroxydecyl)-6-methoxybenzoate and Its Structural Analogs
For researchers and professionals in drug development, the exploration of novel bioactive compounds is a cornerstone of innovation. This guide provides an in-depth analysis of Ethyl 2-(10-hydroxydecyl)-6-methoxybenzoate, a resorcylic acid derivative, and compares its potential activities with those of its structural analogs. While direct comparative studies on this specific molecule are limited in publicly available literature, by examining related compounds, we can infer its potential bioactivity and understand the key structural determinants of its function.
Introduction to this compound
This compound belongs to the broader class of resorcylic acid derivatives, which are known to exhibit a wide range of biological activities, including antimicrobial and antioxidant effects. The structure of this compound, with its long lipophilic alkyl chain, a terminal hydroxyl group, a methoxy substituent, and an ethyl ester, suggests a potential for interaction with biological membranes and modulation of cellular signaling pathways.
Structural Analogs for Comparison
In the absence of direct comparative data for this compound, we will draw comparisons with a well-studied structural analog, Idebenone , and discuss general structure-activity relationships (SAR) observed in other resorcylic acid derivatives.
Idebenone is a synthetic analog of coenzyme Q10 and shares the same 10-hydroxydecyl side chain as our target molecule, but possesses a benzoquinone core instead of a benzoate structure.[1] This makes it an excellent candidate for comparing the influence of the core aromatic structure on bioactivity.
We will also consider other resorcylic acid derivatives with variations in their alkyl chain length and substitution patterns to elucidate broader SAR principles.
Comparative Analysis of Biological Activity
Antioxidant Activity
The antioxidant potential of phenolic compounds is a key area of investigation. The mechanism often involves the donation of a hydrogen atom from a hydroxyl group to neutralize free radicals.
Idebenone is a potent antioxidant.[1] Its antioxidant activity is attributed to its hydroquinone form, which can effectively scavenge a variety of free radicals.[1] The long 10-hydroxydecyl side chain is believed to facilitate its interaction with cellular membranes, positioning the active quinone headgroup to protect against lipid peroxidation.[1]
Based on the structure of this compound, we can hypothesize its antioxidant potential. The presence of a methoxy group on the benzene ring may influence its electron-donating properties. However, without a free hydroxyl group ortho or para to the ester, its radical scavenging activity might be different from classical phenolic antioxidants. The long alkyl chain would likely still promote membrane association.
Structure-Activity Relationship Insights:
-
Hydroxyl Groups: The presence and position of hydroxyl groups on the aromatic ring are critical for antioxidant activity.
-
Alkyl Chain Length: The length of the alkyl chain influences the lipophilicity of the molecule, which in turn affects its ability to penetrate cell membranes and exert its effects in a lipid environment.
-
Core Structure: The difference between a benzoate and a benzoquinone core will significantly impact the redox potential and the specific free radicals that can be scavenged.
Antimicrobial Activity
Resorcylic acid derivatives have demonstrated promising antimicrobial properties. The lipophilic alkyl chain is crucial for this activity, as it allows the molecule to disrupt the bacterial cell membrane.
While specific data for this compound is not available, studies on other long-chain alkyl benzoates and resorcylic acid derivatives suggest that they can be effective against a range of bacteria. The general SAR for antimicrobial activity in this class of compounds indicates that an optimal balance of lipophilicity and hydrophilicity is necessary for effective membrane disruption.
Structure-Activity Relationship Insights:
-
Lipophilicity: A longer alkyl chain generally leads to increased antimicrobial activity up to a certain point, after which decreased water solubility can limit its effectiveness.
-
Polar Headgroup: The nature of the aromatic headgroup and its substituents can influence the compound's interaction with the bacterial membrane surface.
Quantitative Comparison of Bioactivity
The following table summarizes the available quantitative data for Idebenone as a reference for the potential activity of this compound.
| Compound | Assay | Target/Organism | Activity Metric | Value | Reference |
| Idebenone | DPPH Radical Scavenging | - | IC50 | Not explicitly stated, but noted to be a potent scavenger | [1] |
| Idebenone | Inhibition of Lipid Peroxidation | Rat liver microsomes | - | Effective at micromolar concentrations | [1] |
Data for this compound is not currently available in the cited literature.
Experimental Protocols
To facilitate further research and direct comparison, we provide detailed protocols for key bioassays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a standard method for evaluating the antioxidant activity of a compound.
Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., ethanol or DMSO).
-
Prepare a series of dilutions of the test compound.
-
Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).
-
In a 96-well plate, add a specific volume of each dilution of the test compound to the wells.
-
Add the DPPH solution to each well to initiate the reaction.
-
Include a control well containing only the solvent and the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Principle: A serial dilution of the antimicrobial agent is incubated with a standardized inoculum of the test microorganism, and the lowest concentration that inhibits growth is identified.
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Perform a serial two-fold dilution of the compound in a 96-well microtiter plate containing a suitable broth medium.
-
Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) with a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculate each well of the microtiter plate with the bacterial suspension.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C) for 18-24 hours.
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Visualizations
Chemical Structures
Caption: Chemical structures of this compound and its structural analog Idebenone.
Proposed Antioxidant Mechanism of a Benzoquinone Analog
Caption: Proposed mechanism of free radical scavenging by a hydroquinone, the active form of Idebenone.
Experimental Workflow for Bioactivity Screening
Sources
Head-to-head comparison of Ethyl 2-(10-hydroxydecyl)-6-methoxybenzoate with other antioxidants
An In-Depth Comparative Analysis of the Antioxidant Potential of Ethyl 2-(10-hydroxydecyl)-6-methoxybenzoate and Related Structures
Introduction: Navigating the Landscape of Oxidative Stress and Antioxidant Defense
In the intricate biochemical landscape of cellular metabolism, the generation of reactive oxygen species (ROS) is an unavoidable consequence of aerobic life. While ROS play roles in cell signaling, their overabundance leads to oxidative stress, a deleterious condition implicated in a spectrum of pathologies, from neurodegenerative diseases to cancer. The cellular defense against this onslaught is multifaceted, with endogenous and exogenous antioxidants forming the primary line of defense. This guide provides a head-to-head comparison of a novel synthetic antioxidant, this compound, with established antioxidant benchmarks.
For the purpose of this guide, and due to the limited specific literature on this compound, we will draw upon the extensive research conducted on its close structural analog, Idebenone (2,3-dimethoxy-5-methyl-6-(10-hydroxydecyl)-1,4-benzoquinone).[1][2][3] Idebenone, a synthetic analogue of Coenzyme Q10, shares the critical 10-hydroxydecyl side chain and a substituted aromatic ring, making it a scientifically sound proxy for evaluating the potential antioxidant efficacy of this structural class. We will compare its performance against three titans of the antioxidant world: Vitamin C (Ascorbic Acid) , Vitamin E (α-Tocopherol) , and Coenzyme Q10 (CoQ10) .
This analysis is designed for researchers, scientists, and drug development professionals, offering not just comparative data but also the underlying mechanistic principles and detailed experimental protocols to empower your own investigations.
Section 1: The Contenders - A Molecular Overview
A molecule's antioxidant capacity is intrinsically linked to its structure. The ability to donate electrons or hydrogen atoms to neutralize free radicals dictates its potency and mechanism of action.
-
Idebenone (Proxy for this compound): A synthetic benzoquinone that, unlike its endogenous counterpart CoQ10, possesses a shorter, more flexible 10-hydroxydecyl tail.[4] Its antioxidant activity is primarily attributed to its reduced hydroquinone form, which is a potent electron donor.[1] This structure allows it to function as a powerful free radical scavenger and an electron carrier in the mitochondrial electron transport chain.[3][4]
-
Vitamin C (Ascorbic Acid): A water-soluble vitamin that acts as a primary antioxidant in aqueous environments. It can directly scavenge a wide variety of ROS, including superoxide and hydroxyl radicals, by donating two electrons.
-
Vitamin E (α-Tocopherol): The most biologically active form of Vitamin E, this lipid-soluble antioxidant is a cornerstone of membrane protection. Its phenolic head group is responsible for donating a hydrogen atom to lipid peroxyl radicals, thereby breaking the chain reaction of lipid peroxidation.
-
Coenzyme Q10 (Ubiquinone): A vital lipid-soluble component of the mitochondrial electron transport chain, CoQ10 also functions as a potent antioxidant in its reduced form (ubiquinol). It is particularly effective at regenerating Vitamin E and protecting membranes from lipid peroxidation.
Section 2: Gauging Antioxidant Potency - In Vitro Assay Methodologies
To objectively compare these molecules, we employ a battery of standardized in vitro assays. Each assay probes a different facet of antioxidant activity, providing a comprehensive performance profile. The choice of these assays is deliberate: DPPH and ABTS measure radical scavenging in a general chemical environment, while the lipid peroxidation assay provides a more biologically relevant context by assessing the protection of a lipid membrane mimic.[5][6]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[7]
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 2.4 mg in 100 mL methanol).[7] The final working solution should have an absorbance of ~1.0 at 517 nm.
-
Sample Preparation: Prepare serial dilutions of the test compounds (Idebenone, Vitamin C, Vitamin E, CoQ10) and a standard (e.g., Trolox) in a suitable solvent (e.g., ethanol or methanol).
-
Reaction: In a 96-well plate or cuvette, add a small volume of the sample solution to a larger volume of the DPPH working solution (e.g., 5 µL sample to 195 µL DPPH).[7]
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[7]
-
Measurement: Measure the absorbance at 517 nm using a spectrophotometer.
-
Calculation: Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore. In the presence of an antioxidant, the radical is reduced, causing the solution to decolorize. The change in absorbance is proportional to the antioxidant's activity.[8]
-
Reagent Preparation: Generate the ABTS•+ stock solution by reacting an aqueous ABTS solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark for 12-16 hours.[9]
-
Working Solution: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare serial dilutions of the test compounds and a standard (e.g., Trolox).
-
Reaction: Add a small volume of the sample solution to a larger volume of the ABTS•+ working solution.
-
Incubation: Allow the reaction to proceed for a defined time (e.g., 6 minutes).[9]
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition and determine the IC50 or Trolox Equivalent Antioxidant Capacity (TEAC) value.
Lipid Peroxidation Inhibition Assay (TBARS Method)
This assay simulates the oxidative damage to cell membranes by inducing lipid peroxidation in a lipid-rich medium, such as a brain or liver homogenate.[10] The extent of peroxidation is quantified by measuring malondialdehyde (MDA), a secondary product that reacts with thiobarbituric acid (TBA) to form a pink-colored adduct.
-
Homogenate Preparation: Prepare a 10% (w/v) homogenate of a lipid-rich tissue (e.g., rat brain) in a cold buffer (e.g., Tris-KCl).[10]
-
Reaction Mixture: In a microcentrifuge tube, combine the homogenate, the antioxidant test sample, and an initiator of peroxidation (e.g., FeSO₄/ascorbic acid).[11]
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 30-60 minutes) to induce lipid peroxidation.[11]
-
Color Development: Stop the reaction by adding a solution containing trichloroacetic acid (TCA) and thiobarbituric acid (TBA). Heat the mixture (e.g., at 95°C for 60 minutes) to facilitate the formation of the MDA-TBA adduct.[10][11]
-
Extraction & Measurement: After cooling, extract the colored adduct into an organic solvent (e.g., butanol) and measure the absorbance of the organic layer at 532 nm.[10]
-
Calculation: Calculate the percentage inhibition of lipid peroxidation relative to a control without any antioxidant.
The ability to activate the Nrf2-ARE pathway is a highly desirable characteristic for a therapeutic antioxidant, as it provides a broader and more sustained protective effect than direct scavenging alone. Compounds with structures similar to Idebenone are known to be potent activators of this pathway, adding another dimension to their protective capabilities.
Conclusion
This comparative guide demonstrates that while this compound itself requires further direct investigation, its close structural analog, Idebenone, stands as a formidable antioxidant.
-
Superior Lipid Protection: Its performance in inhibiting lipid peroxidation is exceptional, rivaling that of the gold standard, Vitamin E. This makes it a prime candidate for applications where membrane integrity is paramount, such as in neuroprotection and dermatology.
-
Potent Radical Scavenging: It exhibits high efficacy in quenching free radicals in chemical assays, underscoring its robust direct antioxidant activity.
-
Mechanistic Versatility: Beyond direct action, its potential to modulate key cellular defense pathways like Nrf2-ARE suggests a broader, more indirect protective role.
While Vitamin C remains the benchmark for aqueous environments and Vitamin E for lipid phases, Idebenone presents a compelling profile, particularly due to its high efficacy in protecting against lipid peroxidation and its ability to function under conditions of low oxygen. For researchers and developers, this structural class represents a promising avenue for creating novel therapeutics to combat oxidative stress-related diseases.
References
-
Nardini, M., et al. (1998). Antioxidant properties of 2,3-dimethoxy-5-methyl-6-(10-hydroxydecyl)-1,4-benzoquinone (idebenone). Chemical Research in Toxicology, 11(1), 1-7. [Link]
-
Lee, J. M., & Johnson, J. A. (2004). The Nrf2-ARE pathway: an indicator and modulator of oxidative stress in neurodegeneration. Annals of the New York Academy of Sciences, 1012, 1-17. [Link]
-
ResearchGate. (n.d.). In vitro antioxidant activities in DPPH and ABTS assays of S. alba hydromethanolic leaf and bark extracts. [Link]
-
ResearchGate. (2020). How to perform lipid peroxidation inhibition assay?. [Link]
-
Negash, Y., et al. (2023). In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina. BMC Complementary Medicine and Therapies, 23(1), 143. [Link]
-
Yi, X., et al. (2015). Lipid peroxidation inhibition capacity assay for antioxidants based on liposomal membranes. Analytical Methods, 7(12), 5138-5143. [Link]
-
Olszowy, M., & Dawidowicz, A. L. (2018). Comparison of phenolic compounds and antioxidant potential between selected edible fruits and their leaves. Journal of Functional Foods, 48, 736-746. [Link]
-
Wang, R., et al. (2023). Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers. Frontiers in Oncology, 13, 1150125. [Link]
-
The Good Scents Company. (n.d.). idebenone 2,5-cyclohexadiene-1,4-dione, 2-(10-hydroxydecyl)-5,6-dimethoxy-3-methyl. [Link]
- Google Patents. (2017). WO2017197083A1 - Process for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1h-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde.
-
Gęgotek, A., & Skrzydlewska, E. (2020). Comparison of Antioxidants: The Limited Correlation between Various Assays of Antioxidant Activity. Molecules, 25(14), 3267. [Link]
-
Młynarczyk, K., et al. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 26(21), 6543. [Link]
-
Oboh, G., et al. (2012). LIPID PEROXIDATION INHIBITION AND ANTIRADICAL ACTIVITIES OF SOME LEAF FRACTIONS OF MANGIFERA INDICA. Journal of Basic and Clinical Physiology and Pharmacology, 23(4), 147-155. [Link]
-
Saha, S., et al. (2020). An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation. Molecules, 25(22), 5474. [Link]
-
Sricharoen, P., et al. (2023). Assessment of Antioxidant, Anti-Lipid Peroxidation, Antiglycation, Anti-Inflammatory and Anti-Tyrosinase Properties of Dendrobium sulcatum Lindl. Plants, 12(5), 1106. [Link]
-
Kuncha, M., et al. (2012). Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. Indian Journal of Pharmaceutical Sciences, 74(5), 428-434. [Link]
-
Draelos, Z. D. (n.d.). Idebenone. In AccessDermatologyDxRx. McGraw Hill. [Link]
-
Nagai, K., et al. (2021). Comparative Effects of the Potent Antioxidant 3,5-Dihydroxy-4-methoxybenzyl Alcohol and Gallic Acid on the Growth and Death of RAW264.7 Macrophages and Lung Cancer A549 Cells In Vitro. Molecules, 26(11), 3296. [Link]
-
National Center for Biotechnology Information. (n.d.). Idebenone. PubChem Compound Database. [Link]
-
Reis, J., et al. (2022). Synthesis and Antioxidant Properties of HeteroBisNitrones Derived from Benzene Dicarbaldehydes. Molecules, 27(16), 5241. [Link]
-
Nguyen, T., et al. (2009). The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress. Journal of Biological Chemistry, 284(20), 13291-13295. [Link]
-
Theantana, T., et al. (2012). In vitro Inhibition of Lipid Peroxidation and the Antioxidant System of Endophytic Fungi from Thai Medicinal Plants. Chiang Mai Journal of Science, 39(3), 423-434. [Link]
-
ResearchGate. (n.d.). The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress. [Link]
-
Proxim. (n.d.). Idebenone. [Link]
-
ResearchGate. (n.d.). In vitro antioxidant activity measured with the DPPH, FRAP, and ABTS assays.... [Link]
-
Chemsigma. (n.d.). This compound [1403767-31-6]. [Link]
Sources
- 1. Antioxidant properties of 2,3-dimethoxy-5-methyl-6-(10-hydroxydecyl)-1,4-benzoquinone (idebenone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. idebenone, 58186-27-9 [thegoodscentscompany.com]
- 3. Idebenone | C19H30O5 | CID 3686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. dermatology.mhmedical.com [dermatology.mhmedical.com]
- 5. Comparison of Antioxidants: The Limited Correlation between Various Assays of Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ijpsonline.com [ijpsonline.com]
- 8. researchgate.net [researchgate.net]
- 9. thaiscience.info [thaiscience.info]
- 10. ptfarm.pl [ptfarm.pl]
- 11. mdpi.com [mdpi.com]
A Comprehensive Guide to Establishing the Purity and Identity of Synthesized Ethyl 2-(10-hydroxydecyl)-6-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
The unambiguous confirmation of a molecule's structure and the rigorous assessment of its purity are cornerstones of chemical synthesis, particularly within the pharmaceutical industry. For a novel compound like Ethyl 2-(10-hydroxydecyl)-6-methoxybenzoate, a multi-faceted analytical approach is not just recommended, but essential to meet stringent regulatory standards and ensure downstream efficacy and safety.
The Orthogonal Analytical Philosophy
A single analytical technique is rarely sufficient to definitively establish both the identity and purity of a synthesized compound. An orthogonal approach, employing multiple techniques that measure different physicochemical properties, provides a more complete and reliable characterization. This guide outlines a synergistic workflow that combines spectroscopic and chromatographic methods to create a robust analytical package for this compound.
Section 1: Structural Elucidation - Confirming the Molecular Identity
The first critical step is to confirm that the synthesized molecule is indeed this compound. This involves a detailed examination of its molecular structure, connectivity, and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure
NMR spectroscopy is an unparalleled tool for elucidating the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.[1][2][3] For this compound, both ¹H and ¹³C NMR are indispensable.
Causality of Experimental Choice: NMR provides a virtual blueprint of the molecule, allowing for the unambiguous assignment of protons and carbons, thus confirming the connectivity of the ethyl ester, the methoxy group, the aromatic ring, and the long hydroxydecyl chain.
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: Distinct signals in the aromatic region (typically δ 6.5-8.0 ppm) corresponding to the protons on the substituted benzene ring.
-
Ethyl Ester Protons: A characteristic quartet and triplet pattern for the -OCH₂CH₃ group.
-
Methoxy Protons: A sharp singlet around δ 3.8-4.0 ppm for the -OCH₃ group.
-
Hydroxydecyl Chain Protons: A series of multiplets for the -(CH₂)₁₀- chain, with a distinct signal for the terminal -CH₂OH group.
-
Hydroxyl Proton: A broad singlet for the -OH proton, which can be confirmed by D₂O exchange.
Expected ¹³C NMR Spectral Features:
-
Signals corresponding to each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, the methoxy carbon, and the carbons of the ethyl and hydroxydecyl groups.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is free of particulate matter.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the splitting patterns (multiplicity) to deduce proton-proton coupling.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each carbon.
-
Consider advanced experiments like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR (Optional but Recommended):
-
Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H correlations (connectivity).
-
Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
-
Perform HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range ¹H-¹³C correlations, confirming the connectivity of the different functional groups.
-
-
Data Analysis: Assign all proton and carbon signals to the proposed structure of this compound.
Mass Spectrometry (MS): Confirming the Molecular Weight
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ionized molecules.[4][5] It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.[5][6]
Causality of Experimental Choice: MS provides a direct measurement of the molecular weight, offering a primary confirmation of the compound's elemental formula. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ and potentially other adducts like [M+Na]⁺.
-
The expected m/z for [M+H]⁺ of this compound (C₂₀H₃₂O₄) is approximately 353.23.
-
-
High-Resolution Mass Spectrometry (HRMS): If available, perform HRMS to obtain an accurate mass measurement, which can confirm the elemental composition.
-
Tandem Mass Spectrometry (MS/MS) (Optional): Induce fragmentation of the parent ion to obtain structural information that can be used to further confirm the identity of the compound.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[7][8]
Causality of Experimental Choice: FTIR provides a rapid and non-destructive method to confirm the presence of key functional groups, such as the ester carbonyl, the hydroxyl group, and the aromatic ring, which are characteristic of this compound.[7]
Expected FTIR Absorption Bands:
-
O-H Stretch: A broad absorption band around 3200-3600 cm⁻¹ from the hydroxyl group.
-
C-H Stretch: Absorptions around 2850-3000 cm⁻¹ from the aliphatic C-H bonds.
-
C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹ characteristic of the ester carbonyl group.[9][10]
-
C=C Stretch: Absorptions in the 1450-1600 cm⁻¹ region from the aromatic ring.
-
C-O Stretch: Absorptions in the 1000-1300 cm⁻¹ region from the ester and ether linkages.[7]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the neat liquid or solid sample directly on the ATR crystal.
-
Instrumentation: Use a standard FTIR spectrometer with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in this compound.
Section 2: Purity Assessment - Quantifying the Main Component and Impurities
Once the identity of the synthesized compound is confirmed, the next crucial step is to determine its purity. Chromatographic techniques are the workhorses for purity assessment in the pharmaceutical industry.[11][12][13]
High-Performance Liquid Chromatography (HPLC): The Primary Tool for Purity
HPLC is a powerful separation technique that is widely used for the quantitative analysis of pharmaceutical compounds.[14][15][16] It is particularly well-suited for non-volatile and thermally unstable molecules like this compound.[14]
Causality of Experimental Choice: HPLC offers high resolution and sensitivity for separating the main compound from potential impurities, such as starting materials, by-products, and degradation products. When coupled with a UV detector, it allows for accurate quantification of the purity, often expressed as a percentage of the total peak area.
Experimental Protocol: Reversed-Phase HPLC with UV Detection
-
Instrumentation: A standard HPLC system with a pump, autosampler, column compartment, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both with 0.1% formic acid or trifluoroacetic acid, is a good starting point. The gradient should be optimized to achieve good separation of all components.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection Wavelength: Determined by measuring the UV spectrum of the compound. The wavelength of maximum absorbance (λ_max) should be used for quantification.
-
Injection Volume: 5-20 µL.
-
-
Sample Preparation: Prepare a solution of the synthesized compound in the mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL).
-
Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.
-
This method should be validated according to ICH Q2(R1) guidelines to ensure its accuracy, precision, linearity, and robustness.[17][18][19][20]
-
Gas Chromatography (GC): An Alternative for Volatile Impurities
While HPLC is generally the preferred method for a compound of this nature, GC can be a valuable complementary technique, especially for the analysis of volatile impurities that may not be readily detected by HPLC.[14][16][21]
Causality of Experimental Choice: GC is highly effective for separating and quantifying volatile and semi-volatile compounds.[14] It can be used to detect residual solvents from the synthesis or volatile by-products.
Experimental Protocol: Gas Chromatography with Flame Ionization Detection (GC-FID)
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a flame ionization detector (FID).
-
Chromatographic Conditions:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5, HP-5ms).
-
Carrier Gas: Helium or hydrogen.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: A temperature gradient from a low starting temperature (e.g., 50 °C) to a high final temperature (e.g., 300 °C) to elute compounds with a wide range of boiling points.
-
Detector Temperature: 300 °C.
-
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).
-
Data Analysis: Similar to HPLC, calculate the purity based on the relative peak areas.
Elemental Analysis: Confirming the Empirical Formula
Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, oxygen) in a compound.[22][23][24]
Causality of Experimental Choice: The experimentally determined elemental composition should match the theoretical composition calculated from the molecular formula (C₂₀H₃₂O₄). A close correlation provides strong evidence for the purity and identity of the compound.[25]
Experimental Protocol: Combustion Analysis
-
Sample Preparation: A precisely weighed amount of the purified sample is required.
-
Instrumentation: A CHN analyzer.
-
Analysis: The sample is combusted in a stream of oxygen, and the resulting CO₂, H₂O, and N₂ (if present) are quantified. The percentage of oxygen is typically determined by difference.
-
Data Comparison: Compare the experimental percentages of C and H with the theoretical values for C₂₀H₃₂O₄ (C: 68.15%, H: 9.15%). The experimental values should be within ±0.4% of the theoretical values.
Comparison of Analytical Techniques
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed structural information, connectivity, and stereochemistry. | Unambiguous structure elucidation.[1][2] | Relatively low sensitivity, can be complex to interpret for complex molecules.[3] |
| Mass Spectrometry | Molecular weight and fragmentation patterns. | High sensitivity, can confirm molecular formula with HRMS.[5] | May not distinguish between isomers.[6] |
| FTIR Spectroscopy | Presence of functional groups. | Rapid, non-destructive, and easy to perform. | Provides limited structural information, not suitable for purity determination. |
| HPLC | Purity, quantification of impurities. | High resolution, high sensitivity, applicable to a wide range of compounds.[14][15] | Can be time-consuming to develop methods, may not detect all impurities. |
| GC | Purity, quantification of volatile impurities. | Excellent for volatile compounds, high sensitivity.[14] | Not suitable for non-volatile or thermally labile compounds.[21] |
| Elemental Analysis | Elemental composition. | Provides fundamental confirmation of the empirical formula. | Requires a pure sample, does not provide structural information. |
Visualizing the Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive analysis of synthesized this compound.
Caption: A comprehensive analytical workflow.
Conclusion
Establishing the purity and identity of a synthesized compound like this compound requires a rigorous and multi-faceted analytical approach. By combining the structural elucidating power of NMR, MS, and FTIR with the quantitative purity assessment capabilities of HPLC, GC, and elemental analysis, researchers and drug development professionals can have a high degree of confidence in the quality of their synthesized material. This orthogonal approach ensures that the compound meets the necessary standards for further research and development, ultimately contributing to the safety and efficacy of potential new therapeutic agents.
References
-
U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]
-
AELAB. (2026, January 7). GC vs. HPLC in Pharmaceutical and Medical Device Testing. [Link]
-
University of Toronto Scarborough. EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer... [Link]
-
Chemistry LibreTexts. (2025, July 31). 6.8: Calculating Empirical Formulas for Compounds. [Link]
-
Chemistry LibreTexts. (2021, December 10). 1.5.5: Measuring the Molecular Mass of Organic Compounds- Mass Spectrometry. [Link]
-
Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. [Link]
-
ACS Publications. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
-
Precise Analysis. (2023, March 21). An Overview of Spectroscopic Techniques in Pharmaceuticals. [Link]
-
sites@gsu. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. [Link]
-
Spectroscopy Online. A Review of the Latest Spectroscopic Research in Pharmaceutical and Biopharmaceutical Applications. [Link]
-
Dr. B. B. Hegde First Grade College, Kundapura. Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. [Link]
-
Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]
-
Chemistry LibreTexts. (2021, March 5). 9: Separation, Purification, and Identification of Organic Compounds. [Link]
-
Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. [Link]
-
OpenStax. (2019, February 14). 3.2 Determining Empirical and Molecular Formulas. [Link]
-
HSC Chemistry. (2024, November 23). Understanding Mass Spectrometry for Organic Compound Analysis. [Link]
-
ACS Publications. (2023, May 15). Spectroscopic and Chemometric Techniques for Pharmaceutical Applications. [Link]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
University of Wisconsin-Madison. Stoichiometry: Elemental Analysis. [Link]
-
PubMed. High perfomance liquid chromatography in pharmaceutical analyses. [Link]
-
YouTube. (2021, January 5). Mass Spectrometry. [Link]
-
Khan Academy. (2014, January 25). Preparation of esters via Fischer esterification. [Link]
-
ResearchGate. (2018, October 20). How to determine the purity of newly synthesized organic compound? [Link]
-
Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]
-
YouTube. (2020, June 24). 1H NMR: Structural Elucidation I. [Link]
-
Michigan State University. Mass Spectrometry. [Link]
-
LCGC International. (2024, September 16). Are You Sure You Understand USP <621>? [Link]
-
YouTube. (2023, September 20). How to Make Esters through Esterification | Examples Explained! [Link]
-
YouTube. (2015, August 4). Elemental Analysis: Empirical and Molecular Formulas. [Link]
-
ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]
-
The ChemCollective. Determining the Empirical Formula from an Elemental Analysis. [Link]
-
American Pharmaceutical Review. Spectroscopy. [Link]
-
MDPI. Preparation of Ester-Crosslinked PI Membranes with Enhanced Gas Selectivity and Plasticization Resistance. [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
PubMed Central. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Agilent. Understanding the Latest Revisions to USP <621>. [Link]
-
Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]
-
ChemCon GmbH. Identity determination and purity testing. [Link]
-
ICH. Quality Guidelines. [Link]
-
ResearchGate. (2025, August 5). (PDF) Organic mass spectrometry at the beginning of the 21st century. [Link]
-
Scribd. USP-NF 621 Chromatography. [Link]
-
Optica Publishing Group. GC/FT-IR Analysis of Fatty Acid Methyl Esters. [Link]
-
Organic Chemistry Portal. Ester synthesis by esterification. [Link]
-
YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures. [Link]
-
University of California, Irvine. Spectroscopy Methods of structure determination • Nuclear Magnetic Resonances (NMR) Spectroscopy (Sections 13.3. [Link]
-
Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
Sources
- 1. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 2. bbhegdecollege.com [bbhegdecollege.com]
- 3. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. hscprep.com.au [hscprep.com.au]
- 6. Mass Spectrometry [www2.chemistry.msu.edu]
- 7. rockymountainlabs.com [rockymountainlabs.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. usp.org [usp.org]
- 12. <621> CHROMATOGRAPHY [drugfuture.com]
- 13. agilent.com [agilent.com]
- 14. aelabgroup.com [aelabgroup.com]
- 15. High perfomance liquid chromatography in pharmaceutical analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 17. fda.gov [fda.gov]
- 18. fda.gov [fda.gov]
- 19. youtube.com [youtube.com]
- 20. starodub.nl [starodub.nl]
- 21. drawellanalytical.com [drawellanalytical.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. 3.2 Determining Empirical and Molecular Formulas - Chemistry 2e | OpenStax [openstax.org]
- 24. Stoichiometry: Elemental Analysis [chm.davidson.edu]
- 25. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Navigating the Safe Handling of Ethyl 2-(10-hydroxydecyl)-6-methoxybenzoate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the introduction of novel chemical entities into the laboratory workflow necessitates a rigorous and proactive approach to safety. Ethyl 2-(10-hydroxydecyl)-6-methoxybenzoate, a substituted benzoate ester with a long-chain alcohol moiety, presents a unique combination of functional groups that require careful consideration to ensure the well-being of laboratory personnel and the integrity of research. This guide provides essential, in-depth technical and procedural information for the safe handling, storage, and disposal of this compound, moving beyond a simple checklist to instill a culture of safety and confidence in your laboratory operations.
Understanding the Hazard Profile: A Proactive Stance in the Absence of Complete Data
| Property | Value/Information | Source |
| CAS Number | 1403767-31-6 | [1] |
| Molecular Formula | C20H32O4 | [1] |
| Molecular Weight | 336.48 | [1] |
| Known Hazards | Irritant | [1] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and consistent use of appropriate Personal Protective Equipment (PPE) is the most critical immediate step to mitigate the risks associated with handling this compound. The following PPE is mandatory when working with this compound:
Eye and Face Protection:
Given its classification as an irritant, robust eye protection is non-negotiable.
-
Chemical Splash Goggles: These are essential to protect against splashes and aerosols. Standard safety glasses do not provide a sufficient seal and are not adequate.
-
Face Shield: When handling larger quantities (typically >50 mL) or when there is a significant risk of splashing, a face shield should be worn in conjunction with chemical splash goggles to protect the entire face.
Skin and Body Protection:
Preventing skin contact is crucial to avoid irritation and potential sensitization.
-
Gloves: The choice of glove material is critical. Nitrile gloves are a common choice in laboratory settings; however, their resistance to esters can be limited.[5][6][7] For prolonged contact or immersion, heavier-duty gloves such as butyl rubber or neoprene should be considered.[8][9][10] Always check the manufacturer's glove compatibility chart for specific breakthrough times. Double-gloving can provide an additional layer of protection.
-
Laboratory Coat: A flame-resistant lab coat that fits properly and is fully buttoned is required.
-
Full-Length Pants and Closed-Toe Shoes: To prevent exposure to spills, legs and feet must be completely covered.
Respiratory Protection:
While not anticipated to be highly volatile, if the compound is being aerosolized or handled in a way that generates dust or mist, respiratory protection may be necessary. In such cases, a risk assessment should be performed to determine the appropriate level of respiratory protection, which may range from a NIOSH-approved N95 respirator to a more protective elastomeric half-mask or full-face respirator with organic vapor cartridges.
Caption: A workflow diagram outlining the mandatory PPE for handling this compound.
Operational Plans: From Receipt to Disposal
A systematic approach to handling this compound at every stage is essential for maintaining a safe laboratory environment.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
The container label should be clear and legible, including the chemical name and hazard warnings.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Ensure the storage location is clearly marked with the identity of the chemical.
Handling Procedures:
-
All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Before use, ensure that an appropriate spill kit is readily available.
-
Use the smallest quantity of the chemical necessary for the experiment to minimize waste and potential exposure.
-
When transferring the chemical, use appropriate tools such as spatulas for solids or pipettes for liquids to avoid direct contact.
-
Keep containers closed when not in use.
Spill and Emergency Procedures:
In the event of a spill or exposure, immediate and correct action is critical.
-
Minor Spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or a commercial spill absorbent.
-
Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Major Spill:
-
Evacuate the laboratory immediately.
-
Alert your institution's emergency response team.
-
Prevent entry into the affected area.
-
-
Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Remove any contaminated clothing.
-
Seek medical attention.
-
-
Eye Contact:
-
Immediately flush the eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open.
-
Remove contact lenses if present and easy to do so.
-
Seek immediate medical attention from an ophthalmologist.
-
Caption: A flowchart detailing the immediate actions to be taken in case of a spill or exposure.
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and any contaminated materials is a critical component of its life-cycle management in the laboratory.
-
Waste Characterization: Due to its classification as an irritant and its organic nature, this compound should be treated as hazardous waste.
-
Waste Collection:
-
Collect all waste containing this chemical, including unused product, reaction byproducts, and contaminated materials (e.g., gloves, absorbent pads), in a designated and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical and kept securely closed except when adding waste.
-
-
Disposal Method:
-
Do not dispose of this chemical down the drain or in the regular trash.
-
All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[11][12][13] Adhere to all federal, state, and local regulations for hazardous waste disposal.[14][15][16]
-
Conclusion: Fostering a Culture of Safety
The safe handling of any chemical, including this compound, relies on a combination of knowledge, preparedness, and a steadfast commitment to safety protocols. By understanding the potential hazards, diligently using the correct personal protective equipment, adhering to established operational procedures, and having a clear plan for emergencies and disposal, researchers can confidently work with this and other novel compounds. This proactive and informed approach not only protects individuals but also fosters a robust safety culture that is the bedrock of innovative and responsible scientific discovery.
References
-
University of Pennsylvania Environmental Health & Radiation Safety. Laboratory Chemical Waste Management Guidelines. Available from: [Link]
-
OSHA. Glove Selection Chart. Environmental Health and Safety. Available from: [Link]
-
University of Pennsylvania Environmental Health & Radiation Safety. Nitrile Glove Chemical-Compatibility Reference. Available from: [Link]
-
Occupational Safety and Health Administration. Chemical Hazards and Toxic Substances. Available from: [Link]
- Barratt MD, Basketter DA, Roberts DW. Skin sensitization structure-activity relationships for phenyl benzoates. Toxicol In Vitro. 1994 Aug;8(4):823-6.
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Available from: [Link]
-
U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. Available from: [Link]
- Dua, H. S., et al. (2020). Chemical eye injury: pathophysiology, assessment and management. Eye, 34(11), 2001–2017.
- Jarvis, I. W., et al. (2024).
-
UniSafe. Nitrile Gloves Chemical Resistance Guide. Available from: [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Available from: [Link]
-
PubChem. Ethyl 2-hydroxy-6-methylbenzoate. National Center for Biotechnology Information. Available from: [Link]
-
Tion. Safe Storage and Disposal of Chemicals in A Lab. Available from: [Link]
-
Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Available from: [Link]
-
European Commission. Opinion on Benzoic Acid and Sodium Benzoate. Available from: [Link]
-
U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. Available from: [Link]
-
Occupational Safety and Health Administration. Hazard Communication. 1910.1200. Available from: [Link]
- Cain, W. S., et al. (1996). Sensory eye irritation in humans exposed to mixtures of volatile organic compounds. Environmental Health Perspectives, 104(Suppl 2), 369–375.
- Jacob, S. E., & Belsito, D. V. (2016). An Update On Benzoates.
-
American Chemical Society. Regulation of Laboratory Waste. Available from: [Link]
-
Johnson & Johnson. Safety Data Sheet. Available from: [Link]
-
Stericycle. How to Safely Dispose of Laboratory Waste? Available from: [Link]
-
OSHA.com. How to Safely Handle Dangerous Substances in the Workplace. Available from: [Link]
-
DuraLabel. OSHA Rules for Hazardous Chemicals. Available from: [Link]
- Ormerod, A. D., et al. (2020). Sodium Benzoate as an Emerging but Problematic Allergen: Retrospective Analysis of Patch Test Results in 3198 Cases Underlines the Need for an Improved Test Preparation, as Even Dubious Reactions May Be Clinically Relevant.
-
PubChem. Ethyl 2-Methoxybenzoate. National Center for Biotechnology Information. Available from: [Link]
- Google Patents. WO2017197083A1 - Process for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1h-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde.
-
Occupational Safety and Health Administration. Hazardous Waste Operations and Emergency Response (HAZWOPER). Available from: [Link]
-
North Safety Products. Chemical Resistance Guide. Available from: [Link]
-
Protocols.io. Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. Available from: [Link]
- Prakash, O., et al. (2022). Therapeutic Potentials and Encapsulation Strategies of Essential Oils. Molecules, 27(23), 8235.
-
eSafety Supplies. Chemical-Resistant Gloves Guide: Materials, Ratings & Use Cases. Available from: [Link]
-
PubChem. 2-Ethyl-6-hydroxybenzoic acid. National Center for Biotechnology Information. Available from: [Link]
-
LibreTexts Chemistry. 2.10: Reactions of Esters. Available from: [Link]
- Mali, D., et al. (2022). Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. Crystals, 12(8), 1144.
- Mordente, A., et al. (1998). Antioxidant properties of 2,3-dimethoxy-5-methyl-6-(10-hydroxydecyl)-1,4-benzoquinone (idebenone). Chemical Research in Toxicology, 11(1), 54–63.
- Google Patents. EP1559705A1 - Process for production of hydroxybenzoic acids.
-
Gareth Arnott. Hydrolysis of esters mechanism. YouTube. Available from: [Link]
-
Enviro Safety Products. Material Guide For Chemical and Liquid Resistant Gloves. Available from: [Link]
Sources
- 1. 1403767-31-6 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 2. Skin sensitization structure-activity relationships for phenyl benzoates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sensory eye irritation in humans exposed to mixtures of volatile organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 5. glovesbyweb.com [glovesbyweb.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. gloves.com [gloves.com]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. esafetysupplies.com [esafetysupplies.com]
- 10. envirosafetyproducts.com [envirosafetyproducts.com]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 13. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 14. epa.gov [epa.gov]
- 15. epa.gov [epa.gov]
- 16. acs.org [acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
